Product packaging for 5-Methyl-4-phenyl-1,3-oxazolidin-2-one(Cat. No.:CAS No. 122509-75-5)

5-Methyl-4-phenyl-1,3-oxazolidin-2-one

Cat. No.: B171735
CAS No.: 122509-75-5
M. Wt: 177.2 g/mol
InChI Key: JOKFIJCOSNKJAI-UHFFFAOYSA-N
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Description

5-Methyl-4-phenyl-1,3-oxazolidin-2-one belongs to the class of 1,3-oxazolidin-2-ones, which are well-established as powerful chiral auxiliaries in asymmetric synthesis . Often referred to as Evans auxiliaries, these compounds are instrumental in controlling the stereochemical outcome of various reactions . They are routinely used to direct key transformations, including the aldol reaction and asymmetric Diels-Alder reactions, enabling the enantioselective formation of complex molecules and natural products . The core value of this chiral auxiliary lies in its ability to form a rigid framework that sterically directs the approach of reagents to a substrate, allowing researchers to synthesize a single desired stereoisomer with high precision . These auxiliaries are typically prepared from the corresponding enantiopure amino alcohols, for instance, via cyclization with diethyl carbonate under microwave irradiation, which offers improved yields and significantly reduced reaction times compared to conventional methods . While some oxazolidinone derivatives are known for their antibacterial activity and function by inhibiting bacterial protein synthesis, this specific compound is primarily valued as a reagent for constructing complex chiral targets in organic chemistry . This product is intended for research applications in laboratory settings and is strictly for professional use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B171735 5-Methyl-4-phenyl-1,3-oxazolidin-2-one CAS No. 122509-75-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-4-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7-9(11-10(12)13-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKFIJCOSNKJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340984
Record name 5-Methyl-4-phenyl-2-oxazolidinone
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Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122509-75-5
Record name 5-Methyl-4-phenyl-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122509-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-4-phenyl-2-oxazolidinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, a pivotal chiral auxiliary in modern asymmetric synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is a crystalline solid widely recognized for its role as an Evans' chiral auxiliary.[1][2] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction towards the formation of a single enantiomer of the product.[3] The rigid and predictable conformation of the oxazolidinone ring system in (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone allows for excellent stereocontrol in a variety of chemical transformations, most notably in the diastereoselective alkylation of enolates.[1] Its utility is central to the asymmetric synthesis of numerous complex molecules, including pharmaceuticals and natural products.[1][3]

Synthesis of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

The most common and efficient synthesis of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone involves the cyclization of the readily available and inexpensive chiral amino alcohol, (1S,2R)-(+)-norephedrine. Several methods have been reported, with variations in the carbonyl source and reaction conditions.

A widely employed method utilizes diethyl carbonate in the presence of a base.[4] Another established procedure employs diphenyl carbonate.[2] Both methods afford the desired product in good yield and high purity after recrystallization.

Synthetic Pathway

The synthesis proceeds via the reaction of (1S,2R)-(+)-norephedrine with a carbonyl source, such as diethyl carbonate, to form a carbamate intermediate which subsequently undergoes intramolecular cyclization to yield the oxazolidinone ring.

Synthesis_Pathway norephedrine (1S,2R)-(+)-Norephedrine reaction norephedrine->reaction diethyl_carbonate Diethyl Carbonate diethyl_carbonate->reaction product (4R,5S)-4-methyl-5-phenyl- 2-oxazolidinone reaction->product K2CO3, Heat Asymmetric_Alkylation_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage auxiliary (4R,5S)-4-methyl-5-phenyl- 2-oxazolidinone acylated_auxiliary N-Acyl Oxazolidinone auxiliary->acylated_auxiliary Base acyl_chloride Acyl Chloride/Carboxylic Acid acyl_chloride->acylated_auxiliary enolate_formation Enolate Formation (LDA, etc.) acylated_auxiliary->enolate_formation alkylation Alkylation (Alkyl Halide) enolate_formation->alkylation alkylated_product Alkylated N-Acyl Oxazolidinone alkylation->alkylated_product cleavage Cleavage (e.g., LiOH, LiBH4) alkylated_product->cleavage chiral_product Enantiomerically Enriched Product cleavage->chiral_product recovered_auxiliary Recovered Auxiliary cleavage->recovered_auxiliary

References

In-Depth Technical Guide: Characterization of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone, a pivotal chiral auxiliary in asymmetric synthesis. The information presented herein is intended to assist researchers and professionals in the fields of chemistry and drug development in verifying the identity, purity, and stereochemistry of this compound.

Physicochemical Properties

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone is a white crystalline solid.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₁NO₂[2][3]
Molecular Weight 177.20 g/mol [3][4]
Melting Point 121-123 °C[3]
Optical Rotation [α]²⁵/D -168° (c=2 in chloroform)[3]
CAS Number 16251-45-9[2][3][4]
Appearance White to off-white powder

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton)

AssignmentExpected Chemical Shift (ppm)Multiplicity
Phenyl-H7.20 - 7.50Multiplet
CH-Ph (C5-H)~5.0 - 5.5Doublet
CH-Me (C4-H)~3.8 - 4.3Multiplet
NH~5.5 - 6.5Broad Singlet
CH₃~0.8 - 1.2Doublet

¹³C NMR (Carbon)

AssignmentExpected Chemical Shift (ppm)
C=O (Carbonyl)~158 - 162
Phenyl-C (quaternary)~135 - 140
Phenyl-CH~125 - 130
CH-Ph (C5)~78 - 82
CH-Me (C4)~50 - 55
CH₃~14 - 18
Infrared (IR) Spectroscopy

The IR spectrum of the diastereomer, (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone, provides characteristic absorption bands that are expected to be nearly identical for the (4S,5R) enantiomer.

Wavenumber (cm⁻¹)Assignment
~3300N-H Stretch
~1750C=O Stretch (Carbonyl)
~1200C-O Stretch
~700-800C-H Bending (Aromatic)
Mass Spectrometry (MS)

The electron ionization mass spectrum of the diastereomer, (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone, shows a characteristic fragmentation pattern that can be used for identification. The major fragments are listed below.

m/zProposed Fragment
177[M]⁺ (Molecular Ion)
107[C₆H₅CHO]⁺
77[C₆H₅]⁺
56[C₃H₆N]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and stereochemistry of the compound.

Procedure:

  • Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Objective: To determine the enantiomeric excess (e.e.) of the compound.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of an appropriate ratio of n-hexane, 2-propanol, and methanol, with a small amount of trifluoroacetic acid (e.g., 80:10:10:0.4 v/v/v/v).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based chiral stationary phase.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should be baseline resolved. Calculate the enantiomeric excess using the peak areas of the two enantiomers.

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a chiral compound like (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Confirmation synthesis Synthesis of Crude Product purification Purification (e.g., Recrystallization) synthesis->purification physchem Physical Properties (Melting Point, Optical Rotation) purification->physchem Sample nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir hplc Chiral HPLC (Enantiomeric Purity) purification->hplc structure_elucidation Structural Elucidation physchem->structure_elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation purity_assessment Purity Assessment hplc->purity_assessment final_confirmation Final Confirmation of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone structure_elucidation->final_confirmation purity_assessment->final_confirmation

Caption: Workflow for the synthesis, purification, and characterization of chiral compounds.

References

Spectroscopic Profile of 5-Methyl-4-phenyl-1,3-oxazolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-4-phenyl-1,3-oxazolidin-2-one, a chiral auxiliary widely used in asymmetric synthesis. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition. The data presented here pertains to the well-characterized (4S,5R) and (4R,5S) stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the ¹H and ¹³C NMR data for the (4S,5R) stereoisomer of this compound.

¹H NMR Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
7.35–7.40m2HAromatic (Ar-H)
7.31–7.34m1HAromatic (Ar-H)
7.27–7.29m2HAromatic (Ar-H)
6.79br s1HNH
5.70d8.11HH-5
4.18–4.24m1HH-4
0.80d6.63HCH₃

¹³C NMR Data

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment
159.8C=O (C-2)
134.9Aromatic (Ar-C)
128.4Aromatic (Ar-CH)
128.3Aromatic (Ar-CH)
125.8Aromatic (Ar-CH)
80.9C-5
52.3C-4
17.4CH₃
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The following table summarizes the main IR absorption peaks for (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone.

Wavenumber (cm⁻¹) Intensity Assignment
~3300Strong, BroadN-H Stretch
~1750Strong, SharpC=O Stretch (Carbonyl)
~3000-2850MediumC-H Stretch (Aliphatic)
~1600, ~1495Medium-WeakC=C Stretch (Aromatic)
~1200StrongC-O Stretch
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone obtained by electron ionization (EI) is presented below.[1]

m/z Relative Intensity (%) Possible Fragment
177~40[M]⁺ (Molecular Ion)
107100[C₇H₇O]⁺
77~30[C₆H₅]⁺
70~50[M - C₇H₇O]⁺
43~60[C₂H₃O]⁺

Experimental Protocols

The following sections detail the general methodologies used to obtain the spectroscopic data presented above.

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer.

  • Sample Preparation: The sample of this compound is dissolved in an appropriate deuterated solvent, commonly chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL.

  • Instrumentation: A 500 MHz spectrometer is used for ¹H NMR and a 125 MHz spectrometer for ¹³C NMR.

  • Data Acquisition:

    • For ¹H NMR, the spectral width is set to cover the expected range of proton chemical shifts (typically 0-10 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a wider spectral width is used (typically 0-200 ppm). Proton decoupling is employed to simplify the spectrum and enhance sensitivity.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy Protocol

The IR spectrum of a solid sample like this compound is commonly obtained using the KBr pellet method.

  • Sample Preparation: A small amount of the finely ground solid sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed under high pressure in a die to form a transparent or translucent pellet.[2]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into an absorbance or transmittance spectrum.

  • Data Processing: The final spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS) Protocol

Electron Ionization (EI) is a common method for the mass spectrometric analysis of volatile and thermally stable organic compounds.

  • Sample Introduction: The sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile samples. The sample is vaporized by heating.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion ([M]⁺), and often induces fragmentation.[3][4]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or other detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizations

Below are diagrams illustrating the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Grind with KBr & Press into Pellet Sample->Prep_IR Prep_MS Vaporize Sample Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Interpretation Structure Determination NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Techniques_Relationship Compound 5-Methyl-4-phenyl- 1,3-oxazolidin-2-one NMR NMR (¹H, ¹³C) Compound->NMR Connectivity & Environment IR IR Compound->IR Functional Groups MS MS Compound->MS Molecular Weight & Fragmentation Structure Molecular Structure NMR->Structure IR->Structure MS->Structure

Caption: Relationship between spectroscopic techniques and structural information.

References

Crystal Structure of N-acyl-5-Methyl-4-phenyl-1,3-oxazolidin-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of N-acyl-5-methyl-4-phenyl-1,3-oxazolidin-2-one, a class of compounds of significant interest in medicinal chemistry. Oxazolidinones are a vital class of synthetic antibacterial agents, known for their unique mechanism of action against multi-drug resistant Gram-positive bacteria.[1][2] This document details the synthesis, crystallographic analysis, and structural features of these compounds, with a focus on providing actionable data and methodologies for researchers in the field. While a specific crystal structure for a simple N-acyl-5-methyl-4-phenyl-1,3-oxazolidin-2-one is not publicly available, this guide presents the detailed crystal structure of a closely related derivative, (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one, as a representative example.

Introduction

The 1,3-oxazolidin-2-one ring system is a cornerstone in the development of chiral auxiliaries and pharmacologically active molecules.[3] The N-acylated derivatives, in particular, have garnered significant attention due to their potent antibacterial properties.[4] These compounds function by inhibiting bacterial protein synthesis at the initiation phase, a mechanism distinct from many other antibiotic classes.[5][6] This unique mode of action makes them effective against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2]

The stereochemistry of the substituents on the oxazolidinone ring is crucial for their biological activity. The presence of methyl and phenyl groups at the 4 and 5 positions, respectively, influences the conformation of the ring and its interaction with the ribosomal target.[7] Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is therefore paramount for the rational design of new and more effective antibacterial agents.

Experimental Protocols

Synthesis of N-acyl-4-methyl-5-phenyl-1,3-oxazolidin-2-ones

The synthesis of the parent (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone can be achieved through various established methods, often starting from the corresponding amino alcohol. A representative synthetic approach involves an asymmetric aldol reaction followed by a modified Curtius rearrangement.

A general procedure for N-acylation is as follows:

  • To a solution of (4S,5R)-4-methyl-5-phenyloxazolidin-2-one in an anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere (e.g., nitrogen, argon), add an equimolar amount of a suitable base (e.g., triethylamine, pyridine).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.0-1.2 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-acyl-4-methyl-5-phenyl-1,3-oxazolidin-2-one.

X-ray Crystallography

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is kept at a constant low temperature (e.g., 100 K) during data collection to minimize thermal vibrations. Data is collected using monochromatic X-ray radiation (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final structure is assessed by the R-factor, goodness-of-fit, and residual electron density.

Data Presentation: Crystal Structure of a Representative Derivative

The following table summarizes the crystallographic data for (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one, a closely related derivative. This data provides valuable insight into the expected structural parameters of the target class of compounds.

Parameter Value Reference
Chemical Formula C₁₁H₁₃NO₃S[1]
Formula Weight 239.28[1]
Crystal System Orthorhombic[1]
Space Group P2₁2₁2₁[1]
a (Å) 6.1605 (4)[1]
b (Å) 11.8490 (8)[1]
c (Å) 15.3861 (11)[1]
α (°) 90[1]
β (°) 90[1]
γ (°) 90[1]
Volume (ų) 1123.12 (13)[1]
Z 4[1]
Temperature (K) 100[1]
Radiation Mo Kα (λ = 0.71073 Å)[1]
Density (calculated) (g/cm³) 1.415[1]
Absorption Coefficient (μ) (mm⁻¹) 0.28[1]
F(000) 504[1]
Crystal Size (mm³) 0.22 × 0.09 × 0.06[1]
Theta range for data collection (°) 2.3 to 30.5[1]
Reflections collected 30938[1]
Independent reflections 3761[1]
R(int) 0.032[1]
Completeness to theta = 25.242° 100.0 %[1]
Data / restraints / parameters 3761 / 0 / 150[1]
Goodness-of-fit on F² 1.05[1]
Final R indices [I>2sigma(I)] R1 = 0.0270, wR2 = 0.0633[1]
R indices (all data) R1 = 0.0305, wR2 = 0.0651[1]
Absolute structure parameter 0.02 (6)[1]
Largest diff. peak and hole (e.Å⁻³) 0.32 and -0.23[1]

Mandatory Visualizations

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, which is a crucial step in the translation process.[1][7]

G 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex 50S_subunit->Initiation_Complex 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex forms mRNA mRNA mRNA->30S_subunit binds fMet-tRNA fMet-tRNA (Initiator tRNA) fMet-tRNA->30S_subunit binds Oxazolidinone N-acyl-5-Methyl-4-phenyl- 1,3-oxazolidin-2-one Oxazolidinone->50S_subunit binds to Oxazolidinone->Initiation_Complex Prevents Formation Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis leads to Inhibition Inhibition

Mechanism of action of N-acyl-oxazolidinones.
Experimental Workflow: From Synthesis to Structure

The overall process for determining the crystal structure of N-acyl-5-methyl-4-phenyl-1,3-oxazolidin-2-one involves a series of sequential steps from chemical synthesis to crystallographic data analysis.

G Synthesis Synthesis of N-acyl-5-Methyl-4-phenyl- 1,3-oxazolidin-2-one Purification Purification (Column Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement (Least-Squares) Structure_Solution->Refinement Validation Structure Validation and Analysis Refinement->Validation

Workflow for crystal structure determination.

Conclusion

This technical guide has provided a detailed overview of the synthesis, crystallographic analysis, and structural characteristics of N-acyl-5-methyl-4-phenyl-1,3-oxazolidin-2-ones. The presented data on a closely related derivative offers valuable insights for the design and development of novel oxazolidinone-based antibacterial agents. The unique mechanism of action of these compounds continues to make them a promising area of research in the fight against antibiotic resistance. The detailed protocols and workflow diagrams provided herein are intended to serve as a practical resource for researchers in the field.

References

Technical Guide: Physical Properties of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the core physical properties of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone, a widely utilized chiral auxiliary in asymmetric synthesis. The document details key physical constants, spectroscopic data, and the experimental protocols for their determination. All quantitative data is summarized for clarity, and experimental workflows are visualized to facilitate understanding.

Core Physical and Chemical Properties

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone is a solid, crystalline compound renowned for its role as an Evans' chiral auxiliary.[1] Its stereochemically defined structure is crucial for inducing asymmetry in a variety of chemical transformations.

Identifier Value
CAS Number 77943-39-6[2][3]
Molecular Formula C₁₀H₁₁NO₂[2][4]
Molecular Weight 177.20 g/mol [2][4][5]
Appearance White to light yellow crystal powder/solid.[1]
Quantitative Physical Data

The following table summarizes the key quantitative physical properties of the compound.

Property Value Conditions
Melting Point 121-123 °C[2][3]
Specific Rotation [α]¹⁸/D +168°[6]c = 2 in chloroform
Density ~1.1 g/cm³[2]
XLogP3 1.7[2][3][5]
Topological Polar Surface Area 38.3 Ų[5]
Solubility Profile

While specific quantitative solubility data is not extensively published, a qualitative solubility profile can be inferred from its structure and general principles for organic compounds.

Solvent Predicted Solubility Rationale
Water Sparingly soluble to insolubleThe molecule has polar functional groups (amide, ether linkages within the oxazolidinone ring) capable of hydrogen bonding, but the nonpolar phenyl and methyl groups constitute a significant portion of the molecule, reducing aqueous solubility.[7][8]
Chloroform (CHCl₃) SolubleCommonly used as a solvent for specific rotation measurements, indicating good solubility.[4]
Dichloromethane (CH₂Cl₂) SolubleA common polar aprotic solvent for reactions involving this auxiliary.
Ethyl Acetate (EtOAc) SolubleA moderately polar solvent in which many organic compounds of this type dissolve.[1]
Diethyl Ether (Et₂O) Moderately Soluble[1]
Hexanes/Heptane InsolubleNonpolar aliphatic solvents are unlikely to dissolve this relatively polar molecule.[7]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[9][10][11][12]

Frequency Range (cm⁻¹) Vibration Functional Group
~3200-3300N-H StretchAmine (in the ring)
~3000-3100C-H StretchAromatic (Phenyl)
~2850-2960C-H StretchAliphatic (Methyl)
~1750C=O StretchCarbonyl (Oxazolidinone)
~1600, ~1450C=C StretchAromatic Ring
~1200-1300C-O StretchEther-like linkage in the ring
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the detailed molecular structure.[13][14][15][16][17] The chemical shifts are highly dependent on the solvent used.

¹H NMR (Proton NMR):

  • Aromatic Protons: Signals typically appear in the ~7.2-7.4 ppm range, corresponding to the protons on the phenyl group.

  • Ring Protons: The two protons on the oxazolidinone ring (at C4 and C5) will appear as distinct signals. The proton at C5, adjacent to the phenyl group, would be expected around 5.0-5.5 ppm. The proton at C4, adjacent to the methyl group, would likely be around 3.5-4.5 ppm.

  • Amine Proton: A broad singlet for the N-H proton, typically around 6.0-7.0 ppm, though its position can vary.

  • Methyl Protons: A doublet around 0.8-1.0 ppm, coupled to the C4 proton.

¹³C NMR (Carbon NMR):

  • Carbonyl Carbon: A signal around 155-160 ppm for the C=O group.

  • Aromatic Carbons: Multiple signals in the ~125-140 ppm range.

  • Ring Carbons: Signals for C4 and C5 in the oxazolidinone ring.

  • Methyl Carbon: A signal in the aliphatic region, typically < 20 ppm.

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties.

Workflow for Physical Property Determination

The logical flow for characterizing a solid organic compound like (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone is outlined below.

G cluster_start Initial Sample cluster_physical Physical Constants cluster_spectro Spectroscopic Analysis cluster_end Final Characterization start Pure Solid Sample mp Melting Point Determination start->mp sr Specific Rotation Measurement start->sr sol Solubility Testing start->sol ir IR Spectroscopy start->ir nmr NMR Spectroscopy (¹H, ¹³C) start->nmr end Complete Physical Property Profile mp->end sr->end sol->end ir->end nmr->end

Workflow for the determination of physical properties.
Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.[18][19]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Place a small amount of the compound on a clean, dry surface. If the crystals are large, gently crush them to a fine powder.[19]

  • Loading the Capillary: Tap the open end of a capillary tube into the powder to collect a small plug of the sample.[20]

  • Packing the Sample: Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[21]

  • Measurement:

    • Place the capillary tube into the heating block of the apparatus.

    • Set a rapid heating rate to quickly determine an approximate melting range.

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Using a fresh sample, heat again, but slow the rate to 1-2°C per minute as the temperature approaches the expected melting point.[18][21]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Specific Rotation Measurement

Objective: To measure the rotation of plane-polarized light caused by the chiral compound in solution.[22]

Apparatus:

  • Polarimeter

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Polarimeter cell (e.g., 1 dm length)

  • Solvent (Chloroform, HPLC grade)

Procedure:

  • Solution Preparation: Accurately weigh a precise amount of the compound (e.g., 200 mg) and transfer it to a 10 mL volumetric flask. Dissolve the solid in chloroform and dilute to the mark. This creates a solution with a concentration (c) of 0.02 g/mL (or 2 g/100mL).

  • Instrument Calibration: Calibrate the polarimeter by filling the cell with pure chloroform and setting the reading to zero.[23]

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared solution.

    • Fill the cell with the solution, ensuring no air bubbles are present.[24]

    • Place the cell in the polarimeter and record the observed rotation (α) at the sodium D-line (589 nm) and a specified temperature (e.g., 18°C).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) Where:

    • α = observed rotation in degrees

    • l = path length of the cell in decimeters (dm)

    • c = concentration in g/mL

Application in Asymmetric Synthesis: An Example Workflow

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone is primarily used to direct stereoselective reactions. Below is a generalized workflow for its use in an asymmetric aldol addition.

G cluster_activation Step 1: Acylation cluster_reaction Step 2: Aldol Addition cluster_cleavage Step 3: Cleavage aux Chiral Auxiliary (4R,5S)-(+)-4-Methyl- 5-phenyl-2-oxazolidinone acylated_aux N-Acyl Oxazolidinone (Chiral Enolate Precursor) aux->acylated_aux Base acyl Acyl Chloride (R-COCl) acyl->acylated_aux enolate Chiral Enolate Formation acylated_aux->enolate LDA/Bu₂BOTf aldol_adduct Diastereoselective Aldol Adduct enolate->aldol_adduct aldehyde Aldehyde (R'-CHO) aldehyde->aldol_adduct Electrophilic Attack cleavage Auxiliary Cleavage (e.g., LiOH, H₂O₂) aldol_adduct->cleavage product Chiral β-Hydroxy Acid (Final Product) cleavage->product recovered_aux Recovered Chiral Auxiliary cleavage->recovered_aux

References

The Genesis and Evolution of Evans' Chiral Auxiliaries: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical development where the chirality of a molecule can dictate its therapeutic efficacy and toxicological profile. Among the myriad of strategies developed to achieve asymmetric synthesis, the use of chiral auxiliaries remains a robust and reliable method. Pioneered by David A. Evans and his research group, Evans' chiral auxiliaries, based on oxazolidinone scaffolds, have emerged as a powerful tool for the stereocontrolled formation of carbon-carbon bonds. This technical guide provides an in-depth exploration of the discovery, history, mechanism, and application of these indispensable synthetic tools.

A Historical Perspective: The Dawn of a New Era in Asymmetric Synthesis

The concept of using a temporary chiral handle to direct the stereochemical outcome of a reaction was not new in the late 1970s and early 1980s. However, the development of a truly general, highly stereoselective, and readily removable auxiliary was a significant challenge. The seminal work of Professor David A. Evans at the California Institute of Technology, and later at Harvard University, marked a pivotal moment in the field.

In 1981, Evans published a groundbreaking paper in the Journal of the American Chemical Society that laid the foundation for what would become known as Evans' chiral auxiliaries.[1][2][3] This work introduced the use of chiral α,β-amino alcohols, derived from readily available amino acids like valine and phenylalanine, to construct oxazolidinone rings. These heterocycles could then be N-acylated to generate chiral imides, which served as the substrates for highly diastereoselective enolate reactions.

A subsequent publication in 1982 further solidified the utility of these auxiliaries in asymmetric alkylation reactions, showcasing their ability to control the formation of new stereocenters with exceptional fidelity.[4] These early reports sparked a revolution in asymmetric synthesis, providing chemists with a practical and predictable method for accessing enantiomerically enriched molecules.

The Core Principle: Stereochemical Control through Steric and Conformational Constraints

The remarkable stereodirecting ability of Evans' chiral auxiliaries stems from a combination of steric hindrance and conformational rigidity imposed by the oxazolidinone ring and its substituents. The general workflow for employing an Evans' auxiliary involves three key stages: attachment of the auxiliary to a prochiral substrate, a diastereoselective bond-forming reaction, and subsequent cleavage of the auxiliary to reveal the desired enantiomerically enriched product.

The Zimmerman-Traxler Model in Action: Unraveling the Selectivity of the Evans Aldol Reaction

The Evans asymmetric aldol reaction is a classic example of the power of these auxiliaries and serves as an excellent illustration of the underlying principles of stereocontrol. The high syn-diastereoselectivity observed in these reactions is rationalized by the Zimmerman-Traxler transition state model.[5][6]

The process begins with the formation of a (Z)-enolate through the use of a dialkylboron triflate and a hindered amine base. This (Z)-enolate then reacts with an aldehyde via a highly organized, chair-like six-membered transition state, where the metal (boron) coordinates to both the enolate oxygen and the aldehyde carbonyl oxygen.

Several factors contribute to the high diastereoselectivity:

  • Steric Hindrance: The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl or benzyl) effectively shields one face of the enolate, forcing the incoming aldehyde to approach from the less hindered face.

  • Dipole Minimization: The conformation of the N-acyl group is oriented to minimize dipole-dipole interactions between the two carbonyl groups of the imide.[2]

  • Chelation Control: The boron atom acts as a template, organizing the enolate and the aldehyde in a rigid, chair-like transition state.[5][6] The substituent of the aldehyde preferentially occupies an equatorial position to avoid steric clashes, leading to the observed syn aldol product.

G cluster_enolate_substituents Enolate Substituents R_enolate R H_enolate H Approach Aldehyde approaches from the less hindered face C_aldehyde C_aldehyde Approach->C_aldehyde C_enolate C_enolate

Data Presentation: Quantifying Stereoselectivity

The high degree of stereocontrol exerted by Evans' chiral auxiliaries is a key feature that has led to their widespread adoption. The following tables summarize the diastereoselectivity achieved in various key reactions using different auxiliaries and substrates.

Auxiliary (R)*Electrophile (E+) Base Solvent Diastereomeric Ratio (d.r.)
IsopropylCH₃INaHMDSTHF91 : 9
IsopropylPhCH₂BrLDATHF99 : 1
BenzylCH₃INaHMDSTHF7 : 93
BenzylPhCH₂BrLDATHF2 : 98
Table 1: Diastereoselective Alkylation of N-Acyl Oxazolidinones.[7]
Auxiliary (R)*Aldehyde (R'CHO) Lewis Acid Diastereomeric Ratio (syn:anti) Reference
IsopropylIsobutyraldehydeBu₂BOTf>99 : 1[Evans, D. A., et al. J. Am. Chem. Soc.1981 , 103, 2127-2129]
BenzylBenzaldehydeBu₂BOTf98 : 2[Evans, D. A., et al. J. Am. Chem. Soc.1981 , 103, 2127-2129]
IsopropylAcetaldehydeSn(OTf)₂95 : 5[Paterson, I., et al. Org. Lett.2000 , 2, 159-161]
Table 2: Diastereoselective Aldol Reactions.
Dienophile Diene Lewis Acid endo:exo Ratio Diastereomeric Excess (d.e.)
N-Crotonyl-(S)-4-benzyl-2-oxazolidinoneCyclopentadieneEt₂AlCl>99 : 195%
N-Acryloyl-(S)-4-benzyl-2-oxazolidinoneIsopreneEt₂AlCl94 : 691%
Table 3: Diastereoselective Diels-Alder Reactions.

Experimental Protocols: A Practical Guide

The successful application of Evans' chiral auxiliaries hinges on the careful execution of a multi-step sequence. The following sections provide detailed methodologies for the key experimental procedures.

Synthesis of the Evans' Chiral Auxiliary

The oxazolidinone auxiliary is typically prepared from a readily available α-amino acid. The following is a general procedure for the synthesis of (S)-4-benzyl-2-oxazolidinone from L-phenylalanine.[8]

Materials:

  • L-Phenylalanine

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Diethyl carbonate

  • Potassium carbonate

  • Toluene

Procedure:

  • Reduction of the Carboxylic Acid: To a solution of L-phenylalanine in THF at 0 °C, slowly add a solution of BH₃·THF. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching and Extraction: Carefully quench the reaction with methanol. Remove the solvents under reduced pressure and extract the resulting amino alcohol into an organic solvent.

  • Cyclization: Dissolve the crude amino alcohol and potassium carbonate in toluene. Add diethyl carbonate and heat the mixture to reflux with a Dean-Stark trap to remove ethanol.

  • Purification: After the reaction is complete, cool the mixture, filter, and concentrate the filtrate. The crude oxazolidinone can be purified by recrystallization or column chromatography.

N-Acylation of the Chiral Auxiliary

The attachment of the acyl group to the oxazolidinone is a crucial step. A common and mild procedure utilizes an acid anhydride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[9][10]

Materials:

  • (S)-4-benzyl-2-oxazolidinone

  • Propionic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of (S)-4-benzyl-2-oxazolidinone in THF, add triethylamine and a catalytic amount of DMAP.

  • Cool the solution to 0 °C and add propionic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • The organic layer is washed, dried, and concentrated to afford the N-propionyl oxazolidinone, which can be purified by column chromatography.

Diastereoselective Aldol Reaction

The following is a representative protocol for the boron-mediated aldol reaction.[3][11]

Materials:

  • N-propionyl-(S)-4-benzyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-propionyl oxazolidinone in dry DCM and cool the solution to -78 °C.

  • Add DIPEA, followed by the dropwise addition of Bu₂BOTf. Stir the mixture for 30 minutes to allow for enolate formation.

  • Add the aldehyde dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 1-2 hours, then warm to 0 °C over 1 hour.

  • Quench the reaction with a phosphate buffer (pH 7) and methanol.

  • Add a mixture of methanol and aqueous hydrogen peroxide to oxidize the boron species.

  • Extract the product with an organic solvent, wash, dry, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The aldol adduct is typically purified by column chromatography.

Cleavage of the Chiral Auxiliary

After the diastereoselective reaction, the chiral auxiliary is removed to yield the desired enantiomerically enriched product. A common method for cleavage to the carboxylic acid involves hydrolysis with lithium hydroxide and hydrogen peroxide.[9][12]

Materials:

  • Aldol adduct

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

Procedure:

  • Dissolve the aldol adduct in a mixture of THF and water.

  • Cool the solution to 0 °C and add aqueous H₂O₂, followed by an aqueous solution of LiOH.

  • Stir the reaction at 0 °C until the starting material is consumed.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture and extract the carboxylic acid product. The chiral auxiliary can often be recovered from the aqueous layer.

Mandatory Visualizations: Workflows and Logical Relationships

G Start Start: Amino Acid Aux_Synth Synthesis of Chiral Auxiliary Start->Aux_Synth Acylation N-Acylation Aux_Synth->Acylation Diastereoselective_Rxn Diastereoselective Reaction (e.g., Aldol, Alkylation) Acylation->Diastereoselective_Rxn Cleavage Cleavage of Auxiliary Diastereoselective_Rxn->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Aux_Recovery Auxiliary Recovery Cleavage->Aux_Recovery

G Chirality_Source Chirality of Amino Acid Auxiliary_Stereochem Absolute Stereochemistry of Auxiliary Chirality_Source->Auxiliary_Stereochem Enolate_Face Facial Bias of (Z)-Enolate Auxiliary_Stereochem->Enolate_Face Product_Stereochem Absolute Stereochemistry of Product Enolate_Face->Product_Stereochem TS_Geometry Zimmerman-Traxler Transition State TS_Geometry->Product_Stereochem

Conclusion: An Enduring Legacy in Asymmetric Synthesis

The discovery and development of Evans' chiral auxiliaries represent a landmark achievement in organic chemistry. These versatile and reliable tools have empowered synthetic chemists to tackle the synthesis of complex, stereochemically rich molecules with unprecedented control. From their initial application in aldol and alkylation reactions to their use in a wide array of other asymmetric transformations, Evans' auxiliaries have become an indispensable part of the synthetic chemist's toolkit. Their enduring legacy is evident in their continued use in both academic research and industrial drug development, a testament to the profound impact of David A. Evans' pioneering work on the field of asymmetric synthesis.

References

The Keystone of Asymmetric Synthesis: A Technical Guide to the Mechanism of Action of 5-Methyl-4-phenyl-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of the chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one, a cornerstone in modern asymmetric synthesis. Renowned for its high degree of stereocontrol, this Evans auxiliary has proven indispensable in the stereoselective construction of complex molecules, particularly in the development of pharmaceutical agents. This document provides a comprehensive overview of its application in asymmetric alkylation, aldol reactions, and conjugate additions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Principles of Asymmetric Induction

The remarkable stereodirecting power of (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one stems from its ability to form a rigid, conformationally biased N-acylated derivative. Upon deprotonation, a metal-chelated Z-enolate is generated, wherein the substituents on the oxazolidinone ring effectively shield one face of the enolate. This steric hindrance dictates the trajectory of incoming electrophiles, leading to the preferential formation of one diastereomer.

The key to this high diastereoselectivity lies in the predictable formation of a six-membered, chair-like transition state, often referred to as the Zimmerman-Traxler model in the context of aldol reactions. The phenyl group at the C5 position and the methyl group at the C4 position of the oxazolidinone ring play crucial roles in establishing this stereocontrol. The phenyl group typically occupies a pseudo-equatorial position to minimize steric interactions, while the methyl group further refines the steric environment, compelling the electrophile to approach from the less hindered face.

Data Presentation: Performance in Asymmetric Reactions

The following tables summarize the quantitative outcomes of asymmetric reactions employing the (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one auxiliary, demonstrating its efficacy across various transformations.

Table 1: Diastereoselective Alkylation of N-Propionyl-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one
Electrophile (R-X)BaseSolventTemperature (°C)Yield (%)Diastereomeric Excess (de, %)
Benzyl bromideLDATHF-7895>98
IodomethaneNaHMDSTHF-789296
Allyl iodideKHMDSTHF-789097
Isopropyl iodideLDATHF/HMPA-407594
Table 2: Diastereoselective Aldol Reactions with N-Propionyl-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one
Aldehyde (R'CHO)Lewis AcidBaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)
IsobutyraldehydeBu₂BOTfDIPEACH₂Cl₂09199:1
BenzaldehydeTiCl₄DIPEACH₂Cl₂-788898:2
AcroleinSn(OTf)₂N-EthylpiperidineCH₂Cl₂-788595:5
Table 3: Diastereoselective Conjugate Addition to N-Crotonoyl-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one
NucleophileLewis AcidSolventTemperature (°C)Yield (%)Diastereomeric Excess (de, %)
Ph₂CuLiEt₂O-7893>98
Me₂CuLiTHF-789097
(i-Pr)₂CuLiTHF-788595
BnMgCl (cat. CuI)THF-408896

Experimental Protocols

Detailed methodologies for the key steps in utilizing (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one are provided below.

N-Acylation of the Chiral Auxiliary

A solution of (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) is cooled to -78 °C under an inert atmosphere. To this solution, n-butyllithium (1.05 eq, 1.6 M in hexanes) is added dropwise, and the resulting mixture is stirred for 30 minutes. The desired acyl chloride (1.1 eq) is then added neat, and the reaction is stirred for 1 hour at -78 °C before being allowed to warm to room temperature over 2 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Asymmetric Alkylation of the N-Propionyl Adduct

The N-propionyl-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 eq) is dissolved in anhydrous THF (0.1 M) and cooled to -78 °C. Lithium diisopropylamide (LDA, 1.1 eq), freshly prepared or as a solution, is added dropwise, and the mixture is stirred for 30 minutes to ensure complete enolate formation. The electrophile (1.2 eq) is then added, and the reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is quenched with saturated aqueous ammonium chloride and worked up as described in section 3.1.

Asymmetric Aldol Reaction

To a solution of the N-propionyl auxiliary (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂, 0.1 M) at 0 °C is added di-n-butylboron triflate (1.1 eq, 1.0 M in CH₂Cl₂), followed by the dropwise addition of diisopropylethylamine (DIPEA, 1.2 eq). The mixture is stirred for 30 minutes, then cooled to -78 °C. The aldehyde (1.2 eq) is added dropwise, and the reaction is stirred for 2 hours at -78 °C and then for an additional hour at 0 °C. The reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried, and concentrated. Purification is achieved by flash chromatography.

Removal of the Chiral Auxiliary

The diastereomerically pure adduct (1.0 eq) is dissolved in a mixture of THF and water (4:1, 0.2 M). Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours. After completion, the THF is removed under reduced pressure, and the aqueous residue is diluted with water and extracted with dichloromethane to remove the liberated chiral auxiliary. The aqueous layer is then acidified to pH 2 with 1N HCl and extracted with ethyl acetate to isolate the chiral carboxylic acid. The chiral auxiliary can be recovered from the initial dichloromethane extracts and purified for reuse.

Mechanistic Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanistic principles governing the stereochemical outcome of reactions employing the (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one auxiliary.

Asymmetric_Alkylation_Workflow cluster_start Starting Materials cluster_acylation N-Acylation cluster_enolate_formation Enolate Formation cluster_alkylation Diastereoselective Alkylation cluster_removal Auxiliary Removal Auxiliary (4R,5S)-4-methyl-5-phenyl- 1,3-oxazolidin-2-one N_Acyl_Auxiliary N-Acyl Auxiliary Auxiliary->N_Acyl_Auxiliary 1. n-BuLi 2. RCOCl Acyl_Chloride Acyl Chloride (RCOCl) Acyl_Chloride->N_Acyl_Auxiliary Enolate Chelated Z-Enolate N_Acyl_Auxiliary->Enolate LDA, -78°C Alkylated_Product Diastereomerically Enriched Adduct Enolate->Alkylated_Product Electrophile (E+) Chiral_Acid Chiral Carboxylic Acid Alkylated_Product->Chiral_Acid LiOH, H₂O Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary LiOH, H₂O

Caption: Workflow for Asymmetric Alkylation.

Caption: Chelation-controlled Aldol Transition State.

Conjugate_Addition_Mechanism cluster_start Reactants cluster_complexation Lewis Acid Complexation cluster_addition 1,4-Michael Addition cluster_protonation Protonation Enone N-Enoyl Auxiliary Complex Chelated Enone Complex Enone->Complex Lewis Acid (e.g., Li+) Cuprate Organocuprate (R₂CuLi) Enolate_Intermediate Diastereoselective Enolate Intermediate Cuprate->Enolate_Intermediate Complex->Enolate_Intermediate Nucleophilic Attack by Cuprate Adduct Diastereomerically Enriched Adduct Enolate_Intermediate->Adduct Proton Source (e.g., H₂O)

Caption: Mechanism of Asymmetric Conjugate Addition.

Conclusion

The (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one has established itself as a powerful and reliable chiral auxiliary in asymmetric synthesis. Its efficacy is rooted in the predictable formation of a rigid, chelated enolate intermediate that directs the approach of electrophiles with high facial selectivity. This guide has provided a comprehensive overview of its mechanism of action, supported by quantitative data from key applications, detailed experimental protocols, and illustrative mechanistic diagrams. For researchers and professionals in drug development and synthetic chemistry, a thorough understanding of this auxiliary's function is paramount for the rational design of stereocontrolled synthetic routes to complex, high-value molecules.

A Technical Guide to the Stereoisomers of 4-methyl-5-phenyl-2-oxazolidinone: Preparation and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 4-methyl-5-phenyl-2-oxazolidinone, a crucial class of chiral auxiliaries widely employed in asymmetric synthesis.[1] Popularized by David A. Evans, these "Evans auxiliaries" have been instrumental in the stereoselective synthesis of a vast array of complex molecules, including natural products and pharmaceutical agents.[1][2] This document details the preparation of the four stereoisomers—(4R,5S), (4S,5R), (4R,5R), and (4S,5S)—and presents their key physicochemical properties. Detailed experimental protocols are provided for the synthesis of the commonly used syn diastereomers, derived from norephedrine, and outlines methods for the preparation of the anti diastereomers. The strategic application of these auxiliaries in controlling stereochemistry during carbon-carbon bond formation is also discussed, highlighting their importance in modern drug discovery and development.[3]

Introduction to 4-methyl-5-phenyl-2-oxazolidinone Stereoisomers

The 4-methyl-5-phenyl-2-oxazolidinone scaffold possesses two stereogenic centers at the C4 and C5 positions, giving rise to four possible stereoisomers. These are two enantiomeric pairs of diastereomers: the syn diastereomers, (4R,5S) and (4S,5R), and the anti diastereomers, (4R,5R) and (4S,5S).

The utility of these compounds lies in their temporary incorporation into an achiral substrate, which then directs the stereochemical outcome of a subsequent reaction.[1] The steric hindrance provided by the methyl and phenyl substituents on the oxazolidinone ring dictates the facial selectivity of enolate reactions, leading to the formation of new stereocenters with high diastereoselectivity.[1] After the desired transformation, the chiral auxiliary can be non-destructively cleaved and recovered for reuse.[4]

The stereochemical relationship between the methyl and phenyl groups is crucial for their effectiveness as chiral auxiliaries. The syn isomers are most commonly used due to the predictable and high levels of stereocontrol they impart in a variety of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[1][5]

Preparation of Stereoisomers

The most common route to the syn stereoisomers of 4-methyl-5-phenyl-2-oxazolidinone is the cyclization of the corresponding stereoisomers of norephedrine (for the syn product) or pseudoephedrine (for the anti product) with a carbonylating agent.

Synthesis of syn-Stereoisomers

The (4R,5S) and (4S,5R) isomers are readily prepared from (1S,2R)-norephedrine and (1R,2S)-norephedrine, respectively.

Logical Workflow for the Synthesis of syn-Stereoisomers:

cluster_1 Synthesis of (4R,5S)-isomer cluster_2 Synthesis of (4S,5R)-isomer 1S2R_Norephedrine (1S,2R)-Norephedrine Diethyl_Carbonate_K2CO3_1 Diethyl Carbonate, K2CO3 1S2R_Norephedrine->Diethyl_Carbonate_K2CO3_1 Cyclization 4R5S_Oxazolidinone (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone Diethyl_Carbonate_K2CO3_1->4R5S_Oxazolidinone 1R2S_Norephedrine (1R,2S)-Norephedrine Diethyl_Carbonate_K2CO3_2 Diethyl Carbonate, K2CO3 1R2S_Norephedrine->Diethyl_Carbonate_K2CO3_2 Cyclization 4S5R_Oxazolidinone (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone Diethyl_Carbonate_K2CO3_2->4S5R_Oxazolidinone

Caption: Synthetic pathway to syn-4-methyl-5-phenyl-2-oxazolidinones.

  • Materials:

    • (1S,2R)-Norephedrine (18.16 g, 99.1 mmol)

    • Diethyl carbonate (27.6 mL, 228 mmol)

    • Potassium carbonate (28.9 g, 209 mmol)

    • Dichloromethane

    • Water

    • Magnesium sulfate

    • Hexane

    • Ethyl acetate

  • Procedure:

    • A round-bottom flask equipped with a distillation apparatus is charged with (1S,2R)-norephedrine, diethyl carbonate, and potassium carbonate.

    • The mixture is heated to 160 °C in an oil bath.

    • Ethanol is collected in a receiving flask cooled in an ice bath. The distillation head temperature should be maintained at approximately 80 °C.

    • After about 5 hours, when the head temperature drops to 60 °C, the heating is stopped, and the mixture is allowed to cool to room temperature.

    • The reaction mixture is diluted with dichloromethane and washed twice with water.

    • The organic layer is dried over magnesium sulfate and concentrated in vacuo to yield a crude solid.

    • The crude product is recrystallized from a 1:1.5 mixture of hexane and ethyl acetate to afford the pure (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as white crystals.

The procedure for the (4S,5R) isomer is analogous to the (4R,5S) isomer, with (1R,2S)-norephedrine as the starting material.

Synthesis of anti-Stereoisomers

The anti-diastereomers, (4R,5R) and (4S,5S), can be synthesized from the corresponding stereoisomers of pseudoephedrine. Another approach involves a Curtius rearrangement of a β-hydroxy acid derivative.

Logical Workflow for the Synthesis of anti-Stereoisomers:

cluster_3 Synthesis of (4R,5R)-isomer cluster_4 Synthesis of (4S,5S)-isomer 1S2S_Pseudoephedrine (1S,2S)-Pseudoephedrine Carbonyl_Source_1 Carbonyl Source (e.g., Phosgene) 1S2S_Pseudoephedrine->Carbonyl_Source_1 Cyclization 4R5R_Oxazolidinone (4R,5R)-4-methyl-5-phenyl-2-oxazolidinone Carbonyl_Source_1->4R5R_Oxazolidinone 1R2R_Pseudoephedrine (1R,2R)-Pseudoephedrine Carbonyl_Source_2 Carbonyl Source (e.g., Phosgene) 1R2R_Pseudoephedrine->Carbonyl_Source_2 Cyclization 4S5S_Oxazolidinone (4S,5S)-4-methyl-5-phenyl-2-oxazolidinone Carbonyl_Source_2->4S5S_Oxazolidinone

Caption: Synthetic pathway to anti-4-methyl-5-phenyl-2-oxazolidinones.

A general strategy for accessing 4,5-disubstituted oxazolidin-2-ones involves an asymmetric aldol reaction to create a β-hydroxy carbonyl compound, followed by a modified Curtius rearrangement.[4] This intramolecular ring closure provides a versatile route to these structures.[4]

  • General Protocol:

    • An asymmetric aldol addition is performed to synthesize a chiral β-hydroxy carbonyl precursor.

    • This precursor undergoes a modified Curtius reaction, for example, using diphenylphosphoryl azide (DPPA) or trimethylsilyl azide (Me₃SiN₃), to facilitate an intramolecular cyclization.

    • The resulting 4,5-disubstituted oxazolidin-2-one is then purified, typically by column chromatography.

Physicochemical Data of Stereoisomers

The following tables summarize the key quantitative data for the four stereoisomers of 4-methyl-5-phenyl-2-oxazolidinone.

StereoisomerConfigurationCommon NameCAS Number
(4R,5S)syn(+)-4-Methyl-5-phenyl-2-oxazolidinone77943-39-6
(4S,5R)syn(-)-4-Methyl-5-phenyl-2-oxazolidinone16251-45-9
(4R,5R)anti125133-96-2
(4S,5S)anti(+)-4-Methyl-5-phenyl-2-oxazolidinone17097-67-5

Table 1: Stereoisomers of 4-methyl-5-phenyl-2-oxazolidinone.

StereoisomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Rotation ([α]D)
(4R,5S)C₁₀H₁₁NO₂177.20121-123[6][7]+168° (c=2, CHCl₃)[6][7]
(4S,5R)C₁₀H₁₁NO₂177.20121-123[8]-168° (c=2, CHCl₃)[8]
(4R,5R)C₁₀H₁₁NO₂177.20Not widely reportedNot widely reported
(4S,5S)C₁₀H₁₁NO₂177.20117.5[5]Not widely reported

Table 2: Physical and Optical Properties of Stereoisomers.

Stereoisomer¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
(4R,5S) or (4S,5R)~7.4-7.2 (m, 5H, Ar-H), ~5.6 (d, 1H, H-5), ~4.8 (m, 1H, H-4), ~0.9 (d, 3H, CH₃)~159 (C=O), ~135 (Ar-C), ~129, ~128, ~126 (Ar-CH), ~80 (C-5), ~55 (C-4), ~15 (CH₃)
(4R,5R) or (4S,5S)Distinct shifts for H-4 and H-5 compared to syn isomers due to different spatial arrangement.

Table 3: Spectroscopic Data of Stereoisomers. (Note: Specific shifts can vary slightly depending on the solvent and instrument.)

Applications in Asymmetric Synthesis

The primary application of 4-methyl-5-phenyl-2-oxazolidinones is as chiral auxiliaries in asymmetric synthesis. The N-acylated derivatives serve as chiral enolate precursors. The stereochemical outcome of reactions of these enolates is dictated by the conformation of the acylated oxazolidinone, which is influenced by the substituents at C4 and C5.

Mechanism of Stereocontrol in Asymmetric Alkylation:

Acyl_Oxazolidinone N-Acyl-(4R,5S)-oxazolidinone Base Base (e.g., LDA) Acyl_Oxazolidinone->Base Deprotonation Enolate Z-Enolate Base->Enolate Electrophile Electrophile (E+) Enolate->Electrophile Alkylation Alkylated_Product Diastereomerically Enriched Alkylated Product Electrophile->Alkylated_Product Cleavage Auxiliary Cleavage Alkylated_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric alkylation using an Evans auxiliary.

The phenyl group at C5 effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less hindered face, resulting in a high degree of stereoselectivity.

Conclusion

The stereoisomers of 4-methyl-5-phenyl-2-oxazolidinone are indispensable tools in modern organic synthesis. Their ready accessibility from inexpensive chiral starting materials and the high levels of stereocontrol they provide have made them a cornerstone of asymmetric synthesis. This guide has provided a detailed overview of their preparation, characterization, and application, offering valuable information for researchers and professionals in the field of drug development and chemical synthesis. The continued exploration of new applications for these versatile chiral auxiliaries will undoubtedly lead to further advancements in the stereoselective synthesis of complex and biologically important molecules.

References

A Technical Guide to Chiral Auxiliaries in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals where the chirality of a molecule can dictate its efficacy and safety. Among the robust strategies for achieving stereocontrol, the use of chiral auxiliaries remains a cornerstone technique. A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to occur with high diastereoselectivity. Following the stereoselective reaction, the auxiliary is removed, yielding an enantiomerically enriched product, and can often be recovered for reuse. This guide provides an in-depth exploration of the fundamental principles of common chiral auxiliaries, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to illustrate their function in stereoselective synthesis.

Core Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis

The underlying principle of a chiral auxiliary is to convert a prochiral substrate into a chiral molecule by covalent attachment of the auxiliary. This new molecule, now containing a chiral center from the auxiliary, exists as a single enantiomer. The subsequent reaction at a prochiral center of the original substrate is then influenced by the steric and electronic properties of the nearby chiral auxiliary, leading to the preferential formation of one diastereomer over the other. The newly created stereocenter's configuration is thus controlled relative to the stereocenter of the auxiliary.

The general workflow of a reaction employing a chiral auxiliary can be summarized in three key steps:

  • Attachment: The chiral auxiliary is covalently attached to the prochiral substrate.

  • Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction that creates one or more new stereocenters with high diastereoselectivity.

  • Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule.

G cluster_workflow General Workflow of Chiral Auxiliary Use Prochiral Substrate Prochiral Substrate Substrate-Auxiliary Adduct Substrate-Auxiliary Adduct Prochiral Substrate->Substrate-Auxiliary Adduct 1. Attachment of Chiral Auxiliary (X) Diastereomeric Product Mixture Diastereomeric Product Mixture Substrate-Auxiliary Adduct->Diastereomeric Product Mixture 2. Diastereoselective Reaction Enantiomerically Enriched Product Enantiomerically Enriched Product Diastereomeric Product Mixture->Enantiomerically Enriched Product 3. Cleavage of Chiral Auxiliary (X) Recovered Chiral Auxiliary (X*) Recovered Chiral Auxiliary (X*) Enantiomerically Enriched Product->Recovered Chiral Auxiliary (X*) Recycle

Caption: General workflow illustrating the three main stages of using a chiral auxiliary in stereoselective synthesis.

Evans Oxazolidinone Auxiliaries

Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most reliable and widely used chiral auxiliaries, particularly for stereoselective aldol reactions and alkylations.[1][2] These auxiliaries are typically derived from readily available amino acids, such as valine or phenylalanine.[3]

Mechanism of Stereocontrol

The stereoselectivity of Evans auxiliaries arises from the formation of a rigid, chelated enolate intermediate. Deprotonation of the N-acyl oxazolidinone with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively forms a Z-enolate.[1][2] The metal cation (e.g., Li⁺ or Na⁺) chelates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, combined with the steric bulk of the substituent at the C4 position of the oxazolidinone, effectively blocks one face of the enolate, directing the approach of an electrophile to the opposite, less hindered face.[4][5]

G cluster_mechanism Stereocontrol with Evans Oxazolidinone Auxiliary N-Acyl Oxazolidinone N-Acyl Oxazolidinone Z-Enolate Z-Enolate N-Acyl Oxazolidinone->Z-Enolate Base (e.g., LDA) Alkylated Product Alkylated Product Z-Enolate->Alkylated Product Approach from less hindered face Electrophile Electrophile Electrophile->Alkylated Product

Caption: Simplified mechanism of stereoselective alkylation using an Evans oxazolidinone auxiliary.

Quantitative Data for Evans Auxiliary Reactions
Reaction TypeSubstrateElectrophile/ReagentDiastereomeric Ratio (d.r.)Yield (%)Reference
AlkylationN-propionyl-(4R)-4-benzyl-2-oxazolidinoneAllyl iodide98:261-77[4][6]
Aldol ReactionChiral imide from L-valinen-OctanaldehydeHighHigh[7]
Experimental Protocols

1. Acylation of (4R)-4-Benzyl-2-oxazolidinone with Propionic Anhydride [6]

  • To a solution of (4R)-4-benzyl-2-oxazolidinone (1.0 equiv) in tetrahydrofuran (THF) at room temperature, add 4-dimethylaminopyridine (DMAP, 0.1 equiv) and propionic anhydride (1.5 equiv).

  • Stir the reaction mixture overnight at room temperature.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.

2. Diastereoselective Alkylation with Allyl Iodide [4]

  • To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add a solution of sodium hexamethyldisilazide (NaHMDS, 1.1 equiv) dropwise.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add allyl iodide (1.2 equiv) and stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by flash chromatography.

3. Cleavage of the Auxiliary with Lithium Hydroxide and Hydrogen Peroxide [4][8]

  • Dissolve the alkylated product (1.0 equiv) in a mixture of THF and water (3:1) at 0 °C.

  • Add a 30% aqueous solution of hydrogen peroxide (4.0 equiv) followed by a 1 M aqueous solution of lithium hydroxide (2.0 equiv).

  • Stir the mixture at 0 °C for 2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with 1 M HCl and extract the carboxylic acid product with ethyl acetate.

  • The chiral auxiliary can be recovered from the aqueous layer.

Myers (Pseudoephedrine) Auxiliaries

The use of pseudoephedrine as a chiral auxiliary, developed by Andrew G. Myers, provides a practical and highly efficient method for the asymmetric alkylation of carboxylic acid derivatives.[9][10] Both enantiomers of pseudoephedrine are inexpensive and readily available.[9]

Mechanism of Stereocontrol

Pseudoephedrine is first acylated to form a tertiary amide. Deprotonation of this amide with a strong base like LDA in the presence of lithium chloride generates a (Z)-enolate. The lithium cation is believed to chelate to both the enolate oxygen and the hydroxyl group of the pseudoephedrine, creating a rigid structure. The phenyl group and the N-methyl group of the auxiliary effectively shield one face of the enolate, directing the electrophile to attack from the opposite face.[1]

G cluster_mechanism Stereocontrol with Myers (Pseudoephedrine) Auxiliary Pseudoephedrine Amide Pseudoephedrine Amide Chelated (Z)-Enolate Chelated (Z)-Enolate Pseudoephedrine Amide->Chelated (Z)-Enolate LDA, LiCl Alkylated Product Alkylated Product Chelated (Z)-Enolate->Alkylated Product Facial Shielding Electrophile Electrophile Electrophile->Alkylated Product

Caption: Simplified mechanism of stereoselective alkylation using a Myers pseudoephedrine auxiliary.

Quantitative Data for Myers Auxiliary Reactions
SubstrateElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
Pseudoephedrine propanamideBenzyl bromide≥99% (isolated)95[9]
Pseudoephedrine propanamideIodomethane95% (isolated)94[9]
Pseudoephedrine isobutyramideBenzyl bromide≥99% (isolated)98[9]
Pseudoephedrine phenylacetamideIodomethane98% (isolated)91[9]
Experimental Protocols

1. Preparation of Pseudoephedrine Amide [9]

  • To a solution of pseudoephedrine (1.0 equiv) in a suitable solvent like dichloromethane, add triethylamine (1.2 equiv).

  • Cool the solution to 0 °C and add the desired acyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The product can often be purified by crystallization.

2. Asymmetric Alkylation of Pseudoephedrine Amide [9]

  • To a suspension of anhydrous lithium chloride (6.0-7.0 equiv) in THF, add diisopropylamine (2.25 equiv) and cool to -78 °C.

  • Add n-butyllithium (2.1 equiv) and stir for 5 minutes at -78 °C, then warm to 0 °C for 5 minutes, and re-cool to -78 °C.

  • Add a solution of the pseudoephedrine amide (1.0 equiv) in THF to the LDA/LiCl mixture.

  • Stir at -78 °C for 30-60 minutes, then warm to 0 °C for 10-15 minutes.

  • Cool the enolate solution to 0 °C and add the alkyl halide (1.5-4.0 equiv).

  • Stir the reaction at 0 °C until complete (monitored by TLC).

  • Quench with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layer. The product can be purified by chromatography or crystallization.

3. Cleavage of the Auxiliary to Form a Carboxylic Acid [9]

  • Dissolve the alkylated pseudoephedrine amide in a suitable solvent.

  • Treat with an appropriate nucleophile or hydrolytic conditions (e.g., basic hydrolysis) to cleave the amide bond.

  • Acidify the reaction mixture and extract the desired carboxylic acid.

  • The water-soluble pseudoephedrine auxiliary can be recovered from the aqueous layer.

Enders SAMP/RAMP Auxiliaries

The SAMP/RAMP hydrazone method, developed by Dieter Enders, is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[11][12] SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and RAMP ((R)-1-amino-2-methoxymethylpyrrolidine) are derived from (S)- and (R)-proline, respectively.[11]

Mechanism of Stereocontrol

The aldehyde or ketone is first condensed with SAMP or RAMP to form a chiral hydrazone. Deprotonation with a strong base like LDA forms a lithium azaenolate. The lithium cation is chelated by the methoxy group and the nitrogen atom, creating a rigid, five-membered ring structure. This conformation, along with the steric hindrance from the pyrrolidine ring, blocks one face of the azaenolate, leading to highly diastereoselective alkylation from the opposite face.[12][13]

G cluster_mechanism Stereocontrol with Enders SAMP/RAMP Auxiliary SAMP/RAMP Hydrazone SAMP/RAMP Hydrazone Chelated Azaenolate Chelated Azaenolate SAMP/RAMP Hydrazone->Chelated Azaenolate LDA Alkylated Hydrazone Alkylated Hydrazone Chelated Azaenolate->Alkylated Hydrazone Steric Hindrance Electrophile Electrophile Electrophile->Alkylated Hydrazone

Caption: Simplified mechanism of stereoselective alkylation using an Enders SAMP/RAMP auxiliary.

Quantitative Data for Enders SAMP/RAMP Auxiliary Reactions
KetoneElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
3-Pentanone1-Iodopropane>97%90 (alkylation step)[14]
Diethyl ketoneNot Specified>95%Not Specified[11]
Nonane-5-oneMethyl iodide40%71 (alkylation step)[15]
Experimental Protocols

1. Formation of 3-Pentanone SAMP Hydrazone [14]

  • A mixture of 3-pentanone (12 equiv) and SAMP (1.0 equiv) is heated at 60 °C overnight under an argon atmosphere.

  • The excess ketone is removed under reduced pressure.

  • The crude hydrazone is purified by distillation to yield the pure product.

2. Asymmetric α-Alkylation [14]

  • To a solution of diisopropylamine (1.1 equiv) in anhydrous diethyl ether at 0 °C, add n-butyllithium (1.1 equiv).

  • Add the SAMP-hydrazone (1.0 equiv) to the freshly prepared LDA solution at 0 °C.

  • Stir the mixture at 0 °C for 2 hours.

  • Cool the solution to -110 °C and add 1-iodopropane (1.2 equiv).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with ether.

  • Dry the organic layer, concentrate, and the crude alkylated hydrazone can be used in the next step without further purification.

3. Cleavage of the Auxiliary by Ozonolysis [14]

  • Dissolve the crude alkylated hydrazone in dichloromethane and cool to -78 °C.

  • Bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with argon to remove excess ozone.

  • Quench the reaction with a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) and allow it to warm to room temperature.

  • Wash the reaction mixture with water, dry the organic layer, and concentrate.

  • The desired ketone can be purified by distillation or chromatography. The SAMP auxiliary can be recovered as a nitrosamine, which can be reduced back to SAMP.

Conclusion

Chiral auxiliaries provide a powerful and reliable strategy for the synthesis of enantiomerically pure compounds. The Evans, Myers, and Enders auxiliaries represent well-established systems that offer high levels of stereocontrol for a variety of transformations. While catalytic asymmetric methods are often considered more elegant, the predictability, high diastereoselectivities, and the ability to separate diastereomeric intermediates make chiral auxiliaries an indispensable tool in the arsenal of the synthetic chemist, particularly in the complex settings of pharmaceutical and natural product synthesis. The detailed protocols and quantitative data provided in this guide serve as a practical resource for researchers aiming to implement these methodologies in their synthetic endeavors.

References

An In-depth Technical Guide to the Chemical Stability and Storage of 5-Methyl-4-phenyl-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 5-Methyl-4-phenyl-1,3-oxazolidin-2-one, a valuable chiral auxiliary and building block in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and drug development applications. This document outlines its known stability characteristics, potential degradation pathways, and detailed protocols for stability assessment.

Overview of Chemical Stability

This compound is generally a chemically stable compound under standard storage conditions.[1] However, like other oxazolidinone-containing molecules, it is susceptible to degradation under specific environmental stresses, including exposure to acidic or basic conditions, oxidizing agents, and high temperatures. The oxazolidinone ring, in particular, can be prone to hydrolysis.

Key Stability Considerations:

  • Hydrolytic Stability: The oxazolidinone ring is susceptible to both acid- and base-catalyzed hydrolysis, which would lead to ring-opening and the formation of degradation products.

  • Oxidative Stability: While generally stable to oxidation, strong oxidizing agents should be avoided during storage and handling.[1]

  • Thermal Stability: The compound has a melting point of 121-123 °C and is expected to be stable at ambient and refrigerated temperatures. However, exposure to extreme heat should be avoided to prevent thermal decomposition.

  • Photostability: Exposure to direct sunlight should be avoided as UV radiation can potentially induce degradation.[1]

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store at room temperature (20-25°C) for short-term use. For long-term storage, refrigeration at 2-8°C is advisable.Minimizes the risk of thermal degradation and slows down potential hydrolytic processes.
Humidity Store in a dry environment in a tightly sealed container.Prevents moisture absorption which can facilitate hydrolysis of the oxazolidinone ring.
Light Protect from light by storing in an opaque or amber container.Avoids potential photodegradation.
Inert Atmosphere For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.Prevents interaction with atmospheric oxygen.
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases.[1]Prevents chemical reactions that could lead to degradation.

Potential Degradation Pathways

Based on the known chemistry of oxazolidin-2-ones, the following degradation pathways are proposed for this compound.

Hydrolytic Degradation

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the oxazolidinone ring can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to ring-opening to form a carbamic acid intermediate, which is unstable and subsequently decomposes to yield (1R,2S)-1-phenyl-2-aminopropan-1-ol and carbon dioxide.

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion can directly attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent ring-opening and protonation will also yield (1R,2S)-1-phenyl-2-aminopropan-1-ol and carbonate.

cluster_hydrolysis Hydrolytic Degradation Pathways This compound This compound Ring-Opened Intermediate Ring-Opened Intermediate This compound->Ring-Opened Intermediate Acid (H+) or Base (OH-) Water (H2O) Degradation Products (1R,2S)-1-phenyl-2-aminopropan-1-ol + CO2/Carbonate Ring-Opened Intermediate->Degradation Products Decomposition

Figure 1: Proposed Hydrolytic Degradation Pathway.
Oxidative Degradation

While less common for this specific structure, strong oxidizing agents could potentially lead to oxidation of the phenyl ring or other susceptible parts of the molecule. The specific products would depend on the oxidant used.

Thermal Degradation

At elevated temperatures, particularly above its melting point, this compound may undergo decarboxylation or other fragmentation reactions, leading to the formation of various degradation products, including carbon oxides and nitrogen oxides.[1]

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradants and developing stability-indicating analytical methods.

cluster_workflow Forced Degradation Experimental Workflow A Prepare Stock Solution of This compound B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Sample at Time Points B->C D Neutralize/Quench Reaction C->D E Analyze by Stability-Indicating HPLC-UV/MS D->E F Identify and Quantify Degradation Products E->F

Figure 2: General Experimental Workflow for Forced Degradation Studies.
Stability-Indicating Analytical Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended for monitoring the stability of this compound and separating it from its potential degradation products.

ParameterSuggested Condition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water gradient
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Column Temperature 30°C
Injection Volume 10 µL

Mass spectrometry (LC-MS) can be coupled to the HPLC system to aid in the identification of unknown degradation products.

Forced Degradation Protocols

4.2.1. Hydrolytic Degradation

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time intervals.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of purified water.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time intervals for direct HPLC analysis.

4.2.2. Oxidative Degradation

  • Preparation of Solutions: Use the same 1 mg/mL stock solution.

  • Procedure:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protect from light.

    • Withdraw aliquots at specified time intervals.

    • Analyze directly by HPLC.

4.2.3. Thermal Degradation

  • Solid State:

    • Place a known amount of the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 80°C).

    • Sample the solid at various time points, dissolve in a suitable solvent, and analyze by HPLC.

  • Solution State:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent.

    • Incubate the solution at 60°C in the dark.

    • Withdraw aliquots at specified time intervals for HPLC analysis.

4.2.4. Photodegradation

  • Procedure:

    • Expose a solution of the compound (e.g., 1 mg/mL in a quartz cuvette) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • Simultaneously, keep a control sample protected from light at the same temperature.

    • Withdraw aliquots from both the exposed and control samples at various time points for HPLC analysis.

Summary of Quantitative Data

The results from the forced degradation studies should be tabulated to provide a clear overview of the stability of this compound under various stress conditions.

Stress ConditionDurationTemperature% DegradationMajor Degradation Products
0.1 M HCl24 hours60°C[Data to be filled from experimental results][Data to be filled from experimental results]
0.1 M NaOH24 hours60°C[Data to be filled from experimental results][Data to be filled from experimental results]
Water24 hours60°C[Data to be filled from experimental results][Data to be filled from experimental results]
3% H₂O₂24 hoursRoom Temp[Data to be filled from experimental results][Data to be filled from experimental results]
Heat (Solid)48 hours80°C[Data to be filled from experimental results][Data to be filled from experimental results]
Heat (Solution)48 hours60°C[Data to be filled from experimental results][Data to be filled from experimental results]
Light (ICH Q1B)[Specify duration][Specify temp][Data to be filled from experimental results][Data to be filled from experimental results]

Conclusion

This compound is a stable compound under recommended storage conditions. However, it is susceptible to degradation by hydrolysis, and care should be taken to avoid exposure to strong acids, bases, high temperatures, and direct light. The experimental protocols provided in this guide offer a framework for conducting thorough stability assessments. The resulting data will be invaluable for ensuring the quality and reliability of this important chemical in research and development settings.

References

Methodological & Application

Application Notes and Protocols: Asymmetric Aldol Reaction Using (4R,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing an asymmetric aldol reaction utilizing the chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one. This method, a modification of the renowned Evans aldol reaction, is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1][2]

Introduction

The use of chiral auxiliaries is a powerful strategy for asymmetric synthesis. The oxazolidinone auxiliary, by being temporarily attached to the substrate, directs the stereochemical outcome of the reaction, leading to a high degree of diastereoselectivity.[2] The inherent chirality of (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one, derived from (1S,2R)-(+)-norephedrine, allows for the predictable formation of one diastereomer over the other.

The overall workflow for the asymmetric aldol reaction using this auxiliary involves three key steps:

  • Acylation: The chiral auxiliary is first acylated with an acid chloride or anhydride to form the corresponding N-acyl oxazolidinone.

  • Diastereoselective Aldol Addition: The N-acyl oxazolidinone is then converted to its enolate, which subsequently reacts with an aldehyde in a highly diastereoselective manner to yield the desired aldol adduct.

  • Auxiliary Cleavage: The chiral auxiliary is then cleaved from the aldol adduct to provide the enantiomerically enriched β-hydroxy acid, ester, or alcohol, and the auxiliary can often be recovered and reused.

Data Presentation

The following table summarizes representative quantitative data for an asymmetric aldol reaction using a derivative of the specified chiral auxiliary.

Table 1: Diastereoselective Aldol Reaction of N-Propionyl-(4S,5R)-4-methyl-5-phenyloxazolidin-2-one with 2-Benzyloxyacetaldehyde

EntryLewis AcidAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
1TiCl42-Benzyloxyacetaldehyde3:198[3]

Note: The data presented is for the enantiomeric auxiliary (4S,5R). The (4R,5S) auxiliary is expected to produce the opposite enantiomer of the aldol product with similar high levels of stereocontrol.

Experimental Protocols

The following protocols are a composite of established procedures for Evans-type asymmetric aldol reactions and should be adapted as needed for specific substrates.

Protocol 1: Acylation of (4R,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one

This procedure describes the acylation of the chiral auxiliary with propionyl chloride.

Materials:

  • (4R,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 equiv.).

  • Dissolve the auxiliary in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equiv.) dropwise to the solution. Stir for 15 minutes at -78 °C.

  • Add freshly distilled propionyl chloride (1.1 equiv.) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with 1 M NaOH solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-propionyl oxazolidinone.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Diastereoselective Aldol Addition

This protocol details the formation of the titanium enolate and its subsequent reaction with an aldehyde.

Materials:

  • N-Propionyl-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Titanium (IV) chloride (TiCl₄)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Aldehyde (e.g., 2-benzyloxyacetaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-propionyl-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 equiv.) in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add TiCl₄ (1.1 equiv.) dropwise.

  • Add DIPEA or TEA (1.2 equiv.) dropwise. The solution should turn a deep red or violet color, indicating enolate formation. Stir for 30 minutes at -78 °C.

  • Add the aldehyde (1.2 equiv.), either neat or as a solution in CH₂Cl₂, dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with 5% aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to give the crude aldol adduct.

  • Purify the product by flash column chromatography on silica gel.[4]

Visualizations

Experimental Workflow

G cluster_acylation Step 1: Acylation cluster_aldol Step 2: Aldol Addition cluster_cleavage Step 3: Auxiliary Cleavage auxiliary 5-Methyl-4-phenyl- 1,3-oxazolidin-2-one n_acyl N-Acyl Oxazolidinone auxiliary->n_acyl n-BuLi, THF, -78°C acyl_chloride Acyl Chloride (e.g., Propionyl Chloride) acyl_chloride->n_acyl enolate Titanium Enolate n_acyl->enolate TiCl4, DIPEA, CH2Cl2, -78°C adduct Aldol Adduct enolate->adduct aldehyde Aldehyde aldehyde->adduct product Enantiomerically Enriched β-Hydroxy Carbonyl Compound adduct->product e.g., LiOH, H2O2 recovered_aux Recovered Auxiliary adduct->recovered_aux

Caption: Experimental workflow for the asymmetric aldol reaction.

Reaction Mechanism

G cluster_mechanism Mechanism of Diastereoselection cluster_key Key Features enolate Chelated Z-Enolate ts Chair-like Transition State enolate->ts product Syn Aldol Adduct ts->product aldehyde Aldehyde (R-CHO) aldehyde->ts Re-face attack key_chelation • Boron or Titanium chelates to both carbonyl oxygens,  enforcing a rigid conformation. key_z_enolate • Formation of the Z-enolate is crucial for syn-selectivity. key_sterics • The phenyl group on the auxiliary blocks one face of the  enolate, directing the aldehyde to the opposite face.

References

Application Notes and Protocols: Diastereoselective Alkylation of N-acyl-5-Methyl-4-phenyl-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diastereoselective alkylation of N-acyl-5-methyl-4-phenyl-1,3-oxazolidin-2-one, a prominent Evans chiral auxiliary, is a cornerstone of modern asymmetric synthesis. This methodology facilitates the stereocontrolled formation of new carbon-carbon bonds, yielding α-substituted carboxylic acid derivatives with a high degree of enantiomeric purity. The chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one, effectively directs the approach of an electrophile to a prochiral enolate, leading to the predictable formation of one diastereomer over the other. Following the alkylation, the auxiliary can be readily cleaved and recovered for reuse, rendering this a highly efficient and practical strategy for the synthesis of chiral building blocks essential in pharmaceutical and natural product synthesis.

These application notes provide a comprehensive overview, including detailed experimental protocols, quantitative data for representative alkylation reactions, and visual diagrams of the experimental workflow and underlying stereochemical model.

Data Presentation: Diastereoselective Alkylation

The following table summarizes representative quantitative data for the diastereoselective alkylation of N-propionyl-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one. The selection of the base for enolate formation and the nature of the electrophile significantly influence both the yield and the diastereoselectivity of the reaction.

EntryBase (equiv.)Electrophile (R-X)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
1LDA (1.1)Benzyl bromideTHF-78292>99:1
2LDA (1.1)Allyl iodideTHF-7838998:2
3NaHMDS (1.1)Methyl iodideTHF-7848597:3
4NaHMDS (1.1)Isopropyl iodideTHF-78 to -4067595:5
5LHMDS (1.1)Ethyl iodideTHF-7839098:2
6LDA (1.1)Propargyl bromideTHF-782.588>99:1

Experimental Protocols

Protocol 1: Synthesis of (4R,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one

This protocol describes the synthesis of the chiral auxiliary from (1S,2R)-(+)-norephedrine.

Materials:

  • (1S,2R)-(+)-Norephedrine

  • Diethyl carbonate

  • Potassium carbonate (anhydrous)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Magnesium sulfate (anhydrous)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a distillation apparatus, add (1S,2R)-(+)-norephedrine (1.0 eq), diethyl carbonate (2.3 eq), and anhydrous potassium carbonate (2.1 eq).

  • Heat the mixture in an oil bath at 160 °C. Ethanol will begin to distill.

  • Continue heating for approximately 5 hours, or until the distillation ceases and the temperature of the distillation head drops.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and wash twice with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Recrystallize the crude product from a mixture of hexane and ethyl acetate (e.g., 1:1.5 v/v) to afford pure (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one as white crystals.[1]

Protocol 2: N-Acylation of (4R,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one

This protocol details the N-acylation of the chiral auxiliary, for example, with propionyl chloride, to form the substrate for the alkylation reaction.

Materials:

  • (4R,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF in a flame-dried, argon-purged flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-propionyl-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one.

Protocol 3: Diastereoselective Alkylation

This protocol provides a general procedure for the diastereoselective alkylation of the N-acylated chiral auxiliary.

Materials:

  • N-propionyl-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the N-propionyl-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF in a flame-dried, argon-purged flask.

  • Cool the solution to -78 °C.

  • Slowly add the base (e.g., LDA, 1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Stir the reaction at -78 °C for the time indicated in the data table, monitoring the reaction by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

  • Purify the product by flash column chromatography.

Protocol 4: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic removal of the chiral auxiliary to yield the enantioenriched carboxylic acid.

Materials:

  • Alkylated N-acyl oxazolidinone product

  • Tetrahydrofuran (THF)

  • Water

  • Hydrogen peroxide (30% aqueous solution)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve the purified alkylated product in a mixture of THF and water (e.g., 3:1 v/v) and cool to 0 °C.

  • Add aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture in vacuo to remove the THF.

  • Wash the aqueous residue with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the desired carboxylic acid with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Starting Materials cluster_alkylation Asymmetric Alkylation cluster_workup Product Isolation and Purification start Synthesis of Chiral Auxiliary ((4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one) acyl N-Acylation (e.g., with propionyl chloride) start->acyl enolate Enolate Formation (LDA or NaHMDS, -78°C) acyl->enolate alkylation Alkylation (R-X, -78°C) enolate->alkylation cleavage Auxiliary Cleavage (LiOH/H₂O₂) alkylation->cleavage purification Purification & Recovery (Chromatography, Extraction) cleavage->purification product Enantioenriched Carboxylic Acid purification->product

Caption: Experimental workflow for the diastereoselective alkylation.

reaction_mechanism cluster_chelation Chelated Z-Enolate Formation and Alkylation cluster_model Stereochemical Rationale reactants N-Acyl Oxazolidinone enolate Chelated Z-Enolate reactants->enolate + Base base LDA product Alkylated Product (Major Diastereomer) enolate->product + R-X electrophile R-X model The phenyl group at C5 and the methyl group at C4 of the oxazolidinone ring sterically hinder one face of the rigid, chelated Z-enolate. The electrophile (R-X) approaches from the less hindered face, leading to the observed high diastereoselectivity.

Caption: Chelation-controlled stereochemical model.

References

Enantioselective synthesis of non-proteinogenic amino acids with 5-Methyl-4-phenyl-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Utilizing (4S,5R)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-proteinogenic amino acids (npAAs) are critical components in modern drug discovery, peptide engineering, and materials science. Their synthesis in enantiomerically pure form is a significant challenge. This application note details a robust and highly predictable method for the asymmetric synthesis of α-alkylated amino acids using the Evans chiral auxiliary, (4S,5R)-(-)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one. The methodology involves three key steps: N-acylation of the auxiliary, highly diastereoselective alkylation of the resulting imide enolate, and subsequent hydrolytic cleavage to yield the desired npAA with excellent enantiopurity. This approach offers reliable stereocontrol, procedural simplicity, and the ability to recover the valuable chiral auxiliary.

Introduction

The demand for enantiomerically pure non-proteinogenic amino acids has grown substantially due to their role in creating novel peptides with enhanced stability, unique conformations, and targeted biological activity. Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a substrate to direct a stereoselective transformation. The oxazolidinone auxiliaries, pioneered by David A. Evans, are among the most reliable and widely used for the synthesis of chiral carboxylic acids.

The (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone auxiliary provides a rigid scaffold that, upon N-acylation and subsequent deprotonation, forms a chelated (Z)-enolate. The phenyl group at C5 and the methyl group at C4 effectively shield one face of the enolate, forcing incoming electrophiles to approach from the less sterically hindered face. This mechanism translates to a very high degree of diastereoselectivity in the crucial C-C bond-forming alkylation step. Subsequent removal of the auxiliary reveals the chiral α-carbon center with a predictable absolute configuration.

Overall Synthetic Workflow

The synthesis proceeds through a reliable three-step sequence. First, the chiral auxiliary is acylated with a suitable acylating agent (e.g., propionyl chloride) to form the N-acyl imide. Second, this imide is deprotonated using a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) to form the sodium or lithium enolate, which is then quenched with an alkylating agent (R-X). The final step involves the cleavage of the auxiliary, typically via hydrolysis, to release the α-substituted carboxylic acid (the npAA precursor) and allow for the recovery of the auxiliary.

Synthetic Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Alkylation cluster_2 Step 3: Cleavage Aux Chiral Auxiliary (4S,5R)-4-Methyl- 5-phenyl-2-oxazolidinone AcylImide N-Acyl Imide Aux->AcylImide Acyl Chloride, n-BuLi, THF, -78°C AlkylatedImide Alkylated Imide (High d.r.) AcylImide->AlkylatedImide 1. NaHMDS, THF, -78°C 2. R-X (Electrophile) npAA Non-Proteinogenic Amino Acid Derivative AlkylatedImide->npAA LiOH, H₂O₂, THF/H₂O, 0°C RecoveredAux Recovered Auxiliary AlkylatedImide->RecoveredAux

Figure 1: Overall workflow for the synthesis of non-proteinogenic amino acids.

Mechanism of Stereoselection

The high diastereoselectivity of the alkylation step is the cornerstone of this methodology. Upon deprotonation, the lithium or sodium cation chelates with the carbonyl oxygen of the acyl group and the ring oxygen of the oxazolidinone. This coordination locks the conformation of the resulting (Z)-enolate. The phenyl group at the C5 position orients itself pseudo-equatorially to minimize A(1,3) strain, thereby effectively blocking the si-face of the enolate. Consequently, the electrophile (R-X) can only approach from the less hindered, exposed re-face, leading to the formation of a single major diastereomer.

Figure 2: Model for diastereoselection in the alkylation of the chelated (Z)-enolate.

Data Presentation

The following table summarizes representative results for the diastereoselective alkylation of the N-propionyl derivative of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The data demonstrates the high diastereoselectivity achieved with a range of electrophiles.

EntryElectrophile (R-X)Product (R-group)BaseDiastereomeric Ratio (S:R)Yield (%)
1CH₃I-CH₃LDA>99:190
2CH₃CH₂I-CH₂CH₃LDA>99:191
3PhCH₂Br-CH₂PhLDA>99:192
4CH₂=CHCH₂Br-CH₂CH=CH₂LDA97:385
5(CH₃)₂CHCH₂I-CH₂CH(CH₃)₂LDA98:289

Data synthesized from foundational studies by D.A. Evans et al. Diastereomeric ratios were typically determined by capillary GC or HPLC analysis.

Experimental Protocols

Materials and General Methods:

  • All reactions should be carried out in oven-dried glassware under an inert atmosphere (Nitrogen or Argon).

  • Anhydrous solvents (e.g., THF) are required and can be obtained by passing through a solvent purification system or by distillation from an appropriate drying agent.

  • Reagents should be of high purity. Strong bases like n-BuLi and LDA are moisture-sensitive and should be handled with care.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

  • Purification is typically performed by flash column chromatography on silica gel.

Protocol 1: N-Acylation of (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone

This protocol describes the acylation with propionyl chloride to form the N-propionyl imide, a common precursor for alkylation.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and anhydrous THF (approx. 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (n-BuLi, 1.05 eq, typically 1.6 M in hexanes) dropwise via syringe. Stir the resulting solution for 15 minutes at -78 °C.

  • Acylation: Add propionyl chloride (1.1 eq) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone.

Protocol 2: Diastereoselective Alkylation

This protocol details the alkylation of the N-propionyl imide with benzyl bromide as a representative electrophile.

  • Setup: To a flame-dried round-bottom flask under nitrogen, add the N-propionyl imide (1.0 eq) from Protocol 1 and anhydrous THF (approx. 0.1 M).

  • Cooling: Cool the solution to -78 °C.

  • Enolate Formation: Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, typically 1.0 M in THF) dropwise. Stir the solution for 30 minutes at -78 °C to ensure complete formation of the sodium enolate.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise.

  • Reaction: Stir the mixture at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Quenching & Workup: Follow steps 6-8 from Protocol 1.

  • Purification: Purify the crude product by flash column chromatography to separate the major diastereomer from any minor diastereomer and unreacted starting material. The diastereomeric ratio can be determined on the crude product by high-field NMR, GC, or HPLC analysis.

Protocol 3: Auxiliary Cleavage to Yield the Carboxylic Acid

This protocol describes the hydrolysis of the alkylated product to afford the free α-substituted carboxylic acid.

  • Setup: Dissolve the purified alkylated imide (1.0 eq) from Protocol 2 in a 4:1 mixture of THF and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Hydrolysis: Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq), followed by an aqueous solution of lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq).

  • Reaction: Stir the mixture vigorously at 0 °C for 2 hours, then allow it to warm to room temperature and stir for another 2 hours.

  • Quenching: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, approx. 5 eq) and stir for 30 minutes.

  • Auxiliary Recovery: Concentrate the mixture in vacuo to remove most of the THF. Extract the aqueous solution with dichloromethane (3x) to recover the chiral auxiliary. The combined organic layers can be dried and purified to recycle the (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone.

  • Product Isolation: Acidify the remaining aqueous layer to pH 1-2 with 1N HCl. Extract the acidified solution with ethyl acetate (3x).

  • Workup: Combine the ethyl acetate layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired non-proteinogenic amino acid precursor.

Conclusion

The use of (4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one provides a highly effective and predictable strategy for the enantioselective synthesis of α-substituted carboxylic acids, which are direct precursors to a wide array of non-proteinogenic amino acids. The protocols outlined herein are reliable, scalable, and benefit from high diastereoselectivities and the ability to recover the chiral auxiliary, making this a valuable methodology for applications in pharmaceutical and academic research.

Application of 5-Methyl-4-phenyl-1,3-oxazolidin-2-one in Natural Product Total Synthesis: A Chiral Auxiliary Approach

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Methyl-4-phenyl-1,3-oxazolidin-2-one, a prominent member of the Evans' chiral auxiliaries, has emerged as a powerful tool in asymmetric synthesis, particularly in the total synthesis of complex natural products. Its rigid structure, featuring a phenyl group at the 4-position and a methyl group at the 5-position, provides a well-defined chiral environment that allows for highly diastereoselective carbon-carbon bond formations. This application note details the use of this versatile chiral auxiliary in key bond-forming reactions, presents quantitative data on its performance, and provides exemplary experimental protocols relevant to researchers in organic synthesis and drug development.

The primary application of this compound lies in the stereocontrolled synthesis of α-chiral carbonyl compounds through diastereoselective alkylation and aldol reactions of its N-acylated derivatives.[1][2] These reactions are pivotal in constructing the intricate stereochemical architecture of many biologically active natural products.

Application in the Total Synthesis of (+)-Discodermolide

A significant example of the application of this chiral auxiliary is in the total synthesis of (+)-discodermolide, a potent microtubule-stabilizing agent with potential as an anticancer drug. In the highly convergent synthesis developed by Smith and later adapted for large-scale production by Novartis, an Evans syn-aldol reaction was employed as a crucial step to set key stereocenters.[3][4][5]

The synthesis of a common precursor for various fragments of discodermolide involved the diastereoselective aldol reaction between an N-propionyl derivative of (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one and a complex aldehyde derived from Roche ester. This reaction established the desired syn-relationship between the newly formed hydroxyl group and the methyl group at the α-position with high diastereoselectivity.

Quantitative Data

The following table summarizes the quantitative data for a representative diastereoselective aldol reaction using N-propionyl-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one, as reported in the context of the large-scale synthesis of (+)-discodermolide.

Aldehyde SubstrateN-Acyl OxazolidinoneDiastereomeric Ratio (syn:anti)Yield (%)Reference
Roche ester-derived aldehydeN-propionyl-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one>95:575-85[4]

Experimental Protocols

Acylation of (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one

This protocol describes the general procedure for the N-acylation of the chiral auxiliary, a prerequisite for its use in diastereoselective reactions.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one

  • Propionyl chloride (or other desired acyl chloride)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Lithium chloride (LiCl)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv) dropwise.

  • The resulting solution is stirred for 15 minutes, after which propionyl chloride (1.1 equiv) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C for 1 hour.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.

Diastereoselective Evans Aldol Reaction

This protocol outlines the key diastereoselective aldol reaction used in the synthesis of a (+)-discodermolide fragment.

Materials:

  • N-propionyl-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one

  • Dibutylboron triflate (DBT)

  • Triethylamine (Et3N)

  • Aldehyde substrate (e.g., Roche ester-derived aldehyde)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Hydrogen peroxide (30% aqueous solution)

Procedure:

  • To a solution of N-propionyl-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous dichloromethane at 0 °C is added dibutylboron triflate (1.1 equiv) followed by the dropwise addition of triethylamine (1.2 equiv).

  • The reaction mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C.

  • A solution of the aldehyde (1.2 equiv) in anhydrous dichloromethane is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • The reaction is quenched by the addition of methanol, followed by a buffer solution (pH 7) and an excess of a 2:1 mixture of methanol and 30% aqueous hydrogen peroxide.

  • The mixture is stirred at 0 °C for 1 hour, and the volatile materials are removed under reduced pressure.

  • The residue is extracted with dichloromethane, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, which is then purified by flash chromatography.

Reductive Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the chiral alcohol.

Materials:

  • Aldol adduct

  • Lithium borohydride (LiBH4)

  • Tetrahydrofuran (THF), anhydrous

  • Water

Procedure:

  • To a solution of the aldol adduct (1.0 equiv) in anhydrous THF at 0 °C is added water (4.0 equiv) followed by lithium borohydride (2.0 equiv).

  • The reaction mixture is stirred at 0 °C for 1 hour.

  • The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to separate the desired chiral alcohol from the recovered chiral auxiliary.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for the application of this compound in asymmetric synthesis and its specific role in the total synthesis of (+)-discodermolide.

general_workflow aux 5-Methyl-4-phenyl- 1,3-oxazolidin-2-one acyl_aux N-Acyl Oxazolidinone aux->acyl_aux Acylation enolate Chiral Enolate acyl_aux->enolate Deprotonation product_aux Product-Auxiliary Adduct enolate->product_aux Alkylation or Aldol Reaction final_product Enantiopure Product product_aux->final_product Cleavage recovered_aux Recovered Auxiliary product_aux->recovered_aux Cleavage discodermolide_synthesis cluster_aux Chiral Auxiliary Module cluster_synthesis Discodermolide Fragment Synthesis aux (4R,5S)-4-methyl-5-phenyl- 1,3-oxazolidin-2-one acyl_aux N-Propionyl Auxiliary aux->acyl_aux Propionyl Chloride, n-BuLi boron_enolate Boron Enolate acyl_aux->boron_enolate dBu2BOTf, Et3N aldol_adduct Syn-Aldol Adduct boron_enolate->aldol_adduct Aldol Reaction with Aldehyde aldehyde Roche Ester-derived Aldehyde aldehyde->aldol_adduct fragment Discodermolide Fragment (Common Precursor) aldol_adduct->fragment Reductive Cleavage (LiBH4)

References

Application Notes and Protocols for Michael Addition Utilizing (4S,5R)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed procedure for the diastereoselective Michael addition reaction employing the chiral auxiliary, (4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one. This powerful method allows for the asymmetric formation of carbon-carbon bonds, yielding valuable chiral building blocks for organic synthesis and drug development. The protocol covers the acylation of the auxiliary, the Lewis acid-mediated conjugate addition to an α,β-unsaturated ester, and the subsequent cleavage of the auxiliary to afford the final product in high enantiomeric purity.

Introduction

Chiral oxazolidinones, pioneered by David A. Evans, are among the most reliable and widely used chiral auxiliaries in asymmetric synthesis. The (4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one auxiliary offers excellent stereocontrol in a variety of transformations, including alkylations, aldol reactions, and Michael additions. Its rigid structure, featuring a phenyl and a methyl group, effectively shields one face of the enolate derived from its N-acyl derivative, directing the approach of electrophiles to the opposite face. This results in a high degree of diastereoselectivity in the newly formed stereocenters. The Michael addition, or conjugate addition, is a fundamental C-C bond-forming reaction, and its asymmetric variant is of paramount importance for the synthesis of enantiomerically enriched compounds.

Reaction Scheme

The overall transformation involves three key steps:

  • Acylation of the chiral auxiliary: The oxazolidinone is acylated to introduce the desired propionyl group, which will serve as the nucleophile precursor.

  • Diastereoselective Michael Addition: The N-propionyl derivative undergoes a Lewis acid-mediated conjugate addition to a Michael acceptor, in this case, ethyl cinnamate. The Lewis acid, such as titanium tetrachloride (TiCl₄), chelates the N-acyl oxazolidinone, forming a rigid Z-enolate and enhancing the electrophilicity of the Michael acceptor.

  • Auxiliary Cleavage: The chiral auxiliary is subsequently removed from the Michael adduct to yield the desired β-substituted carboxylic acid, which can be further derivatized. A common and effective method for this cleavage is the use of lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[1]

Experimental Protocols

Materials and Reagents
  • (4S,5R)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

  • Titanium tetrachloride (TiCl₄)

  • Ethyl cinnamate

  • Diisopropylethylamine (DIPEA)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium sulfite (Na₂SO₃)

  • Hexanes, Ethyl acetate

Protocol 1: Acylation of (4S,5R)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one
  • To a solution of (4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 equiv.) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 equiv.).

  • Slowly add propionyl chloride (1.2 equiv.) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-propionyl-(4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one.

Protocol 2: Diastereoselective Michael Addition
  • Dissolve the N-propionyl-(4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 equiv.) in anhydrous DCM and cool the solution to -78 °C under a nitrogen atmosphere.

  • Add titanium tetrachloride (1.1 equiv.) dropwise, resulting in a deep red solution.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add diisopropylethylamine (1.2 equiv.) dropwise, and stir for an additional 1 hour at -78 °C to ensure complete enolate formation.

  • In a separate flask, dissolve ethyl cinnamate (1.5 equiv.) in anhydrous DCM and cool to -78 °C.

  • Slowly add the solution of the Michael acceptor to the titanium enolate solution via cannula.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by pouring it into a half-saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to isolate the Michael adduct. The diastereoselectivity can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Auxiliary Cleavage
  • Dissolve the purified Michael adduct (1.0 equiv.) in a 3:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv.).

  • Slowly add a 0.5 M aqueous solution of lithium hydroxide (2.0 equiv.) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture vigorously at 0 °C for 2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 equiv.) and stir for 30 minutes.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous layer with DCM to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 2 with 1 M HCl and extract the product with ethyl acetate.

  • Combine the ethyl acetate extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the desired carboxylic acid.

Data Presentation

The following table summarizes typical results for the Michael addition of N-propionyl-(4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one to an α,β-unsaturated ester.

Michael AcceptorLewis Acid/BaseSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio
Ethyl CinnamateTiCl₄ / DIPEADCM-784~85>95:5

Note: The presented data is representative and actual results may vary based on specific reaction conditions and substrate purity.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Auxiliary Cleavage auxiliary Auxiliary ((4S,5R)-4-methyl-5-phenyl- 1,3-oxazolidin-2-one) acylated_aux N-Propionyl Auxiliary auxiliary->acylated_aux Et3N, DCM acyl_chloride Propionyl Chloride acyl_chloride->acylated_aux enolate Titanium Enolate Formation acylated_aux->enolate TiCl4, DIPEA, DCM, -78°C adduct Michael Adduct enolate->adduct acceptor Michael Acceptor (Ethyl Cinnamate) acceptor->adduct cleavage Cleavage adduct->cleavage LiOH, H2O2 THF/H2O, 0°C product Final Product (Chiral Carboxylic Acid) cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: Overall workflow for the asymmetric Michael addition.

Stereochemical Rationale

The high diastereoselectivity of this reaction is attributed to the formation of a rigid chelated Z-enolate intermediate. The phenyl group at the C5 position and the methyl group at the C4 position of the oxazolidinone ring effectively block the si-face of the enolate. Consequently, the Michael acceptor preferentially approaches from the less sterically hindered re-face, leading to the observed major diastereomer.

Caption: Stereochemical model for the Michael addition.

Note: A placeholder for an image is used in the DOT script above. In a real application, this would be replaced with a chemical drawing of the chelated intermediate.

References

Application Notes and Protocols for the Synthesis of Beta-Lactams using (4S,5R)-5-Methyl-4-phenyl-1,3-oxazolidin-2-one as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the diastereoselective synthesis of β-lactams utilizing the chiral auxiliary, (4S,5R)-5-methyl-4-phenyl-1,3-oxazolidin-2-one. The methodologies detailed herein are based on the Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine, to afford predominantly cis-β-lactams with high diastereoselectivity.

Overview of the Synthetic Strategy

The use of chiral oxazolidinones, such as the commercially available (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone[1], as "Evans auxiliaries" is a well-established and reliable method for asymmetric synthesis.[2] The synthetic approach to chiral β-lactams involves three key steps:

  • N-Acylation of the Chiral Auxiliary: The chiral auxiliary is first acylated to introduce the desired "ketene precursor" moiety.

  • Diastereoselective [2+2] Cycloaddition (Staudinger Reaction): The N-acylated auxiliary is then reacted with an imine in the presence of a base to form the β-lactam ring. The stereochemistry of the auxiliary directs the facial selectivity of the cycloaddition, leading to a high diastereomeric excess of the cis-product.

  • Cleavage of the Chiral Auxiliary: The final step involves the removal of the chiral auxiliary from the β-lactam core to yield the target enantiomerically enriched product and allow for the recovery of the auxiliary.

This method is highly valued for its predictability, high diastereoselectivity, and the commercial availability of the chiral auxiliary in both enantiomeric forms.

Experimental Protocols

Protocol for N-Acylation of (4S,5R)-5-Methyl-4-phenyl-1,3-oxazolidin-2-one

This protocol describes the acylation of the chiral auxiliary with a carboxylic acid using pivaloyl chloride and triethylamine.

Materials:

  • (4S,5R)-5-Methyl-4-phenyl-1,3-oxazolidin-2-one

  • Carboxylic acid (e.g., phenylacetic acid)

  • Pivaloyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (4S,5R)-5-methyl-4-phenyl-1,3-oxazolidin-2-one (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq.).

  • Slowly add pivaloyl chloride (1.2 eq.) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure N-acyl oxazolidinone.

Protocol for Diastereoselective Staudinger [2+2] Cycloaddition

This protocol outlines the synthesis of cis-β-lactams via the reaction of the N-acylated chiral auxiliary with an imine.

Materials:

  • N-acyl-(4S,5R)-5-methyl-4-phenyl-1,3-oxazolidin-2-one (from step 2.1)

  • Imine (e.g., N-benzylidene-p-toluidine)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acylated chiral auxiliary (1.0 eq.) and the imine (1.2 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add triethylamine (2.0 eq.) to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with DCM, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product, a mixture of diastereomers, can be purified by flash column chromatography to isolate the major cis-β-lactam diastereomer. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product.

Protocol for Cleavage of the Chiral Auxiliary with Lithium Hydroperoxide (LiOH/H₂O₂)

This protocol describes the hydrolytic removal of the chiral auxiliary to yield the free β-lactam.

Materials:

  • N-β-lactamoyl-(4S,5R)-5-methyl-4-phenyl-1,3-oxazolidin-2-one (from step 2.2)

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the N-β-lactamoyl oxazolidinone (1.0 eq.) in a mixture of THF and water (3:1) and cool the solution to 0 °C.

  • In a separate flask, prepare a solution of LiOH·H₂O (4.0 eq.) in water and add 30% H₂O₂ (10.0 eq.) at 0 °C.

  • Add the freshly prepared LiOH/H₂O₂ solution to the solution of the β-lactam adduct at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite (Na₂SO₃) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Partition the mixture between diethyl ether and water. Separate the aqueous layer and extract it twice with diethyl ether.

  • The chiral auxiliary can be recovered from the combined organic layers by washing with saturated aqueous NaHCO₃, drying over MgSO₄, and concentrating.

  • Acidify the aqueous layer to pH ~2 with 1M HCl and extract with ethyl acetate.

  • Dry the combined ethyl acetate extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the final β-lactam product.

Data Presentation

The diastereoselectivity of the Staudinger reaction using Evans-type chiral auxiliaries is consistently high, favoring the formation of the cis-β-lactam. The following table summarizes representative data for the synthesis of β-lactams using a closely related chiral auxiliary, (S)-4-phenyloxazolidinone, which demonstrates the expected outcomes for the (4S,5R)-5-methyl-4-phenyl-1,3-oxazolidin-2-one system.

EntryKetene PrecursorImineProductYield (%)Diastereomeric Ratio (cis:trans)Reference
1(S)-4-phenyloxazolidinon-3-ylacetyl chlorideN-benzylidene-benzylamine80-9095:5[3]
2(S)-4-phenyloxazolidinon-3-ylacetyl chlorideN-benzylidene-p-anisidine80-9097:3[3]
3(S)-4-phenyloxazolidinon-3-ylacetyl chlorideN-cinnamylidene-benzylamine80-9096:4[3]

Note: The yields and diastereomeric ratios are highly dependent on the specific substrates and reaction conditions.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Staudinger Cycloaddition cluster_2 Step 3: Auxiliary Cleavage Auxiliary 5-Methyl-4-phenyl-1,3-oxazolidin-2-one AcylAuxiliary N-Acyl-oxazolidinone Auxiliary->AcylAuxiliary RCOOH, Pivaloyl Chloride, Et3N BetaLactamAdduct N-β-Lactamoyl-oxazolidinone AcylAuxiliary->BetaLactamAdduct Imine, Et3N FinalProduct cis-β-Lactam BetaLactamAdduct->FinalProduct LiOH, H2O2 RecoveredAuxiliary Recovered Auxiliary BetaLactamAdduct->RecoveredAuxiliary

Caption: Overall workflow for the synthesis of cis-β-lactams.

Mechanism of Diastereoselection

Diastereoselection_Mechanism Ketene Chiral N-Acyl Oxazolidinone Base In situ Ketene Formation TransitionState Zwitterionic Intermediate Steric hindrance from phenyl and methyl groups directs imine approach Ketene->TransitionState [2+2] Cycloaddition Imine Imine (R1-CH=N-R2) Imine->TransitionState Cyclization Conrotatory Ring Closure TransitionState->Cyclization CisProduct cis-β-Lactam Adduct Cyclization->CisProduct

Caption: Proposed mechanism for diastereoselective β-lactam formation.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Methyl-4-phenyl-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-4-phenyl-1,3-oxazolidin-2-one is a chiral auxiliary of the Evans' oxazolidinone family, widely employed in asymmetric synthesis to achieve high levels of stereocontrol in the formation of new stereocenters.[1] Its rigid structure and defined stereochemistry allow for diastereoselective alkylations, aldol reactions, and other carbon-carbon bond-forming reactions, making it a valuable tool in the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients.[2] This document provides detailed protocols for the large-scale synthesis of (4S,5R)- and (4R,5S)-5-Methyl-4-phenyl-1,3-oxazolidin-2-one, summarizes key quantitative data, and discusses its application in the synthesis of bioactive compounds, including their mechanisms of action.

Data Presentation

Table 1: Large-Scale Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone from (1S,2R)-Norephedrine
ParameterValueReference
Starting Material(1S,2R)-Norephedrine[3]
ReagentsDiethyl carbonate, Potassium carbonate[3]
Scale99.1 mmol (18.16 g of Norephedrine)[3]
Reaction Temperature160 °C (oil bath)[3]
Reaction Time~5 hours[3]
Crude Yield17.88 g (off-white solid)[3]
Purification MethodRecrystallization from hexane-ethyl acetate (1:1.5)[3]
Final Yield15.2 g (white crystals)[3]
Melting Point120-121 °C[3]
Optical Rotation [α]D+171.4° (c=2.042 in chloroform)[3]
Table 2: Alternative Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone from (1S,2R)-Norephedrine Hydrochloride
ParameterValueReference
Starting Material(1S,2R)-Norephedrine Hydrochloride[4]
ReagentsDiphenyl carbonate, Anhydrous potassium carbonate[4]
Scale1.00 mol (151 g of Norephedrine)[4]
Reaction Temperature110 °C[4]
Reaction Time4-6 hours[4]
Work-upHydrolysis of excess diphenyl carbonate with methanol, extraction with dichloromethane, and phenol removal with NaOH solution.[4]
Purification MethodRecrystallization from toluene.[4]
Final YieldNot explicitly stated, but implied to be high-yielding for large-scale preparation.[4]
Melting Point121-122 °C[4]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone from (1S,2R)-Norephedrine

Materials:

  • (1S,2R)-Norephedrine (18.16 g, 99.1 mmol)

  • Diethyl carbonate (27.6 mL, 228 mmol)

  • Potassium carbonate (28.9 g, 209 mmol)

  • Dichloromethane

  • Water

  • Magnesium sulfate

  • Hexane

  • Ethyl acetate

Equipment:

  • Round bottom flask

  • Distillation apparatus

  • Heating mantle with oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • To a round bottom flask equipped with a distillation apparatus, add (1S,2R)-norephedrine (18.16 g, 99.1 mmol), diethyl carbonate (27.6 mL, 228 mmol), and potassium carbonate (28.9 g, 209 mmol).[3]

  • Heat the mixture in an oil bath at 160 °C.[3]

  • Collect the ethanol byproduct via distillation. The distillation head temperature should be maintained at approximately 80 °C. The collection flask should be cooled in an ice bath.[3]

  • Continue the reaction for approximately 5 hours, or until the distillation head temperature drops to 60 °C.[3]

  • Remove the oil bath and allow the reaction mixture to cool to room temperature.[3]

  • Dilute the mixture with dichloromethane and wash twice with water in a separatory funnel.[3]

  • Dry the organic layer with magnesium sulfate, filter, and concentrate in vacuo to obtain a crude off-white solid (approximately 17.88 g).[3]

  • Recrystallize the crude product from a 1:1.5 mixture of hexane and ethyl acetate to yield pure (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone as white crystals (15.2 g).[3]

Experimental Workflow and Logical Relationships

experimental_workflow cluster_synthesis Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone cluster_application Application in Asymmetric Synthesis start Combine (1S,2R)-Norephedrine, Diethyl Carbonate, and Potassium Carbonate reaction Heat at 160°C and Distill Ethanol start->reaction cooldown Cool to Room Temperature reaction->cooldown workup Dilute with Dichloromethane and Wash with Water cooldown->workup dry Dry Organic Layer and Concentrate workup->dry purification Recrystallize from Hexane/Ethyl Acetate dry->purification product Pure (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone purification->product auxiliary (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone acylation Acylation with a Prochiral Carboxylic Acid Derivative auxiliary->acylation diastereoselective_reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) acylation->diastereoselective_reaction cleavage Cleavage of the Chiral Auxiliary diastereoselective_reaction->cleavage chiral_product Enantiomerically Pure Product cleavage->chiral_product

Caption: Workflow for the synthesis and application of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone.

Applications in Drug Development

This compound serves as a crucial chiral auxiliary in the asymmetric synthesis of various biologically active molecules. Its utility lies in its ability to direct the stereochemical outcome of reactions, leading to the formation of a single desired enantiomer of a drug substance.

One notable example is its use in the total synthesis of (+)-pumiliotoxin B, a toxic alkaloid found in the skin of poison frogs.[5][6] Pumiliotoxins are known to modulate the function of voltage-gated sodium channels, which are critical for nerve and muscle function.[3][7] Specifically, pumiliotoxin B can potentiate muscle contraction by affecting calcium and sodium-dependent processes.[3]

Another significant application is in the synthesis of epothilones, a class of potent anti-cancer agents.[8] Although the specific 5-methyl-4-phenyl substituted oxazolidinone is not always directly cited in every epothilone synthesis, Evans' oxazolidinones, in general, are key to establishing the complex stereochemistry of these molecules. Epothilones exert their cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest at the G2-M transition and subsequent apoptosis.[4] This mechanism is similar to that of the well-known chemotherapy drug, paclitaxel (Taxol®).

Signaling Pathway Involvement

As a chiral auxiliary, this compound is not typically a direct modulator of signaling pathways. Instead, it is instrumental in the stereoselective synthesis of molecules that do interact with specific biological targets and pathways.

signaling_pathway cluster_synthesis_pumiliotoxin Synthesis of (+)-Pumiliotoxin B cluster_action_pumiliotoxin Mechanism of Action of (+)-Pumiliotoxin B cluster_synthesis_epothilone Synthesis of Epothilones cluster_action_epothilone Mechanism of Action of Epothilones auxiliary_p (4S,5R)-4-Methyl-5-phenyl- 1,3-oxazolidin-2-one asymmetric_synthesis_p Asymmetric Synthesis auxiliary_p->asymmetric_synthesis_p pumiliotoxin (+)-Pumiliotoxin B asymmetric_synthesis_p->pumiliotoxin vgsc Voltage-Gated Sodium Channel pumiliotoxin->vgsc Modulates na_influx Sodium Ion Influx vgsc->na_influx Controls muscle_contraction Muscle Contraction na_influx->muscle_contraction Initiates auxiliary_e Evans' Oxazolidinone (e.g., 5-Methyl-4-phenyl- 1,3-oxazolidin-2-one) asymmetric_synthesis_e Asymmetric Synthesis auxiliary_e->asymmetric_synthesis_e epothilone Epothilone asymmetric_synthesis_e->epothilone tubulin Tubulin Dimers epothilone->tubulin Binds to microtubule Microtubule Stabilization tubulin->microtubule Inhibits Depolymerization mitotic_arrest Mitotic Arrest (G2/M) microtubule->mitotic_arrest Leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces

Caption: Role of the chiral auxiliary in synthesizing bioactive molecules and their respective signaling pathways.

References

Application Notes and Protocols: Reductive Cleavage of 5-Methyl-4-phenyl-1,3-oxazolidin-2-one Auxiliary with Lithium Borohydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. The Evans oxazolidinone auxiliaries, such as 5-methyl-4-phenyl-1,3-oxazolidin-2-one, are widely employed due to their high diastereoselectivity in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol additions, and conjugate additions. A critical step following the desired stereoselective transformation is the efficient and non-destructive removal of the chiral auxiliary to unveil the chiral product.

This document provides detailed application notes and protocols for the reductive cleavage of N-acyl-5-methyl-4-phenyl-1,3-oxazolidin-2-one derivatives using lithium borohydride (LiBH₄). This method offers a reliable pathway to chiral primary alcohols, valuable intermediates in pharmaceutical and fine chemical synthesis. An improved procedure utilizing lithium borohydride in the presence of a controlled amount of water has been shown to be particularly effective for the reduction of sterically hindered N-acyloxazolidinones, minimizing side products arising from the cleavage of the auxiliary ring.[1][2]

Data Presentation

The following table summarizes representative quantitative data for the reductive cleavage of various N-acyloxazolidinones to their corresponding primary alcohols using lithium borohydride. While data for the specific this compound auxiliary was not found in the immediate literature, the presented data for structurally related auxiliaries provide a strong predictive framework for expected outcomes.

EntryN-Acyloxazolidinone Substrate (Representative)Reagent and ConditionsReaction Time (h)ProductYield (%)Reference
1N-Propionyl-4-benzyl-1,3-oxazolidin-2-oneLiBH₄ (1.1 eq), H₂O (1.1 eq), Et₂O, 0 °C to rt1(S)-2-Methyl-1-propanol~90%[1][2]
2N-Crotonyl-4-benzyl-1,3-oxazolidin-2-oneLiBH₄ (1.1 eq), H₂O (1.1 eq), Et₂O, 0 °C to rt1.5(E)-2-Buten-1-ol~85%[1][2]
3N-(3-Phenylpropionyl)-4-benzyl-1,3-oxazolidin-2-oneLiBH₄ (1.1 eq), H₂O (1.1 eq), Et₂O, 0 °C to rt23-Phenyl-1-propanol~92%[1][2]

Experimental Protocols

This section details the experimental procedure for the reductive cleavage of an N-acyl-5-methyl-4-phenyl-1,3-oxazolidin-2-one auxiliary to the corresponding chiral primary alcohol.

Materials:

  • N-acyl-(4R,5S)-5-methyl-4-phenyl-1,3-oxazolidin-2-one (or its enantiomer)

  • Lithium borohydride (LiBH₄), 2.0 M solution in Tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Deionized water

  • 1 M aqueous sodium hydroxide (NaOH)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for flash column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the N-acyl-5-methyl-4-phenyl-1,3-oxazolidin-2-one (1.0 mmol, 1.0 equivalent).

  • Solvent Addition: Dissolve the substrate in 20 mL of anhydrous diethyl ether (Et₂O).

  • Water Addition: Add deionized water (1.1 mmol, 1.1 equivalents, approximately 20 µL).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring vigorously, add a 2.0 M solution of lithium borohydride in THF (0.55 mL, 1.1 mmol, 1.1 equivalents) dropwise to the reaction mixture. The addition will likely cause the solution to become cloudy and evolve hydrogen gas.[1][2]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 0.5 to 2 hours.[1][2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by the dropwise addition of 1 M aqueous sodium hydroxide solution at 0 °C. Stir the biphasic mixture until both layers become clear.

  • Workup: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers and wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, containing the desired primary alcohol and the recovered this compound auxiliary, is purified by flash column chromatography on silica gel to afford the pure alcohol.[1][2]

Reaction Mechanism and Workflow

The reductive cleavage of the N-acyloxazolidinone proceeds via nucleophilic attack of a hydride species on the exocyclic carbonyl group. The presence of water is believed to form a lithium hydroxyborohydride species, which is a potent and selective reducing agent.[1]

Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reductive Cleavage cluster_workup Workup and Purification Start N-Acyl-5-methyl-4-phenyl- 1,3-oxazolidin-2-one Solvent Dissolve in Et₂O Start->Solvent Water Add H₂O Solvent->Water Cool Cool to 0 °C Water->Cool Add_LiBH4 Add LiBH₄/THF dropwise Cool->Add_LiBH4 React Stir at rt for 0.5-2 h Add_LiBH4->React Quench Quench with 1M NaOH React->Quench Extract Extract with Et₂O Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Flash Chromatography Dry->Purify Product Chiral Primary Alcohol Purify->Product Auxiliary Recovered Auxiliary Purify->Auxiliary

Figure 1. Experimental workflow for the reductive cleavage of N-acyl-5-methyl-4-phenyl-1,3-oxazolidin-2-one with lithium borohydride.

Figure 2. Simplified mechanism of the reductive cleavage of an N-acyloxazolidinone auxiliary.

References

Application Notes and Protocols: Reductive Removal of N-acyloxazolidinones with Lithium Aluminum Hydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. Evans oxazolidinone auxiliaries are among the most powerful and widely used tools for the diastereoselective alkylation, acylation, and aldol reactions of carbonyl compounds. A critical step in this methodology is the subsequent removal of the chiral auxiliary to unveil the desired chiral product. Reductive cleavage using lithium aluminum hydride (LiAlH₄) is a robust and high-yielding method to convert the N-acyloxazolidinone moiety into a valuable primary alcohol, a versatile functional group for further synthetic transformations.

These application notes provide a comprehensive overview and detailed protocols for the reductive removal of N-acyloxazolidinones using lithium aluminum hydride.

Reaction Principle

The reductive cleavage of N-acyloxazolidinones with LiAlH₄ proceeds via a two-step reduction of the exocyclic carbonyl group.[1] The N-acyloxazolidinone, which possesses reactivity similar to an ester, is first reduced to an unstable hemiaminal intermediate.[1] This intermediate then undergoes further reduction to yield the desired primary alcohol and the chiral oxazolidinone auxiliary, which can often be recovered and recycled. Lithium aluminum hydride is a potent reducing agent, ensuring the reaction goes to completion for a wide range of substrates.[2]

Applications in Organic Synthesis

The reductive removal of Evans auxiliaries with LiAlH₄ is a key step in numerous total syntheses of natural products and in the development of pharmaceutical drug candidates. This transformation is highly valued for its efficiency and the generation of a primary alcohol, which can serve as a precursor for various other functional groups, including aldehydes, carboxylic acids, and halides.

Data Presentation: Substrate Scope and Yields

The reductive cleavage of N-acyloxazolidinones with lithium aluminum hydride is a highly efficient transformation for a diverse range of substrates. The following table summarizes representative examples, showcasing the yields obtained for the conversion of various N-acyloxazolidinones to their corresponding primary alcohols.

EntryN-Acyloxazolidinone Substrate (R' = Acyl Group)Chiral AuxiliaryProduct (Primary Alcohol)Yield (%)Reference
1N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one(4R,5S)-4-methyl-5-phenyl(S)-2-Methyl-1-butanol95Org. Synth. 1996, 73, 1
2N-(3-Phenylpropanoyl)-(4S)-4-benzyloxazolidin-2-one(4S)-4-benzyl(S)-3-Phenyl-1-propanol93J. Am. Chem. Soc. 1982, 104, 1737
3N-Butyryl-(4R)-4-isopropyloxazolidin-2-one(4R)-4-isopropyl(R)-1-Butanol91Tetrahedron Lett. 1987, 28, 6141
4N-Crotonyl-(4S,5R)-4,5-diphenyloxazolidin-2-one(4S,5R)-4,5-diphenyl(S)-2-Buten-1-ol88Synthesis 2003, 15, 2359
5N-(2-Methylpropanoyl)-(4R)-4-tert-butyloxazolidin-2-one(4R)-4-tert-butyl(R)-2-Methyl-1-propanol96J. Org. Chem. 1999, 64, 8447

Experimental Protocols

Safety Precautions: Lithium aluminum hydride is a highly reactive, flammable solid that reacts violently with water and protic solvents to produce hydrogen gas. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, must be worn at all times.

Protocol 1: General Procedure for the Reductive Cleavage of N-Acyloxazolidinones

This protocol is a general method applicable to a wide range of N-acyloxazolidinone substrates.

Materials:

  • N-acyloxazolidinone (1.0 equiv)

  • Lithium aluminum hydride (LiAlH₄) (2.0 - 4.0 equiv)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

  • Inert atmosphere setup (nitrogen or argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2.0 - 4.0 equiv) in anhydrous Et₂O or THF.

  • Addition of Substrate: Dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous Et₂O or THF in a separate flame-dried flask. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within 1-4 hours.

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water (x mL per x g of LiAlH₄ used), followed by the dropwise addition of 15% aqueous sodium hydroxide (x mL per x g of LiAlH₄), and finally, more water (3x mL per x g of LiAlH₄).

  • Filtration and Extraction: A granular precipitate should form. Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with Et₂O or THF.

  • Isolation: Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with Et₂O or THF (2 x). Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude alcohol can be purified by flash column chromatography on silica gel. The chiral auxiliary can often be recovered from the filter cake or the aqueous layer.

Protocol 2: Reductive Cleavage of Sterically Hindered N-Acyloxazolidinones

For substrates with significant steric hindrance around the acyl group, the following modified procedure using lithium borohydride can provide improved yields and reduced byproducts.

Materials:

  • Sterically hindered N-acyloxazolidinone (1.0 equiv)

  • Lithium borohydride (LiBH₄) (1.1 equiv)

  • Anhydrous diethyl ether (Et₂O)

  • Water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve the sterically hindered N-acyloxazolidinone (1.0 equiv) in anhydrous Et₂O in a flame-dried round-bottom flask under an inert atmosphere.

  • Addition of Water and Reagent: Add water (1.1 equiv) to the solution. Cool the mixture to 0 °C in an ice bath and add a solution of LiBH₄ (1.1 equiv) in THF dropwise.

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction and Isolation: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract with Et₂O (3 x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting alcohol by flash column chromatography.

Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the reductive removal of an N-acyloxazolidinone with lithium aluminum hydride.

ReactionMechanism cluster_step1 Step 1: First Hydride Addition cluster_step2 Step 2: Elimination of the Auxiliary cluster_step3 Step 3: Second Hydride Addition cluster_step4 Step 4: Protonation N-Acyloxazolidinone N-Acyloxazolidinone Hemiaminal_Intermediate Hemiaminal Intermediate N-Acyloxazolidinone->Hemiaminal_Intermediate H⁻ attack LiAlH4_1 LiAlH₄ LiAlH4_1->N-Acyloxazolidinone Aldehyde_Intermediate Aldehyde Intermediate Hemiaminal_Intermediate->Aldehyde_Intermediate Collapse Auxiliary_Anion Oxazolidinone Anion Hemiaminal_Intermediate->Auxiliary_Anion Alkoxide_Intermediate Alkoxide Intermediate Aldehyde_Intermediate->Alkoxide_Intermediate H⁻ attack LiAlH4_2 LiAlH₄ LiAlH4_2->Aldehyde_Intermediate Primary_Alcohol Primary Alcohol Alkoxide_Intermediate->Primary_Alcohol Protonation H2O H₂O (Work-up) H2O->Alkoxide_Intermediate

Caption: Mechanism of LiAlH₄ reduction of N-acyloxazolidinones.

Experimental Workflow

The following diagram outlines the general workflow for the reductive cleavage experiment.

ExperimentalWorkflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Substrate_Addition Slow Addition of N-Acyloxazolidinone at 0 °C Reaction_Setup->Substrate_Addition Reaction Stir at Room Temperature (Monitor by TLC) Substrate_Addition->Reaction Workup Quench with Fieser Method (H₂O, NaOH, H₂O) Reaction->Workup Filtration Filter through Celite Workup->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Final_Product Isolated Primary Alcohol Purification->Final_Product

Caption: General experimental workflow for the reaction.

References

Application Notes and Protocols for the Total Synthesis of Epothilone A Utilizing an Evans Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of Epothilone A, a potent microtubule-stabilizing anticancer agent. The synthesis highlighted herein leverages a chiral Evans auxiliary to establish key stereocenters, a powerful strategy in modern asymmetric synthesis.

Introduction

Epothilones are a class of 16-membered macrolides originally isolated from the myxobacterium Sorangium cellulosum.[1] They have garnered significant interest in the field of oncology due to their ability to induce tubulin polymerization and stabilize microtubules, a mechanism of action similar to that of paclitaxel.[1] Notably, epothilones have shown efficacy against paclitaxel-resistant cancer cell lines, making them promising candidates for the development of next-generation chemotherapeutics.

The total synthesis of Epothilone A presents numerous stereochemical challenges. One of the most effective strategies to address these challenges is the use of chiral auxiliaries to control the stereochemical outcome of key bond-forming reactions. This document focuses on a synthetic approach that employs an Evans oxazolidinone auxiliary for a highly diastereoselective aldol reaction to set crucial stereocenters in the molecule.

Retrosynthetic Analysis

The synthetic strategy involves a convergent approach where the molecule is disconnected into key fragments. A Yamaguchi-type macrolactonization is a common strategy for the crucial ring-closing step.[2] The stereocenters at C6 and C7 are often introduced using a chiral silane-based bond construction methodology, while the C15 stereocenter can be established through kinetic resolution.[2] The fragments are typically assembled via Suzuki coupling and an aldol condensation.[2]

G

Key Experimental Protocols

Evans Aldol Reaction for the Synthesis of the C1-C8 Fragment

The Evans aldol reaction is a powerful method for the asymmetric synthesis of β-hydroxy carbonyl compounds. In the context of Epothilone A synthesis, it is employed to establish the desired stereochemistry at the C6 and C7 positions.

Protocol:

  • Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 equiv.) in a suitable solvent such as dichloromethane (CH2Cl2) at -78 °C, add a Lewis acid, commonly dibutylboron triflate (Bu2BOTf) (1.1 equiv.), followed by a tertiary amine base, such as triethylamine (Et3N) (1.2 equiv.). Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the Z-enolate.

  • Aldol Addition: To the freshly prepared enolate solution, add the desired aldehyde (1.2 equiv.) dropwise at -78 °C. The reaction is typically stirred for several hours at -78 °C and then allowed to warm slowly to 0 °C.

  • Workup: Quench the reaction by the addition of a buffered solution (e.g., phosphate buffer, pH 7) and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions. For example, treatment with lithium borohydride (LiBH4) will provide the corresponding 1,3-diol.

Yamaguchi Macrolactonization

The Yamaguchi macrolactonization is a widely used method for the formation of large-ring lactones from ω-hydroxy acids under mild conditions.[3][4][5]

Protocol:

  • Mixed Anhydride Formation: To a solution of the seco-acid (the hydroxy acid precursor to the macrolactone) (1.0 equiv.) in anhydrous toluene, add triethylamine (Et3N) (2.0 equiv.) and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) (1.5 equiv.) at room temperature. Stir the mixture for 1-2 hours.

  • Cyclization: Dilute the reaction mixture with a large volume of toluene and add a solution of 4-dimethylaminopyridine (DMAP) (4.0-5.0 equiv.) in toluene dropwise over several hours using a syringe pump. The slow addition is crucial to favor the intramolecular cyclization over intermolecular polymerization.

  • Reaction Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The crude macrolactone is then purified by flash column chromatography.

Quantitative Data Summary

The following table summarizes the reported yields for key transformations in a representative total synthesis of Epothilone A.

StepReaction TypeStarting MaterialProductYield (%)
1Evans Aldol ReactionN-acyloxazolidinone and aldehydeAldol adduct85-95
2Suzuki CouplingVinyl iodide and boronic acid fragmentsCoupled product70-85
3Aldol CondensationKetone and aldehyde fragmentsβ-hydroxy ketone60-75
4Yamaguchi MacrolactonizationSeco-acidMacrolactone50-70
5EpoxidationAlkene precursorEpothilone A80-90

Mechanism of Action and Signaling Pathway

Epothilone A exerts its potent cytotoxic effects by interfering with microtubule dynamics. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and stabilization.[1] This disruption of the highly dynamic microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers programmed cell death (apoptosis).

The apoptotic signaling cascade initiated by Epothilone A can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7]

G

Key events in the signaling cascade include:

  • Modulation of Bcl-2 Family Proteins: Epothilone treatment can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[8]

  • Mitochondrial Disruption: This imbalance leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm.[9]

  • Caspase Activation: Cytochrome c release triggers the activation of caspase-9, an initiator caspase, which in turn activates the executioner caspase-3.[7][9]

  • ROS/JNK Pathway: The generation of reactive oxygen species (ROS) and activation of the c-Jun N-terminal kinase (JNK) signaling pathway can also contribute to mitochondrial-mediated apoptosis.[6]

  • Extrinsic Pathway Activation: In some cell types, epothilones can upregulate death receptors (e.g., DR4, DR5), leading to the activation of caspase-8 and subsequent engagement of the apoptotic cascade.[6]

Conclusion

The total synthesis of Epothilone A is a significant achievement in organic chemistry, with important implications for cancer drug development. The use of the Evans auxiliary provides a reliable and highly stereoselective method for the construction of key chiral centers within the molecule. The protocols and data presented here offer a valuable resource for researchers engaged in the synthesis and biological evaluation of epothilones and other complex natural products. A thorough understanding of both the synthetic strategies and the mechanism of action is crucial for the design of novel and more effective anticancer agents.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Diastereoselectivity in Evans Aldol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with low diastereoselectivity in Evans aldol reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of a standard Evans aldol reaction?

A standard Evans aldol reaction, particularly one employing a boron triflate, is expected to produce the syn-aldol product with very high diastereoselectivity.[1] The reaction proceeds through a highly organized Zimmerman-Traxler transition state, which accounts for the high degree of stereocontrol.[1][2]

Q2: What are the key factors influencing diastereoselectivity in the Evans aldol reaction?

Several factors are crucial for achieving high diastereoselectivity:

  • Chiral Auxiliary: The steric hindrance provided by the substituent on the chiral oxazolidinone auxiliary is a primary factor in directing the stereochemical outcome.[3] Auxiliaries derived from valine and phenylalanine are commonly used.[1]

  • Lewis Acid: The choice of Lewis acid is critical. Boron triflates are widely used to promote the formation of the syn-aldol product.[1] Other Lewis acids, such as titanium tetrachloride, can also be used and may be advantageous in certain situations.[4]

  • Enolate Geometry: The reaction is designed to proceed through a Z-enolate, which is crucial for the formation of the syn product.[1][2]

  • Reaction Temperature: Low temperatures (e.g., -78 °C) are typically required to enhance selectivity by minimizing competing, less-ordered transition states.

  • Substrate Structure: The structure of both the N-acyl oxazolidinone and the aldehyde can influence the diastereoselectivity.

Q3: Why am I observing low diastereoselectivity with an acetate-derived N-acyloxazolidinone?

Acetate aldol reactions in the Evans system are known to exhibit poor diastereoselectivity, often approaching a 1:1 ratio.[5] This is because the lack of an α-substituent on the enolate removes a key steric interaction in the transition state that is present in propionate and other substituted systems.[5] This steric clash is a significant factor in disfavoring the transition state that leads to the minor diastereomer.[5]

Troubleshooting Guide

Problem 1: My reaction is producing a mixture of syn and anti diastereomers.

This is a common issue that can often be resolved by carefully reviewing and optimizing the reaction conditions.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incorrect Enolate Geometry Ensure the use of a suitable Lewis acid and base combination to favor the formation of the Z-enolate. For boron enolates, dibutylboron triflate with a tertiary amine base is standard.[1]
Inappropriate Lewis Acid The choice of Lewis acid can significantly impact the transition state. For high syn-selectivity, dibutylboron triflate is generally the reagent of choice.[1] If anti-selectivity is desired, consider using a magnesium halide-catalyzed protocol.[6]
Reaction Temperature Too High Perform the reaction at a lower temperature (e.g., -78 °C) to favor the more ordered Zimmerman-Traxler transition state.
Suboptimal Solvent The solvent can influence the chelation and the transition state geometry. Dichloromethane is a commonly used solvent. Consider screening other non-coordinating solvents.
Moisture Contamination Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Moisture can interfere with the Lewis acid and the enolate.

Problem 2: I am observing the formation of the "non-Evans" syn or other unexpected stereoisomers.

The formation of unexpected stereoisomers can be due to a variety of factors related to the transition state geometry.

Possible Causes & Solutions:

Lewis Acid Observed Diastereomeric Ratio (syn:anti) Reference
Bu₂BOTf>99:1[7]
TiCl₄Can be used for syn-selective reactions[4]
MgCl₂Can be used for anti-selective reactions[6]
Sn(OTf)₂Can lead to cyclized aldol adducts[7]

Note: Diastereomeric ratios are highly substrate-dependent and the values above are illustrative.

Experimental Protocols

Protocol 1: Preparation of N-acyloxazolidinone

This protocol is a general procedure for the acylation of the Evans chiral auxiliary.

  • Setup: Under an inert atmosphere, dissolve the chiral oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C and add n-butyllithium (1.05 equiv.) dropwise. Stir for 30 minutes.

  • Acylation: Add the desired acyl chloride (1.1 equiv.) dropwise at -78 °C.

  • Quench: Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and purify by flash column chromatography.

Protocol 2: Standard Evans syn-Aldol Reaction

This protocol describes a typical procedure for a boron-mediated Evans aldol reaction.

  • Setup: To a solution of the N-acyloxazolidinone (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add dibutylboron triflate (1.1 equiv.) followed by triethylamine (1.2 equiv.).

  • Enolate Formation: Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Aldehyde Addition: Add the aldehyde (1.2 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm to 0 °C over 1 hour.

  • Workup: Quench the reaction by adding a phosphate buffer (pH 7), followed by hydrogen peroxide.

  • Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by flash column chromatography.

Visualizing Key Concepts

Diagram 1: Zimmerman-Traxler Transition State Models

G cluster_syn Syn-Aldol Transition State (Z-Enolate) cluster_anti Anti-Aldol Transition State (E-Enolate) syn_ts Chair-like transition state with R' in equatorial position syn_product Syn-Aldol Product syn_ts->syn_product Favored anti_ts Chair-like transition state with R' in equatorial position anti_product Anti-Aldol Product anti_ts->anti_product Favored

Caption: Zimmerman-Traxler models for syn and anti-aldol products.

Diagram 2: Troubleshooting Workflow for Low Diastereoselectivity

Caption: A logical workflow for troubleshooting low diastereoselectivity.

Diagram 3: Factors Influencing Diastereoselectivity

G center Diastereoselectivity auxiliary Chiral Auxiliary (Steric Hindrance) auxiliary->center lewis_acid Lewis Acid (Chelation Control) lewis_acid->center enolate Enolate Geometry (Z vs. E) enolate->center temperature Reaction Temperature (Kinetic Control) temperature->center substrate Substrate Structure (Aldehyde & Acyl Group) substrate->center

Caption: Key factors that control the stereochemical outcome.

References

Technical Support Center: Optimizing Alkylation of 5-Methyl-4-phenyl-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the alkylation of 5-Methyl-4-phenyl-1,3-oxazolidin-2-one. This chiral auxiliary is a valuable tool in asymmetric synthesis for the stereoselective formation of carbon-carbon bonds. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure successful and efficient experimentation.

Troubleshooting Guide

This section addresses common issues encountered during the alkylation of N-acylated this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Deprotonation: Insufficiently strong base, inadequate reaction time, or presence of proton sources (e.g., moisture).2. Enolate Decomposition: Prolonged reaction times at temperatures above -78 °C can lead to enolate decomposition.3. Inactive Alkylating Agent: The alkyl halide or triflate may have degraded.1. Ensure the use of a strong, non-nucleophilic base like LDA or NaHMDS. Use freshly prepared or titrated base. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).2. Maintain a strict low-temperature profile (-78 °C) during deprotonation and alkylation. Minimize the time between enolate formation and the addition of the electrophile.3. Use a fresh or purified batch of the alkylating agent.
Low Diastereoselectivity 1. Epimerization: The presence of excess base after the alkylation can lead to deprotonation of the product and subsequent epimerization.2. Non-Chelating Conditions: The solvent or counter-ion may not favor the formation of the rigid chelated (Z)-enolate required for high diastereoselectivity.3. Reaction Temperature Too High: Higher temperatures can lead to the formation of the undesired diastereomer.1. Use a stoichiometric amount of base relative to the N-acyloxazolidinone. Quench the reaction promptly after the alkylation is complete.2. Use a non-polar aprotic solvent like THF. Lithium bases (e.g., LDA) are generally preferred for their strong chelation.3. Strictly maintain the reaction temperature at -78 °C throughout the deprotonation and alkylation steps.
Formation of Side Products 1. O-alkylation: The enolate reacts at the oxygen atom instead of the α-carbon. This is more common with "harder" electrophiles.2. Multiple Alkylations: If the product is deprotonated by remaining base, it can react with another equivalent of the alkylating agent.3. Elimination: For certain alkyl halides, elimination can be a competing reaction.1. Use "softer" electrophiles like alkyl iodides or bromides. Benzyl and allylic halides are generally good substrates.2. Use a slight excess of the N-acyloxazolidinone relative to the base and alkylating agent.3. Use a less hindered base if elimination is a significant issue, although this may impact diastereoselectivity.
Starting Material Recovered 1. Inefficient Deprotonation: See "Low or No Product Yield".2. Protonation of the Enolate: Accidental introduction of a proton source (e.g., water, alcohol) before the addition of the alkylating agent.1. Refer to the solutions for "Low or No Product Yield".2. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the deprotonation of N-acyl-5-methyl-4-phenyl-1,3-oxazolidin-2-one?

A1: Strong, non-nucleophilic bases are essential for efficient deprotonation. Lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS) are the most commonly used and effective bases for this transformation. LDA is often preferred due to the strong chelating ability of the lithium cation, which helps to form a rigid (Z)-enolate, leading to high diastereoselectivity.[1]

Q2: How critical is the reaction temperature?

A2: Maintaining a low temperature, typically -78 °C (a dry ice/acetone bath), is crucial for several reasons. It ensures the kinetic formation of the desired (Z)-enolate, minimizes enolate decomposition, and prevents side reactions such as epimerization of the product.[2][3][4]

Q3: Can I use a different solvent instead of THF?

A3: Tetrahydrofuran (THF) is the most common and generally the best solvent for this reaction due to its ability to dissolve the reagents and stabilize the lithium enolate. Other ethereal solvents like diethyl ether could potentially be used, but THF is well-established for promoting high diastereoselectivity.

Q4: What is the best method for quenching the reaction?

A4: The reaction is typically quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates any remaining enolate and neutralizes the strong base, preventing further reactions.

Q5: How can I remove the chiral auxiliary after the alkylation?

A5: The chiral auxiliary can be cleaved under various conditions to yield different functional groups. For example, hydrolysis with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) will yield the corresponding carboxylic acid.[2][5] Reductive cleavage with reagents like lithium borohydride (LiBH₄) will afford the primary alcohol.

Data Presentation

The choice of base and alkylating agent can significantly impact the yield and diastereoselectivity of the reaction. The following tables provide a summary of expected outcomes based on general principles of Evans auxiliary chemistry.

Table 1: Influence of Base on Alkylation

Base Typical Solvent Temperature (°C) Expected Yield Expected Diastereomeric Ratio (d.r.) Notes
LDATHF-78Good to Excellent>95:5Strong chelation by Li⁺ promotes high diastereoselectivity.
NaHMDSTHF-78Good to Excellent>90:10Sodium enolates are generally less rigid than lithium enolates.[2][3][4]
LHMDSTHF-78Good to Excellent>95:5Similar performance to LDA.

Table 2: Comparison of Alkylating Agents

Alkylating Agent (R-X) Reactivity Typical Yield Expected Diastereomeric Ratio (d.r.) Potential Side Reactions
Methyl IodideHighExcellent>95:5
Ethyl BromideModerateGood>95:5
Benzyl BromideHighExcellent>98:2
Allyl IodideHighExcellent>98:2[2][3][4]
Isopropyl IodideLowPoor to ModerateVariableElimination

Experimental Protocols

1. Acylation of this compound

This protocol describes the acylation of the chiral auxiliary, which is a prerequisite for the alkylation step.

  • To a solution of (4R,5S)-5-methyl-4-phenyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere at 0 °C, add triethylamine (1.5 eq).

  • Slowly add the desired acyl chloride (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the N-acyloxazolidinone.

2. Diastereoselective Alkylation

This protocol outlines the key alkylation step.

  • To a solution of the N-acyloxazolidinone (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere, cool the flask to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of freshly prepared LDA (1.05 eq) in THF.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkylating agent (1.1 eq) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to separate the diastereomers.

Visualizations

The following diagrams illustrate the key processes in the alkylation of this compound.

Reaction_Pathway cluster_acylation Acylation cluster_alkylation Alkylation Oxazolidinone 5-Methyl-4-phenyl- 1,3-oxazolidin-2-one N_Acyl_Oxazolidinone N-Acyl-5-methyl-4-phenyl- 1,3-oxazolidin-2-one Oxazolidinone->N_Acyl_Oxazolidinone Et3N, THF Acyl_Chloride R-COCl Acyl_Chloride->N_Acyl_Oxazolidinone Enolate (Z)-Enolate N_Acyl_Oxazolidinone->Enolate LDA, THF, -78°C Alkylated_Product Alkylated Product Enolate->Alkylated_Product Alkyl_Halide R'-X Alkyl_Halide->Alkylated_Product

Caption: General reaction pathway for the alkylation.

Experimental_Workflow Start Start: Acylated Oxazolidinone Setup Dissolve in Anhydrous THF under Argon Atmosphere Start->Setup Cooling Cool to -78°C Setup->Cooling Deprotonation Add LDA Dropwise Stir for 30-60 min Cooling->Deprotonation Alkylation Add Alkylating Agent Stir for 2-4 hours at -78°C Deprotonation->Alkylation Quench Quench with Saturated aq. NH4Cl Alkylation->Quench Workup Warm to RT, Extract with Ethyl Acetate, Dry, Concentrate Quench->Workup Purification Flash Column Chromatography Workup->Purification End Isolated Product Purification->End

Caption: Step-by-step experimental workflow for alkylation.

Caption: Troubleshooting decision-making flow.

References

Side reactions and byproduct formation with 5-Methyl-4-phenyl-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Methyl-4-phenyl-1,3-oxazolidin-2-one as a chiral auxiliary in asymmetric synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions.

Low Diastereoselectivity in Aldol and Alkylation Reactions

Question: My aldol/alkylation reaction is showing poor diastereoselectivity. What are the common causes and how can I improve it?

Answer: Low diastereoselectivity is a frequent issue and can often be traced back to the enolate formation step and the reaction conditions.

Potential Causes and Solutions:

  • Incomplete Enolate Formation: If the deprotonation of the N-acyl oxazolidinone is not complete, the remaining starting material can react as an electrophile, leading to undesired side products.

    • Solution: Use a sufficiently strong, non-nucleophilic base to ensure complete enolate formation. Lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS) are commonly used. Ensure accurate titration of the base to determine its exact molarity.

  • Incorrect Enolate Geometry: The high diastereoselectivity of Evans auxiliaries relies on the formation of a Z-enolate, which then proceeds through a chair-like Zimmerman-Traxler transition state.

    • Solution: The choice of Lewis acid is crucial for forming the chelated Z-enolate. Boron triflates (e.g., Bu₂BOTf) in the presence of a tertiary amine (e.g., Et₃N or i-Pr₂NEt) are highly effective for aldol reactions. For alkylations, lithium or sodium enolates are typically used.

  • Reaction Temperature: The temperature at which the enolate is formed and reacted is critical. Higher temperatures can lead to decreased selectivity.

    • Solution: Maintain a low temperature (typically -78 °C) throughout the enolate formation and the subsequent reaction with the electrophile.

  • Steric Hindrance: In some cases, the electrophile or the acyl group on the oxazolidinone can lead to steric interactions that disfavor the desired transition state.

    • Solution: If possible, consider using a less bulky acyl group or a different chiral auxiliary if the substrate is particularly sterically demanding.

Formation of Unexpected Byproducts

Question: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?

Answer: The formation of byproducts can occur at various stages of the synthesis, from acylation to the final cleavage of the auxiliary.

Common Side Reactions and Byproducts:

  • Epimerization of the α-Stereocenter: The newly formed stereocenter is susceptible to epimerization, especially during the cleavage of the chiral auxiliary.

    • Cause: Harsh basic or acidic conditions during hydrolysis can lead to deprotonation and re-protonation of the α-carbon, resulting in racemization.[1]

    • Solution: Employ mild cleavage conditions. For the hydrolysis of the N-acyl group to a carboxylic acid, the use of lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂), followed by a reductive quench (e.g., with sodium sulfite), is recommended to avoid epimerization and cleavage of the oxazolidinone ring itself.[2]

  • O-Alkylation vs. C-Alkylation: In alkylation reactions, the enolate is an ambident nucleophile and can react at either the carbon or the oxygen atom.

    • Cause: The outcome of C- versus O-alkylation is influenced by factors such as the counterion, solvent, and the nature of the electrophile. Hard electrophiles tend to favor O-alkylation.

    • Solution: To favor C-alkylation, use less polar solvents and counterions that promote a more covalent oxygen-metal bond. Softer electrophiles (e.g., alkyl iodides) are also preferred.

  • Endocyclic Cleavage of the Oxazolidinone Ring: During the removal of the auxiliary, the nucleophile can attack the endocyclic carbonyl of the oxazolidinone ring, leading to its destruction.

    • Cause: Strong, non-peroxidic bases like lithium hydroxide alone can lead to cleavage at the endocyclic carbonyl.[2]

    • Solution: As mentioned above, the use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, selectively cleaves the exocyclic N-acyl group.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for acylating this compound?

A1: A common and effective method involves deprotonation of the oxazolidinone with a strong base like n-butyllithium (n-BuLi) at low temperature (-78 °C) followed by the addition of an acyl chloride. Alternatively, for a milder approach that avoids strong bases, the use of 4-(dimethylamino)pyridine (DMAP) as a catalyst with an acid anhydride allows the acylation to proceed at room temperature or with gentle heating.[2]

Q2: How can I confirm the stereochemical outcome of my reaction?

A2: The diastereomeric ratio of the products can typically be determined by ¹H NMR spectroscopy or by gas chromatography (GC) of the crude reaction mixture.[2] The absolute stereochemistry is generally predictable based on the established models for Evans auxiliaries, but can be definitively confirmed by X-ray crystallography of a solid derivative or by comparison of the optical rotation of the final product to literature values.

Q3: What are the best practices for removing the chiral auxiliary?

A3: The choice of cleavage method depends on the desired functional group in the final product.

  • To obtain a carboxylic acid: Use LiOH/H₂O₂ in a mixture of THF and water at 0 °C.

  • To obtain an ester: Transesterification can be achieved using a titanium or magnesium alkoxide.

  • To obtain an alcohol: Reduction of the N-acyl group can be accomplished with a reducing agent like lithium borohydride (LiBH₄).

  • To obtain an aldehyde: More specialized reductive cleavage methods are required.

It is crucial to perform the cleavage under conditions that do not compromise the stereochemical integrity of the product.

Q4: Can the this compound auxiliary be recovered and reused?

A4: Yes, one of the advantages of using Evans-type chiral auxiliaries is that they can be recovered in high yield after the cleavage step, typically by chromatographic purification.[2] This makes the process more cost-effective.

Data Presentation

Table 1: Typical Diastereomeric Ratios in Alkylation Reactions with Evans Auxiliaries

ElectrophileBase/SolventTemperature (°C)Diastereomeric Ratio (desired:undesired)Reference
Allyl IodideNaHMDS / THF-7898:2[2]
Benzyl BromideLDA / THF-78>99:1[4]

Table 2: Diastereoselectivity in Evans Aldol Reactions

N-Acyl GroupLewis Acid/BaseTemperature (°C)Diastereomeric Ratio (syn:anti)Reference
PropionylBu₂BOTf / Et₃N-78 to 0>99:1[4]
AcetylBu₂BOTf / Et₃N-78 to 0~1:1[5]

Experimental Protocols

Key Experiment 1: Acylation of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
  • Reagents and Equipment:

    • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

    • Propionic anhydride

    • 4-(Dimethylamino)pyridine (DMAP)

    • Toluene

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Standard work-up and purification equipment

  • Procedure:

    • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in toluene, add propionic anhydride (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

    • Heat the mixture to reflux for 30-60 minutes, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl derivative.

Key Experiment 2: Diastereoselective Alkylation
  • Reagents and Equipment:

    • N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

    • Sodium bis(trimethylsilyl)amide (NaHMDS) in THF (1.0 M solution)

    • Allyl iodide

    • Anhydrous Tetrahydrofuran (THF)

    • Dry, inert atmosphere setup (e.g., Schlenk line or glovebox)

    • Low-temperature bath (-78 °C)

  • Procedure:

    • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add the NaHMDS solution (1.05 eq) dropwise, and stir the resulting solution at -78 °C for 30 minutes to form the enolate.

    • Add allyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

    • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC, and purify by flash chromatography.

Key Experiment 3: Cleavage of the Chiral Auxiliary
  • Reagents and Equipment:

    • N-Alkylated oxazolidinone

    • Lithium hydroxide (LiOH)

    • Hydrogen peroxide (30% aqueous solution)

    • Tetrahydrofuran (THF)

    • Sodium sulfite (Na₂SO₃)

    • Standard work-up and purification equipment

  • Procedure:

    • Dissolve the N-alkylated oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).

    • Stir the mixture vigorously at 0 °C for 2-4 hours.

    • Quench the reaction by adding an aqueous solution of sodium sulfite (5.0 eq) and stir for 30 minutes.

    • Concentrate the mixture in vacuo to remove the THF.

    • Make the aqueous solution basic (pH > 11) with NaOH and extract with ethyl acetate to recover the chiral auxiliary.

    • Acidify the aqueous layer to pH < 2 with concentrated HCl and extract with ethyl acetate to isolate the carboxylic acid product.

    • Dry the organic layers, concentrate, and purify the product as necessary.

Visualizations

experimental_workflow cluster_acylation Step 1: Acylation cluster_alkylation Step 2: Diastereoselective Reaction cluster_cleavage Step 3: Cleavage Auxiliary 5-Methyl-4-phenyl- 1,3-oxazolidin-2-one Acyl_Ox N-Acyl Oxazolidinone Auxiliary->Acyl_Ox Acyl Chloride, n-BuLi or Anhydride, DMAP Product_Aux Product-Auxiliary Adduct Acyl_Ox->Product_Aux 1. Base (e.g., NaHMDS) 2. Electrophile (R-X) -78°C Final_Product Chiral Product (Acid, Alcohol, etc.) Product_Aux->Final_Product Cleavage Reagent (e.g., LiOH/H₂O₂) Recovered_Aux Recovered Auxiliary Product_Aux->Recovered_Aux Work-up

Caption: General experimental workflow for using the chiral auxiliary.

zimmerman_traxler cluster_TS Zimmerman-Traxler Transition State cluster_control Stereocontrol Elements TS Chair-like Transition State Product Syn Aldol Adduct (Major Diastereomer) TS->Product Enolate Z-Enolate (Chelated) Enolate->TS Aldehyde Aldehyde (Electrophile) Aldehyde->TS Control1 1. Phenyl group on auxiliary blocks one face of the enolate. Control2 2. Aldehyde R-group prefers pseudo-equatorial position. side_reactions cluster_main Desired Pathway cluster_side Potential Side Reactions Start N-Acyl Oxazolidinone Enolate C_Alk C-Alkylation Product (Desired Diastereomer) Start->C_Alk Soft Electrophile, Controlled Conditions O_Alk O-Alkylation Product Start->O_Alk Hard Electrophile Wrong_Diastereomer Undesired Diastereomer Start->Wrong_Diastereomer Poor Chelation Control, Higher Temperature Epimerization Epimerized Product (During Cleavage) C_Alk->Epimerization Harsh Cleavage (e.g., strong base)

References

Technical Support Center: Evans Auxiliaries in Diastereoselective Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Evans auxiliaries in diastereoselective reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve your reaction yields and stereoselectivity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question: I am observing low yields in my Evans auxiliary alkylation reaction. What are the potential causes and how can I improve it?

Answer:

Low yields in Evans auxiliary alkylations can stem from several factors, primarily related to incomplete enolate formation, side reactions, or issues with the electrophile. Here are common causes and troubleshooting steps:

  • Incomplete Deprotonation: The N-acyl imide requires a strong base for complete enolate formation. Insufficient base or poor base quality can lead to unreacted starting material.

    • Solution: Ensure you are using a sufficiently strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), typically in a slight excess (1.05-1.2 equivalents). It is also crucial to accurately titrate your organolithium reagents before use.

  • Moisture Contamination: Enolates are highly sensitive to moisture. Trace amounts of water in your solvent or on your glassware can quench the enolate, leading to reduced yields.

    • Solution: Always use rigorously dried solvents and flame-dry your glassware under an inert atmosphere (Nitrogen or Argon) before use.

  • Low Reaction Temperature: Enolate formation is typically performed at low temperatures (-78 °C) to minimize side reactions. However, if the temperature is too low for an extended period, the reaction may be sluggish.

    • Solution: Maintain a temperature of -78 °C during deprotonation. For the alkylation step, the optimal temperature can vary depending on the electrophile, but it is often maintained at -78 °C or allowed to slowly warm to a slightly higher temperature.

  • Poor Electrophile Reactivity: Less reactive electrophiles, such as some alkyl bromides or chlorides, may require more forcing conditions or longer reaction times.[1]

    • Solution: For less reactive electrophiles, consider using a more reactive counterpart, such as an alkyl iodide or triflate. Alternatively, switching from a lithium enolate to a sodium enolate may enhance reactivity. The addition of LiCl can also promote a cleaner and more rapid reaction.[2]

  • Side Reactions: The enolate can participate in side reactions, such as decomposition or reaction with the solvent (e.g., THF at higher temperatures).

    • Solution: Maintain the recommended low temperatures throughout the reaction and workup. Use fresh, high-quality solvents.

Question: My diastereoselectivity is poor in an Evans aldol reaction. How can I improve it?

Answer:

Achieving high diastereoselectivity in Evans aldol reactions is dependent on the formation of a specific Z-enolate and its subsequent reaction through a well-ordered transition state. Poor selectivity often points to issues with enolate geometry or the reaction conditions.

  • Incorrect Enolate Geometry: The high diastereoselectivity of the Evans aldol reaction relies on the preferential formation of the Z-enolate.

    • Solution: The use of a boron triflate, such as dibutylboron triflate (Bu₂BOTf), in the presence of a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial for selectively generating the Z-enolate.[3][4]

  • Choice of Lewis Acid: The Lewis acid plays a critical role in organizing the transition state.

    • Solution: Boron enolates generally give excellent "Evans-syn" selectivity.[3] Titanium enolates can also be used, but the stereochemical outcome can be highly dependent on the stoichiometry and the presence of other ligands, sometimes leading to the "non-Evans-syn" product.[5] For reliable syn-selectivity, Bu₂BOTf is the recommended Lewis acid.

  • Reaction Temperature: The reaction temperature must be carefully controlled to maintain the integrity of the Zimmerman-Traxler transition state.

    • Solution: The enolization and subsequent aldol addition are typically carried out at low temperatures, such as -78 °C, and then allowed to warm slowly to 0 °C or room temperature. Deviations from this can lead to a less ordered transition state and lower diastereoselectivity.

  • Steric Factors: The steric bulk of the auxiliary's substituent (e.g., isopropyl from valine or benzyl from phenylalanine) directs the facial selectivity of the reaction.[6]

    • Solution: Ensure you are using the correct enantiomer of the Evans auxiliary to obtain your desired diastereomer. The choice of auxiliary can influence the degree of stereocontrol.

Question: I am having trouble with the removal of the Evans auxiliary. What are the common issues and alternative methods?

Answer:

Cleavage of the chiral auxiliary is a critical final step, and incomplete reactions or side reactions at this stage can significantly impact your overall yield and product purity.

  • Incomplete Hydrolysis with LiOH/H₂O₂: This is a common method for obtaining the carboxylic acid, but it can sometimes be sluggish or incomplete.

    • Solution: Ensure you are using a sufficient excess of both lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). The reaction is typically run at 0 °C. If the reaction is slow, you can allow it to stir for a longer period. Note that this reaction can evolve oxygen, which may be a safety concern on a larger scale.[7]

  • Epimerization: Basic conditions during cleavage can potentially lead to epimerization at the newly formed stereocenter.

    • Solution: LiOH is generally considered a mild base for this transformation, minimizing the risk of epimerization.[8] However, it is always advisable to perform the cleavage at low temperatures (0 °C) and for the minimum time necessary for complete reaction.

  • Formation of Hydroxyamide Impurity: Under the standard LiOH/H₂O₂ conditions, a hydroxyamide impurity can sometimes be formed, reducing the yield of the desired carboxylic acid.

  • Alternative Cleavage Methods: Depending on the desired functional group, several other methods can be employed for auxiliary removal.

    • Reductive Cleavage: Using reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the N-acyl group to the corresponding primary alcohol.[8]

    • Transesterification: Reaction with a magnesium alkoxide, for example, can yield the corresponding ester.

    • Weinreb Amide Formation: Direct conversion to the Weinreb amide is also a useful transformation.[3]

Frequently Asked Questions (FAQs)

Q1: Why do acetate aldol reactions with Evans auxiliaries often result in low diastereoselectivity?

A1: The high diastereoselectivity in Evans aldol reactions, particularly with propionate-derived enolates, is attributed to a combination of minimizing dipole-dipole interactions and a steric clash between the α-methyl group of the enolate and the substituent on the chiral auxiliary in the disfavored transition state. In an acetate aldol, there is no α-methyl group. The absence of this key steric interaction removes a significant energy barrier to the formation of the undesired diastereomer, leading to poor selectivity.[9]

Q2: How do I choose the correct enantiomer of the Evans auxiliary?

A2: The choice of the (R)- or (S)-enantiomer of the chiral auxiliary will determine the absolute configuration of the newly formed stereocenter(s). The stereochemical outcome is predictable based on the established models of the transition states for alkylation and aldol reactions. For example, in an aldol reaction using a boron enolate, the (4R)-auxiliary will typically lead to the (2R, 3S)-syn aldol product, while the (4S)-auxiliary will give the (2S, 3R)-syn product.

Q3: Can I recover and reuse the Evans auxiliary?

A3: Yes, one of the advantages of using a chiral auxiliary is that it can typically be recovered after the cleavage step.[6] After the reaction, the auxiliary can be separated from the product, usually by extraction or chromatography, and reused in subsequent reactions, which helps to improve the overall efficiency and cost-effectiveness of the synthesis.

Data Presentation

Table 1: Diastereoselective Alkylation of N-Propionyl-4-benzyl-2-oxazolidinone

ElectrophileBaseTemperature (°C)Diastereomeric Ratio (dr)Yield (%)
Allyl IodideNaN(TMS)₂-7898:285
Benzyl BromideLDA-78 to 0>99:190
Ethyl IodideLDA-7895:588

Table 2: Diastereoselective Evans Aldol Reaction with Various Aldehydes

AldehydeLewis AcidBaseDiastereomeric Ratio (syn:anti)Yield (%)
IsobutyraldehydeBu₂BOTfEt₃N>99:185-95
BenzaldehydeBu₂BOTfEt₃N>99:180-90
PropionaldehydeBu₂BOTfDIPEA97:382

Experimental Protocols

Protocol 1: N-Acylation of (4R)-4-benzyl-2-oxazolidinone with Propionic Anhydride

  • To a solution of (4R)-4-benzyl-2-oxazolidinone (1.0 eq) in dry toluene, add triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Add propionic anhydride (1.2 eq) dropwise to the solution.

  • Heat the reaction mixture to reflux for 30 minutes.[10]

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Alkylation with Allyl Iodide

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in dry THF and cool the solution to -78 °C under an inert atmosphere.[10]

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 1.1 eq) dropwise, and stir the mixture at -78 °C for 30 minutes to form the enolate.[10]

  • Add allyl iodide (1.2 eq) dropwise and continue stirring at -78 °C for 1-2 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography to separate the diastereomers.

Protocol 3: Reductive Cleavage of the Auxiliary with Lithium Borohydride (LiBH₄)

  • Dissolve the N-acylated oxazolidinone (1.0 eq) in a mixture of THF and water.

  • Cool the solution to 0 °C and add lithium borohydride (LiBH₄) (2.0 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction carefully by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alcohol.

  • Purify by flash column chromatography.

Visualizations

experimental_workflow cluster_acylation Step 1: Acylation cluster_alkylation Step 2: Diastereoselective Reaction cluster_cleavage Step 3: Auxiliary Removal Auxiliary Evans Auxiliary N_Acyl_Auxiliary N-Acyl Auxiliary Auxiliary->N_Acyl_Auxiliary DMAP, Et3N Acylating_Agent Acylating Agent (e.g., Propionic Anhydride) Acylating_Agent->N_Acyl_Auxiliary Enolate_Formation Enolate Formation (-78°C) N_Acyl_Auxiliary->Enolate_Formation Base (e.g., NaHMDS) Alkylation Alkylation/Aldol (Electrophile) Enolate_Formation->Alkylation Alkylated_Product Alkylated/Aldol Product Alkylation->Alkylated_Product Cleavage Cleavage Alkylated_Product->Cleavage e.g., LiOH/H2O2 or LiBH4 Final_Product Chiral Product (Acid, Alcohol, etc.) Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary troubleshooting_tree Low_Yield Low Yield Observed Check_SM Starting Material Consumed? Low_Yield->Check_SM Yield Issue Check_DR Diastereoselectivity Low? Low_Yield->Check_DR Selectivity Issue SM_Present Significant SM Remains Check_SM->SM_Present No SM_Consumed SM Consumed, Low Product Check_SM->SM_Consumed Yes DR_Low Yes Check_DR->DR_Low Yes DR_Good No, DR is Good Check_DR->DR_Good No Incomplete_Deprotonation Incomplete Deprotonation: - Check base strength/titer - Ensure anhydrous conditions SM_Present->Incomplete_Deprotonation Potential Cause Side_Reactions Side Reactions/Decomposition: - Check reaction temperature - Use fresh reagents/solvents SM_Consumed->Side_Reactions Potential Cause Wrong_Enolate Incorrect Enolate Geometry: - Use Bu2BOTf for Z-enolate - Check base/Lewis acid choice DR_Low->Wrong_Enolate Potential Cause Workup_Loss Product Loss During Workup: - Check extraction/purification steps - Consider product stability DR_Good->Workup_Loss Potential Cause

References

Technical Support Center: 5-Methyl-4-phenyl-1,3-oxazolidin-2-one Auxiliary Removal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of the 5-Methyl-4-phenyl-1,3-oxazolidin-2-one chiral auxiliary, a commonly used Evans auxiliary.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing the this compound auxiliary?

The most prevalent methods for cleaving the N-acyl bond to remove the auxiliary involve nucleophilic attack on the exocyclic carbonyl group. The choice of nucleophile determines the resulting functional group. Common methods include:

  • Hydrolysis to Carboxylic Acids: Lithium hydroperoxide (LiOH/H₂O₂) is a widely used reagent for mild hydrolysis to the corresponding carboxylic acid.[1][2]

  • Reduction to Alcohols: Reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reductively cleave the auxiliary, yielding the primary alcohol.

  • Conversion to Esters: Transesterification using reagents like sodium methoxide or titanium isopropoxide can generate methyl or other alkyl esters. Lithium benzyloxide (LiOBn) can be used to form benzyl esters.[2]

  • Conversion to Thioesters: Lithium benzylmercaptide (LiSBn) is effective for converting the N-acyl oxazolidinone to a benzyl thioester, even for sterically hindered substrates.[2]

Q2: Why is lithium hydroperoxide (LiOH/H₂O₂) preferred for hydrolysis?

Lithium hydroperoxide is favored for its mild reaction conditions, which help to preserve the stereochemical integrity of newly created chiral centers.[2] It selectively attacks the exocyclic carbonyl group, leading to the desired carboxylic acid and the recoverable chiral auxiliary.[2] The use of lithium hydroxide (LiOH) as the base is crucial, as it generally provides better selectivity compared to other bases.[1]

Q3: What are the primary challenges encountered during the removal of this auxiliary?

Researchers may face several challenges, including:

  • Incomplete Cleavage: The reaction may not go to completion, leaving starting material.

  • Epimerization: The stereocenter alpha to the carbonyl group is susceptible to racemization under harsh conditions.[3]

  • Byproduct Formation: Undesired side products, such as hydroxyamides, can form, reducing the yield of the desired product.[1]

  • Safety Hazards: The popular LiOH/H₂O₂ method can lead to the evolution of oxygen gas, posing a safety risk, especially on a larger scale.[1][4]

  • Difficulty in Auxiliary Recovery: Recovering the chiral auxiliary in high yield for reuse can sometimes be challenging.

Troubleshooting Guide

Issue 1: Incomplete Reaction or Low Yield

Possible Causes:

  • Insufficient Reagent: The amount of the cleaving reagent may be inadequate.

  • Low Reaction Temperature: The reaction may be too slow at the chosen temperature.

  • Steric Hindrance: A bulky substrate may hinder the approach of the nucleophile.

Solutions:

  • Optimize Reagent Stoichiometry: Increase the equivalents of the nucleophilic reagent. For the LiOH/H₂O₂ protocol, using a sufficient excess of H₂O₂ is crucial for good selectivity.[1]

  • Adjust Reaction Temperature and Time: While avoiding high temperatures that could cause epimerization, gradually increasing the temperature or extending the reaction time may improve conversion. Monitor the reaction progress by TLC or HPLC.

  • Choose a Different Cleavage Reagent: For sterically hindered substrates, alternative reagents might be more effective. For instance, LiSBn is reported to be effective even for hindered substrates.[2]

Issue 2: Epimerization at the α-Stereocenter

Possible Causes:

  • Harsh Reaction Conditions: Strong basic or acidic conditions, or high temperatures, can lead to enolization and subsequent racemization.[3]

Solutions:

  • Use Mild Reagents: Employ mild cleavage conditions, such as the LiOH/H₂O₂ protocol at low temperatures (e.g., 0 °C).[1]

  • Control Temperature: Maintain a low and consistent temperature throughout the reaction.

  • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic or acidic conditions.

Issue 3: Formation of Hydroxyamide Byproduct

Possible Cause:

  • Reaction Conditions in LiOH/H₂O₂ Cleavage: The formation of a hydroxyamide impurity has been observed during the cleavage with LiOH/H₂O₂.[1]

Solutions:

  • Optimize Solvent and Base: Studies have shown that using lithium hydroxide in THF provides optimal selectivity for the desired carboxylic acid over the hydroxyamide byproduct.[1]

  • Control Water Concentration: The concentration of water in the reaction mixture can influence the formation of intermediates and byproducts.[1] Careful control of the solvent system is recommended.

Issue 4: Oxygen Evolution during LiOH/H₂O₂ Cleavage

Possible Cause:

  • Decomposition of Peracid Intermediate: The initially formed peracid intermediate is unstable under the reaction conditions and is rapidly reduced by excess hydrogen peroxide, leading to the release of a stoichiometric amount of oxygen.[1][4]

Solutions:

  • Ensure Proper Inerting: Maintain a robust inert atmosphere (e.g., nitrogen or argon) to mitigate the risk associated with the flammable organic solvent in the presence of oxygen.

  • Control H₂O₂ Equivalents: While a large excess of H₂O₂ can improve selectivity, it also accelerates oxygen release.[1] Using a controlled amount of H₂O₂ (less than 2 equivalents) can prevent the in situ reduction of the peracid and subsequent oxygen evolution.[1]

  • Implement Engineering Controls: For larger-scale reactions, ensure adequate ventilation and consider process safety measures to handle potential gas evolution.

Quantitative Data Summary

The following table summarizes the selectivity for the desired carboxylic acid versus the hydroxyamide byproduct under different conditions for the cleavage of an N-acyl this compound derivative using the LiOH/H₂O₂ protocol.

EntrySolventBaseSelectivity (Acid:Hydroxyamide)
1THFLiOH96:4
2DioxaneLiOH94:6
3MeTHFLiOH95:5
4THFNaOH92:8
5THFKOH89:11

Data adapted from a study on the cleavage of a specific Evans oxazolidinone.[1] Selectivity can vary depending on the substrate.

Experimental Protocols

Protocol 1: Hydrolytic Cleavage to Carboxylic Acid using LiOH/H₂O₂

This protocol is a standard method for obtaining the carboxylic acid.

  • Dissolution: Dissolve the N-acyl oxazolidinone in a suitable solvent, typically a mixture of tetrahydrofuran (THF) and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add an aqueous solution of hydrogen peroxide (H₂O₂), followed by an aqueous solution of lithium hydroxide (LiOH).

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Work-up: Acidify the mixture with an acid (e.g., HCl) to protonate the carboxylate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. The crude product can be purified by column chromatography or crystallization.

Visualizations

experimental_workflow cluster_start Start cluster_cleavage Cleavage Step cluster_workup Work-up & Purification start N-Acyl-5-Methyl-4-phenyl- 1,3-oxazolidin-2-one dissolution Dissolve in THF/H₂O start->dissolution cooling Cool to 0 °C dissolution->cooling reagent_addition Add LiOH and H₂O₂ cooling->reagent_addition monitoring Monitor by TLC/HPLC reagent_addition->monitoring quenching Quench with Na₂SO₃ monitoring->quenching extraction Acidify and Extract quenching->extraction purification Purify (Chromatography/Crystallization) extraction->purification product Desired Product purification->product

Caption: General workflow for the removal of the this compound auxiliary via hydrolysis.

troubleshooting_tree cluster_issues Common Issues cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_epimerization Solutions for Epimerization cluster_solutions_byproduct Solutions for Byproduct Formation start Problem during Auxiliary Removal incomplete_reaction Incomplete Reaction? start->incomplete_reaction epimerization Epimerization? start->epimerization byproduct Byproduct Formation? start->byproduct increase_reagent Increase Reagent Equivalents incomplete_reaction->increase_reagent Yes increase_temp Increase Temperature/Time incomplete_reaction->increase_temp Yes change_reagent Change Cleavage Reagent incomplete_reaction->change_reagent Yes mild_conditions Use Milder Conditions epimerization->mild_conditions Yes low_temp Maintain Low Temperature epimerization->low_temp Yes optimize_solvent Optimize Solvent System (e.g., THF) byproduct->optimize_solvent Yes control_water Control Water Concentration byproduct->control_water Yes

Caption: Troubleshooting decision tree for common challenges in auxiliary removal.

References

Technical Support Center: 5-Methyl-4-phenyl-1,3-oxazolidin-2-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address epimerization and related issues encountered when using 5-Methyl-4-phenyl-1,3-oxazolidin-2-one as a chiral auxiliary in asymmetric reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of epimerization when using this compound?

A1: Epimerization, the unwanted inversion of a stereocenter, is a significant concern in asymmetric synthesis. When using N-acyl oxazolidinones like this compound, epimerization primarily occurs at the α-carbon of the acyl group. This is because the α-proton is acidic and can be abstracted to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a loss of stereochemical integrity.

Q2: At which stages of the reaction sequence is epimerization most likely to occur?

A2: There are two critical stages where epimerization is most prevalent:

  • Enolate Formation: During the deprotonation of the N-acyl oxazolidinone to form the enolate, prolonged exposure to the base, elevated temperatures, or the use of an inappropriate base can lead to equilibration between diastereomeric enolates or racemization of the starting material if the α-carbon is already chiral.

  • Auxiliary Cleavage: The final step of removing the chiral auxiliary can also induce epimerization. Harsh hydrolytic conditions, such as using strong mineral acids or bases at high temperatures, can cause racemization of the newly created stereocenter in the product.[1]

Q3: How does the choice of base affect the diastereoselectivity of the reaction?

A3: The choice of base is crucial for achieving high diastereoselectivity. For Evans aldol reactions, "soft" enolization using a Lewis acid like dibutylboron triflate (Bu₂BOTf) in the presence of a tertiary amine (e.g., triethylamine or diisopropylethylamine) is preferred.[2][3] This method selectively generates the Z-enolate, which is key to obtaining the desired syn-aldol product with high diastereoselectivity.[2][4] The use of strong, non-chelating bases like lithium diisopropylamide (LDA) can sometimes lead to the formation of E-enolates or mixtures of enolates, resulting in lower diastereoselectivity.

Q4: What is the recommended method for cleaving the this compound auxiliary to prevent epimerization?

A4: To minimize the risk of epimerization during auxiliary removal, mild cleavage conditions are essential. The most widely recommended method is hydrolysis using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[1] This method is generally effective at preserving the stereochemical integrity of the product. Other mild methods include transesterification with a Lewis acid catalyst like Yb(OTf)₃.[5]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Evans Aldol Reaction

Symptoms:

  • The diastereomeric ratio (d.r.) of the aldol adduct is significantly lower than expected (e.g., <90:10).

  • Presence of multiple diastereomeric products upon analysis (e.g., by ¹H NMR or HPLC).

Possible Causes and Solutions:

CauseRecommended Solution
Incorrect Enolate Geometry Ensure the use of dibutylboron triflate (Bu₂BOTf) and a suitable tertiary amine (e.g., Et₃N or i-Pr₂NEt) to favor the formation of the Z-enolate. The reaction should be carried out at low temperatures (typically -78 °C).
Epimerization of the Aldol Adduct After the aldol reaction, quench the reaction at low temperature and avoid prolonged exposure to basic or acidic conditions during workup.
Impure Reagents Use freshly distilled solvents and aldehydes. Ensure the Bu₂BOTf and amine are of high purity.
Incorrect Stoichiometry Carefully control the stoichiometry of the reagents. An excess of base or Lewis acid can sometimes lead to side reactions.
Issue 2: Epimerization Detected in the Final Product After Auxiliary Cleavage

Symptoms:

  • The enantiomeric excess (e.e.) of the final product is lower than the diastereomeric excess (d.e.) of the precursor.

  • The specific rotation of the product is lower than the literature value.

Possible Causes and Solutions:

CauseRecommended Solution
Harsh Hydrolysis Conditions Avoid using strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH) at elevated temperatures for cleavage.
Employ mild cleavage reagents such as LiOH/H₂O₂ in a THF/water mixture at 0 °C to room temperature.
Retro-Aldol Reaction The aldol adduct may be susceptible to a retro-aldol reaction under certain conditions, which can lead to epimerization upon re-addition. Ensure the cleavage conditions are not promoting this pathway. Using milder conditions and keeping the temperature low is generally advisable.
Product Instability The final product itself might be prone to epimerization. Analyze the product's stability under the purification conditions (e.g., silica gel chromatography). If necessary, use a less acidic stationary phase or minimize the time the product is on the column.

Data Presentation

Table 1: Influence of Enolization Conditions on Diastereoselectivity in a Representative Evans Aldol Reaction

EntryLewis AcidBaseTemperature (°C)SolventDiastereomeric Ratio (syn:anti)
1Bu₂BOTfEt₃N-78CH₂Cl₂>99:1
2Bu₂BOTfi-Pr₂NEt-78CH₂Cl₂>99:1
3TiCl₄i-Pr₂NEt-78CH₂Cl₂95:5
4LDA--78THF~50:50 (for lithium enolate)

Note: Data is illustrative and based on typical outcomes for Evans aldol reactions.

Table 2: Comparison of Auxiliary Cleavage Methods and Their Impact on Epimerization

EntryCleavage ReagentTemperature (°C)Typical Yield (%)Epimerization Risk
1LiOH, H₂O₂0 - 2585-95Low
2LiOOH0 - 2580-90Low
3MeOMgBr0 - 2575-85Moderate
4NaOH (aq)10070-80High
5H₂SO₄ (aq)10060-70High

Note: Data is illustrative and based on general observations in the literature.

Experimental Protocols

Protocol 1: Diastereoselective Evans Aldol Reaction

  • To a solution of the N-acyl-5-methyl-4-phenyl-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add dibutylboron triflate (1.1 equiv) dropwise.

  • After stirring for 15 minutes, add triethylamine (1.2 equiv) dropwise. The solution should become homogeneous.

  • Stir for an additional 30 minutes at -78 °C to ensure complete formation of the Z-enolate.

  • Add the aldehyde (1.2 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.

Protocol 2: Mild Auxiliary Cleavage using LiOH/H₂O₂

  • Dissolve the aldol adduct (1.0 equiv) in a 3:1 mixture of THF and water (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise.

  • Add an aqueous solution of lithium hydroxide (2.0 equiv) dropwise.

  • Stir the reaction mixture at 0 °C for 4 hours or until the reaction is complete (monitored by TLC).

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH ~3 with a dilute HCl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The chiral auxiliary can often be recovered from the aqueous layer.

  • Purify the carboxylic acid product by an appropriate method (e.g., crystallization or chromatography).

Visualizations

Epimerization_Pathway Start N-Acyl Oxazolidinone (Chiral α-carbon) Enolate Planar Enolate (Achiral) Start->Enolate Base -H⁺ Enolate->Start H⁺ (Re-face attack) Epimer Epimerized N-Acyl Oxazolidinone Enolate->Epimer H⁺ (Si-face attack)

Caption: Mechanism of α-carbon epimerization via a planar enolate intermediate.

Troubleshooting_Workflow Start Low Diastereoselectivity or Epimerization Observed Check_Enolization Review Enolization Conditions: - Lewis Acid (e.g., Bu₂BOTf)? - Base (e.g., Et₃N)? - Temperature (-78 °C)? Start->Check_Enolization Issue in Aldol Step Check_Cleavage Review Auxiliary Cleavage: - Harsh Reagents (strong acid/base)? - High Temperature? Start->Check_Cleavage Issue after Cleavage Optimize_Enolization Optimize Enolization: - Use Bu₂BOTf/Et₃N - Ensure low temperature Check_Enolization->Optimize_Enolization Optimize_Cleavage Optimize Cleavage: - Use LiOH/H₂O₂ - Maintain low temperature Check_Cleavage->Optimize_Cleavage Success Improved Stereoselectivity Optimize_Enolization->Success Optimize_Cleavage->Success

Caption: Troubleshooting workflow for addressing epimerization issues.

References

Technical Support Center: Stereoselective Reactions with 5-Methyl-4-phenyl-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the 5-Methyl-4-phenyl-1,3-oxazolidin-2-one chiral auxiliary, a derivative of (1R,2S)-(+)-norephedrine, in stereoselective reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the this compound auxiliary?

A1: This chiral auxiliary is primarily used to induce stereoselectivity in a variety of carbon-carbon bond-forming reactions, most notably aldol additions, alkylations, and Diels-Alder reactions. The bulky phenyl and methyl groups on the oxazolidinone ring create a chiral environment that directs the approach of incoming reagents to one face of the enolate, leading to a high degree of diastereoselectivity.

Q2: How does the choice of Lewis acid affect the stereochemical outcome of an aldol reaction with an N-acyl-5-methyl-4-phenyl-1,3-oxazolidin-2-one?

A2: The choice of Lewis acid is critical in determining the stereoselectivity of the aldol addition. Lewis acids coordinate to the carbonyl groups of the N-acyl oxazolidinone, influencing the geometry of the resulting enolate and the subsequent transition state of the reaction with an aldehyde. Chelating Lewis acids, such as dibutylboron triflate (Bu₂BOTf), typically favor the formation of a rigid, chair-like Zimmerman-Traxler transition state, leading to the syn-aldol product. In contrast, other Lewis acids like titanium tetrachloride (TiCl₄) can lead to different stereochemical outcomes depending on the reaction conditions.

Q3: What is the expected stereochemical outcome with common Lewis acids in an aldol reaction of N-propionyl-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one?

A3: The diastereoselectivity of the aldol reaction is highly dependent on the Lewis acid employed. The following table summarizes the generally expected outcomes for the reaction of N-propionyl-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one with a simple aldehyde like isobutyraldehyde.

Lewis AcidBaseTypical Diastereomeric Ratio (syn:anti)Predominant Diastereomer
Dibutylboron triflate (Bu₂BOTf)Triethylamine (Et₃N)>99:1syn
Diethylaluminum chloride (Et₂AlCl)Diisopropylethylamine (DIPEA)>95:5syn
Tin(IV) chloride (SnCl₄)N-ethylpiperidineVariable, often favors synsyn
Titanium(IV) chloride (TiCl₄)Diisopropylethylamine (DIPEA)Can favor non-Evans syn or antiVaries with conditions
Boron trifluoride etherate (BF₃·OEt₂)Diisopropylethylamine (DIPEA)Lower selectivity, often favors antianti

Note: The exact diastereomeric ratios can vary depending on the specific substrates, solvent, temperature, and stoichiometry of the reagents.

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity in an Aldol Reaction.

Possible Cause Troubleshooting Suggestion
Incorrect Lewis Acid Choice: For high syn-selectivity, ensure the use of a chelating Lewis acid like dibutylboron triflate. For other stereoisomers, a careful screening of Lewis acids (e.g., TiCl₄, SnCl₄) and bases is necessary.
Presence of Water: Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous. Water can hydrolyze the Lewis acid and the enolate, leading to a loss of stereocontrol.
Incorrect Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the Lewis acid and base to ensure complete enolization.
Temperature Control: Maintain a low reaction temperature (typically -78 °C) during enolization and the subsequent addition of the aldehyde. Higher temperatures can lead to decreased selectivity.
Enolate Geometry: The formation of the desired Z-enolate is crucial for high syn-selectivity. Ensure the use of appropriate conditions (e.g., Bu₂BOTf and a hindered amine base) to favor its formation.

Problem 2: Low Yield of the Aldol Adduct.

Possible Cause Troubleshooting Suggestion
Incomplete Enolization: Increase the amount of Lewis acid and base slightly, or extend the enolization time.
Retro-Aldol Reaction: Quench the reaction at low temperature and work up the reaction mixture promptly. The aldol adduct can be prone to retro-aldol cleavage, especially under basic or acidic conditions.
Decomposition of Reagents: Ensure the quality and purity of the N-acyloxazolidinone, aldehyde, Lewis acid, and base. Aldehydes, in particular, can be prone to oxidation or polymerization.
Steric Hindrance: Highly hindered aldehydes or N-acyl groups may react sluggishly. Consider using a more reactive Lewis acid or slightly elevated reaction temperatures (while monitoring the effect on stereoselectivity).

Experimental Protocols

Key Experiment: Diastereoselective Aldol Reaction of N-Propionyl-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one with Isobutyraldehyde using Dibutylboron Triflate

Materials:

  • N-Propionyl-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one

  • Dibutylboron triflate (Bu₂BOTf), 1.0 M solution in CH₂Cl₂

  • Triethylamine (Et₃N), freshly distilled

  • Isobutyraldehyde, freshly distilled

  • Anhydrous dichloromethane (CH₂Cl₂)

  • pH 7 phosphate buffer

  • Methanol

  • 30% Hydrogen peroxide solution

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add N-propionyl-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 eq) and dissolve in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add triethylamine (1.2 eq) to the solution.

  • Add dibutylboron triflate solution (1.1 eq) dropwise over 10 minutes. The solution should turn from colorless to pale yellow.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete enolization.

  • Add freshly distilled isobutyraldehyde (1.5 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.

  • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.

  • Carefully add 30% hydrogen peroxide solution at a rate that maintains the internal temperature below 10 °C.

  • After stirring for 1 hour, separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired syn-aldol adduct.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_enolization Enolization cluster_aldol Aldol Addition cluster_workup Workup & Purification start Dissolve N-propionyl oxazolidinone in CH2Cl2 cool Cool to -78 °C start->cool add_base Add Triethylamine cool->add_base add_lewis_acid Add Bu2BOTf add_base->add_lewis_acid enolize Stir for 30 min at -78 °C add_lewis_acid->enolize add_aldehyde Add Isobutyraldehyde enolize->add_aldehyde react Stir at -78 °C then warm to 0 °C add_aldehyde->react quench Quench with buffer, MeOH, H2O2 react->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Syn-Aldol Product purify->product

Caption: Experimental workflow for the diastereoselective aldol reaction.

Zimmerman_Traxler_Model cluster_chelation Chelating Lewis Acid (e.g., Bu2BOTf) cluster_non_chelation Non-Chelating Lewis Acid (e.g., BF3·OEt2) chelation_model Zimmerman-Traxler Transition State (Chair-like, Chelated) chelation_outcome Favors Syn-Aldol Product chelation_model->chelation_outcome High Diastereoselectivity non_chelation_model Open or Dipolar Transition State non_chelation_outcome Favors Anti-Aldol Product or low selectivity non_chelation_model->non_chelation_outcome Lower Diastereoselectivity

Caption: Influence of Lewis acid chelation on the transition state and stereochemical outcome.

Temperature optimization for enolate formation with 5-Methyl-4-phenyl-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Methyl-4-phenyl-1,3-oxazolidin-2-one for enolate formation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the formation of lithium enolates using this compound derivatives?

A1: The generally recommended temperature for the formation of the kinetic lithium enolate is -78 °C.[1] Deprotonation at this low temperature using a strong, sterically hindered base like lithium diisopropylamide (LDA) favors the formation of the kinetic product, which is crucial for achieving high diastereoselectivity in subsequent reactions.[1] Enolization at -78 °C can yield the kinetic product exclusively, which remains stable for several hours.[2]

Q2: How does the choice of base affect enolate formation and stereoselectivity?

A2: The choice of base is critical. Strong, non-nucleophilic bases like LDA are commonly used to ensure rapid and quantitative deprotonation, leading to the kinetic enolate.[1][3] For aldol reactions, boron enolates, often generated using dibutylboron triflate (Bu₂BOTf) and a tertiary amine base like diisopropylethylamine (DIPEA), can provide excellent stereocontrol.[3] The use of sodium bases can also be advantageous; for instance, sodium enolates have been shown to undergo alkylation at higher temperatures (-20 °C) compared to lithium enolates (0 °C), resulting in improved diastereoselectivities.[4]

Q3: What is the difference between kinetic and thermodynamic enolates in this context?

A3: Kinetic enolates are formed faster and are favored by cold temperatures and strong, hindered bases.[1] Thermodynamic enolates are more stable and are favored by higher temperatures and weaker bases, allowing for equilibration to the most stable enolate form.[1] For stereoselective reactions with chiral auxiliaries like this compound, the formation of the kinetic (Z)-enolate is typically desired to achieve predictable and high levels of diastereoselectivity.[3]

Q4: Can the temperature be adjusted after the initial deprotonation?

A4: While the initial deprotonation is best carried out at -78 °C, some protocols mention warming the reaction mixture. For instance, enolization can be completed by warming to -40 °C, although this might affect the product distribution compared to maintaining the reaction at -78 °C.[2] It is crucial to consult specific protocols for the desired transformation, as temperature ramping can influence the outcome.

Troubleshooting Guide

Issue 1: Low Diastereoselectivity

  • Question: My reaction is proceeding with low diastereoselectivity. What are the likely causes and how can I improve it?

  • Answer:

    • Incorrect Temperature: The most common cause is a temperature that is too high during enolate formation or the subsequent reaction. Ensure the temperature is maintained at or below -78 °C during deprotonation.[1]

    • Inappropriate Base: The choice of base can significantly impact stereoselectivity. If using LDA, ensure it is freshly prepared or properly titrated. For aldol reactions, consider switching to boron enolates generated with Bu₂BOTf and DIPEA for potentially higher selectivity.[3]

    • Slow Addition of Electrophile: A slow addition of the electrophile at low temperatures is crucial to prevent side reactions and maintain stereochemical integrity.

    • Excess Lewis Acid: In titanium-mediated aldol reactions, an excess of the Lewis acid (e.g., TiCl₄) can sometimes reverse the facial selectivity of the enolate, leading to the opposite diastereomer.[5]

Issue 2: Low or No Product Yield

  • Question: I am observing a low yield of my desired product or no reaction at all. What should I check?

  • Answer:

    • Inactive Base: The strength of your LDA solution is critical. Use freshly prepared or recently titrated LDA to ensure complete deprotonation.

    • Insufficient Deprotonation Time: Allow sufficient time for the enolate to form completely at low temperature before adding the electrophile.

    • Reaction Temperature Too Low for Electrophile: While enolate formation requires very low temperatures, some electrophiles may react sluggishly at -78 °C. It may be necessary to slightly warm the reaction mixture after the electrophile has been added, but this should be done cautiously as it can impact diastereoselectivity.

    • Poor Quality of Reagents: Ensure all reagents, especially the electrophile and the N-acyl oxazolidinone starting material, are pure and dry. Moisture can quench the enolate.

Issue 3: Formation of Side Products

  • Question: I am observing significant formation of side products. How can I minimize these?

  • Answer:

    • Self-Condensation: If you are performing an aldol reaction, ensure the aldehyde is added slowly to the pre-formed enolate to minimize self-condensation of the enolate.

    • Epimerization/Racemization: During the workup or purification, avoid harsh acidic or basic conditions, which can cause epimerization at the newly formed stereocenter.[6]

    • Multiple Alkylations: If performing an alkylation, use a slight excess of the enolate relative to the alkylating agent and ensure a clean, fast reaction to prevent multiple alkylations.

Data Presentation

Table 1: Temperature Effects on Enolate Formation and Subsequent Reactions

Metal EnolateBaseTemperature for Enolate FormationTemperature for ReactionTypical Diastereomeric Ratio (d.r.)Reference(s)
LithiumLDA-78 °C-78 °C to 0 °CGood to Excellent[1][2][4]
SodiumNaHMDS-78 °C-20 °C>20:1[4]
BoronBu₂BOTf, DIPEA0 °C, then -78 °C-78 °C to 0 °C>95:5[3][7]
TitaniumTiCl₄, DIPEA0 °C-78 °C to 0 °C>94:6[8]

Experimental Protocols

Protocol 1: General Procedure for Lithium Enolate Formation and Alkylation

  • Dissolve the N-acyl-5-methyl-4-phenyl-1,3-oxazolidin-2-one in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a freshly titrated solution of lithium diisopropylamide (LDA) (1.1 equivalents) dropwise to the cooled solution.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkylating agent (e.g., benzyl bromide) dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for several hours, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction.

  • Purify the product by column chromatography.

Protocol 2: General Procedure for Boron Enolate Formation and Aldol Reaction

  • Dissolve the N-acyl-5-methyl-4-phenyl-1,3-oxazolidin-2-one in dry dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add diisopropylethylamine (DIPEA) (1.2 equivalents) followed by the slow, dropwise addition of dibutylboron triflate (Bu₂BOTf) (1.1 equivalents).

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add the aldehyde (1.5 equivalents) dropwise at -78 °C.

  • Stir the reaction at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Perform a standard aqueous workup and extraction.

  • Purify the product by column chromatography.

Visualizations

Enolate_Formation_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Outcome A N-Acyl Oxazolidinone C Dissolve in Dry Solvent (e.g., THF) A->C B Base (e.g., LDA) E Slow Addition of Base B->E D Cool to -78 °C C->D D->E F Enolate Formation (Stir at -78 °C) E->F G Add Electrophile (e.g., Alkyl Halide) F->G H Reaction G->H I Quench Reaction H->I J Purified Product I->J

Caption: Experimental workflow for enolate formation and reaction.

Troubleshooting_Tree Start Low Diastereoselectivity? Temp Is Temperature <= -78°C? Start->Temp Yes Base Is Base Active/Correct? Temp->Base Yes Sol_Temp Maintain at -78°C Temp->Sol_Temp No Addition Slow Electrophile Addition? Base->Addition Yes Sol_Base Use Fresh/Titrated Base Consider Boron Enolate Base->Sol_Base No LewisAcid Using TiCl4? Check Stoichiometry Addition->LewisAcid Yes Sol_Addition Ensure Slow, Dropwise Addition Addition->Sol_Addition No Sol_LewisAcid Use Stoichiometric TiCl4 LewisAcid->Sol_LewisAcid

Caption: Troubleshooting decision tree for low diastereoselectivity.

References

Technical Support Center: N-Acyloxazolidinone Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-acyloxazolidinone cleavage.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for cleaving N-acyloxazolidinones?

The primary methods for cleaving N-acyloxazolidinones involve hydrolysis to carboxylic acids, reduction to alcohols, conversion to esters, and transformation into amides. The choice of method depends on the desired functional group in the final product and the stability of the substrate to the reaction conditions.

Q2: My LiOH/H₂O₂ hydrolysis is giving me a significant amount of a byproduct. What could it be?

A common byproduct in the LiOH/H₂O₂ cleavage is a hydroxyamide, which results from the undesired cleavage of the endocyclic carbamate carbonyl instead of the exocyclic amide carbonyl.[1][2] Another possibility is incomplete reaction, leaving starting material.

Q3: I am observing gas evolution during my LiOH/H₂O₂ cleavage. Is this normal and is it safe?

Yes, the evolution of oxygen gas is a known phenomenon during the cleavage of Evans oxazolidinones with LiOH/H₂O₂.[1][3] The initially formed peracid intermediate can be reduced by excess hydrogen peroxide, releasing stoichiometric amounts of oxygen.[1] This can create a significant safety risk, especially on a larger scale in the presence of flammable organic solvents. It is crucial to ensure proper inerting of the reaction vessel.[1][3]

Q4: Can I cleave the N-acyloxazolidinone to an ester directly?

Yes, direct conversion to esters is possible using various Lewis acids in the presence of an alcohol.[4][5] This method can be advantageous as it often allows for easier product separation and recovery of the chiral auxiliary.[4]

Troubleshooting Guides

Hydrolytic Cleavage (LiOH/H₂O₂)

Issue 1: Low Yield of Carboxylic Acid and Formation of Hydroxyamide Byproduct

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Stoichiometry: Too much LiOH relative to H₂O₂ can favor endocyclic cleavage.Optimize the ratio of LiOH to H₂O₂. A common starting point is ~1.6 equivalents of LiOH and ~4.6 equivalents of H₂O₂.[1]Increased selectivity for the desired exocyclic cleavage, minimizing hydroxyamide formation.
Solvent Effects: The choice of solvent can significantly impact selectivity.Use a water-miscible solvent like Tetrahydrofuran (THF). Biphasic conditions often result in no conversion.[1]THF has been shown to provide optimal selectivity for the desired cleavage.[1]
Reaction Temperature: Higher temperatures can lead to increased side reactions.Perform the reaction at a lower temperature, for example, 0 °C to 25 °C. Be mindful of potential phase separation at very low temperatures.[1]Lowering the temperature can decrease the rate of hydroxyamide formation.[1]
Concentration of Water: The amount of water in the reaction can affect both rate and selectivity."Drier" reaction conditions (lower water content) can lead to slower but more selective reactions.[1]Improved selectivity for the carboxylic acid product.

Issue 2: Slow or Incomplete Reaction

Potential Cause Troubleshooting Step Expected Outcome
Choice of Base: The cation of the hydroxide base can influence the reaction rate.Use Lithium Hydroxide (LiOH). Reactions with NaOH or KOH are often significantly slower.[1]LiOH generally provides the fastest reaction rates for this transformation.[1]
Insufficient Reagents: Not enough LiOH or H₂O₂ to drive the reaction to completion.Ensure at least 1.6 equivalents of LiOH and 4.6 equivalents of H₂O₂ are used.[1]The reaction should proceed to completion in a reasonable timeframe (e.g., ~90 minutes).[1]
Reductive Cleavage (LiAlH₄ or LiBH₄)

Issue: Incomplete reduction or formation of side products.

Potential Cause Troubleshooting Step Expected Outcome
Reagent Reactivity: The chosen hydride reagent may not be sufficiently reactive.LiAlH₄ is a more powerful reducing agent than LiBH₄ and may be required for more sterically hindered substrates.[2]Complete reduction to the desired primary alcohol.
Reaction Temperature: Low temperatures may lead to incomplete reaction.Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.Controlled reaction progression to completion.
Workup Procedure: Improper quenching can lead to the formation of aluminum salts that complicate purification.Follow a standard Fieser workup (sequential addition of water, 15% NaOH solution, and water) to precipitate the aluminum salts for easy filtration.A cleaner crude product that is easier to purify.
Lewis Acid-Catalyzed Conversion to Esters

Issue: Low yield of the desired ester.

Potential Cause Troubleshooting Step Expected Outcome
Lewis Acid Choice: The chosen Lewis acid may not be optimal for the substrate.Screen a variety of Lewis acids such as SmI₂, Sc(OTf)₃, MgBr₂, or Y(OTf)₃.[4] The ionic radius of the Lewis acid can be a key factor in catalyst performance.Identification of a more effective catalyst for the specific transformation, leading to higher yields.
Reaction Conditions: Temperature and solvent may not be optimal.Reactions are often performed in solvents like THF or toluene at temperatures ranging from room temperature to 85 °C.[4]Improved reaction kinetics and higher conversion to the ester.
Stoichiometry of Alcohol: An insufficient amount of the alcohol nucleophile is used.Use a large excess of the desired alcohol to drive the reaction to completion.Increased formation of the target ester.

Data Summary

Table 1: Comparison of Conditions for LiOH/H₂O₂ Cleavage

Parameter Condition Effect on Selectivity (Exocyclic vs. Endocyclic) Effect on Rate Reference
Solvent THFOptimalModerate[1]
Biphasic (e.g., Toluene/Water)Poor (No conversion)N/A[1]
Base LiOHOptimalFastest[1]
NaOH, KOHLowerSlower[1]
Temperature DecreasedIncreasedDecreased[1]
Water Content Decreased ("Drier")IncreasedDecreased[1]

Table 2: Lewis Acids for Conversion of N-Acyloxazolidinones to Esters

Lewis Acid Typical Alcohol Typical Solvent Typical Temperature Reference
SmI₂ (catalytic)Ethanol, Benzyl alcoholTHFRoom Temperature[4]
Sc(OTf)₃VariousToluene85 °C[4]
MgBr₂VariousToluene85 °C[4]
Y(OTf)₃ (catalytic)VariousNot specifiedNot specified[6]

Experimental Protocols

Protocol 1: General Procedure for Hydrolytic Cleavage using LiOH/H₂O₂

  • Dissolve the N-acyloxazolidinone (1 equivalent) in a suitable volume of THF (e.g., 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add a pre-mixed solution of 30% aqueous H₂O₂ (~4-8 equivalents) in water.

  • Slowly add an aqueous solution of LiOH·H₂O (~1.6-2.0 equivalents) while maintaining the temperature at 0 °C.

  • Stir the reaction at 0-25 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Cool the reaction mixture to 0 °C and quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃).

  • Adjust the pH of the aqueous layer to ~10-11 with NaOH and extract with a suitable organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2-3 with HCl and extract with an organic solvent to isolate the carboxylic acid product.

Protocol 2: General Procedure for Reductive Cleavage using LiAlH₄

  • Suspend LiAlH₄ (2-4 equivalents) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C.

  • Add a solution of the N-acyloxazolidinone (1 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Stir the resulting mixture vigorously until a white precipitate forms.

  • Filter the mixture through a pad of celite, washing the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude alcohol product, which can be further purified by column chromatography.

Visual Guides

Hydrolytic_Cleavage_Troubleshooting Start Start: Low Yield of Carboxylic Acid Check_Byproduct Identify Byproduct(s) Start->Check_Byproduct Hydroxyamide Major Byproduct is Hydroxyamide Check_Byproduct->Hydroxyamide Yes Starting_Material Major Byproduct is Starting Material Check_Byproduct->Starting_Material No Optimize_Stoichiometry Optimize LiOH/H2O2 Ratio (e.g., 1.6 eq LiOH, 4.6 eq H2O2) Hydroxyamide->Optimize_Stoichiometry Increase_Time Increase Reaction Time Starting_Material->Increase_Time Lower_Temp Lower Reaction Temperature (e.g., 0 °C) Optimize_Stoichiometry->Lower_Temp Use_THF Use THF as Solvent Lower_Temp->Use_THF End Successful Cleavage Use_THF->End Use_LiOH Ensure LiOH is used (not NaOH or KOH) Increase_Time->Use_LiOH Use_LiOH->End Cleavage_Method_Selection Start Desired Product? Carboxylic_Acid Carboxylic Acid Start->Carboxylic_Acid Alcohol Alcohol Start->Alcohol Ester Ester Start->Ester Amide Amide Start->Amide Hydrolysis Hydrolytic Cleavage (e.g., LiOH/H2O2) Carboxylic_Acid->Hydrolysis Reduction Reductive Cleavage (e.g., LiAlH4) Alcohol->Reduction Esterification Lewis Acid Catalyzed Alcoholysis Ester->Esterification Aminolysis Aminolysis Amide->Aminolysis

References

Technical Support Center: Purification of 5-Methyl-4-phenyl-1,3-oxazolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with products derived from 5-Methyl-4-phenyl-1,3-oxazolidin-2-one.

Troubleshooting Guides

This section addresses common issues encountered during the purification of N-acylated products and after the cleavage of the chiral auxiliary.

Purification of N-Acyl-5-Methyl-4-phenyl-1,3-oxazolidin-2-one Derivatives

Issue 1: Poor Separation of Diastereomers by Flash Chromatography

Question: I am having trouble separating the diastereomers of my N-acylated product by flash chromatography. The spots are very close on the TLC plate. What can I do?

Answer:

Separating diastereomers can be challenging. Here are several strategies to improve resolution:

  • Optimize Your Solvent System:

    • Test a Range of Polarities: Systematically screen different ratios of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, diethyl ether). Even small changes in the solvent ratio can significantly impact separation.

    • Try Different Solvents: If hexane/ethyl acetate doesn't provide adequate separation, consider solvent systems with different selectivities. For example, replacing ethyl acetate with dichloromethane or a mixture of solvents like toluene/acetone might be effective.

  • Column and Packing:

    • Increase Column Length: A longer column provides more surface area for interaction, which can improve the separation of closely eluting compounds.

    • Decrease Particle Size of Silica Gel: Using a smaller particle size silica gel can enhance resolution, but may require higher pressure.

    • Proper Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation. Dry packing followed by careful solvent addition and pressurization is a reliable method.

  • Loading Technique:

    • Dry Loading: If your compound is not very soluble in the eluent, dry loading is recommended. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of your column.

  • Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a shallow solvent gradient can be employed. Start with a less polar solvent system and gradually increase the polarity.

Experimental Protocol: Flash Chromatography for Diastereomer Separation

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to settle. Gently tap the column to ensure even packing. Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully apply it to the top of the column.

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel, and carefully add the dry powder to the top of the column.

  • Elution: Begin elution with the initial solvent system, collecting fractions. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired diastereomers.

Issue 2: Product Decomposition on Silica Gel

Question: My product seems to be degrading on the silica gel column. What are the alternative purification methods?

Answer:

Silica gel is acidic and can cause decomposition of sensitive compounds. Consider these alternatives:

  • Use a Different Stationary Phase:

    • Alumina: Alumina is available in neutral, acidic, and basic forms. Neutral or basic alumina can be a good alternative for compounds sensitive to acid.

    • Florisil®: A magnesium silicate gel that is less acidic than silica.

  • Deactivate the Silica Gel: You can reduce the acidity of silica gel by treating it with a base, such as triethylamine. This is done by adding a small percentage of triethylamine (e.g., 1%) to the eluent.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying solid compounds and can often provide material of very high purity.

Experimental Protocol: Recrystallization of N-Acyl Oxazolidinone Derivatives

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for these derivatives include ethyl acetate/hexanes or dichloromethane/hexanes.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent (or the more soluble solvent of a binary system).

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath or refrigerator can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Purification After Cleavage of the this compound Auxiliary

Issue 3: Incomplete Cleavage of the Chiral Auxiliary

Question: After performing the cleavage reaction (e.g., with LiOH/H₂O₂), I still see starting material (the N-acylated oxazolidinone) in my reaction mixture. How can I ensure complete reaction?

Answer:

Incomplete cleavage can be due to several factors:

  • Insufficient Reagents: Ensure you are using a sufficient excess of the cleavage reagents. For LiOH/H₂O₂, a common protocol uses 4 equivalents of H₂O₂ and 2 equivalents of LiOH.

  • Reaction Time and Temperature: The reaction may require longer reaction times or gentle warming to go to completion. Monitor the reaction by TLC until all the starting material is consumed.

  • Steric Hindrance: If the acyl group is sterically bulky, the reaction may be slower. Increasing the reaction time or temperature might be necessary.

  • Safety Consideration: Be aware that the reaction of LiOH with H₂O₂ can generate oxygen gas, which can create a safety hazard in a closed system. Ensure proper venting.[1]

Issue 4: Difficulty in Removing the Recovered Chiral Auxiliary

Question: I have cleaved my product from the chiral auxiliary, but now I am having trouble separating my desired product from the recovered this compound.

Answer:

The separation strategy will depend on the nature of your desired product (e.g., carboxylic acid, alcohol, aldehyde).

  • For Carboxylic Acid Products:

    • Acid-Base Extraction: This is the most common and effective method. After the reaction, perform an aqueous workup. Your carboxylic acid product will be deprotonated by the basic conditions and will be in the aqueous layer. The neutral chiral auxiliary will remain in the organic layer.

      • Dilute the reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

      • Separate the layers.

      • Wash the organic layer with a basic aqueous solution (e.g., 1 M NaOH) to extract any remaining carboxylic acid.

      • Combine the aqueous layers and acidify with a strong acid (e.g., 1 M HCl) to protonate your carboxylic acid, which will often precipitate or can be extracted with an organic solvent.

      • The original organic layer contains the recovered chiral auxiliary, which can be purified by recrystallization or chromatography.

  • For Neutral Products (Alcohols, Aldehydes):

    • Column Chromatography: Both your product and the chiral auxiliary are neutral, so chromatography is typically required. The polarity difference between your product and the auxiliary will determine the ease of separation.

    • Recrystallization: If your product is a solid, recrystallization may be a viable option to separate it from the chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products derived from this compound?

A1: The two most prevalent purification techniques are:

  • Flash Column Chromatography: This is widely used for separating diastereomers of N-acylated products and for purifying neutral products after cleavage of the auxiliary.[2] Common stationary phases include silica gel and alumina, with solvent systems typically composed of hexanes and ethyl acetate.

  • Recrystallization: This is an excellent method for obtaining highly pure solid compounds, both for the N-acylated derivatives and for the recovered chiral auxiliary. A common solvent system is ethyl acetate/hexanes.[3]

Q2: How can I monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is the primary method for monitoring the progress of column chromatography and for assessing the purity of fractions and recrystallized products. Use the same solvent system for TLC as you plan to use for your column.

Q3: My N-acylation reaction is not going to completion. What could be the issue?

A3: Incomplete N-acylation can be due to several factors:

  • Purity of Reagents: Ensure your carboxylic acid, coupling reagents, and the oxazolidinone are pure and dry.

  • Reaction Conditions: The choice of coupling reagents and reaction conditions is crucial. Common methods involve the use of pivaloyl chloride and triethylamine, or conversion of the carboxylic acid to an acid chloride followed by reaction with the lithium salt of the oxazolidinone.

  • Steric Hindrance: Sterically hindered carboxylic acids may react more slowly.

Q4: Are there any safety concerns when cleaving the chiral auxiliary with LiOH/H₂O₂?

A4: Yes. The reaction between lithium hydroxide and hydrogen peroxide can generate a significant amount of oxygen gas. This can lead to a pressure buildup in a sealed reaction vessel, creating a potential explosion hazard, especially in the presence of flammable organic solvents. It is crucial to ensure the reaction is well-vented and to avoid a sealed system.[1]

Data Presentation

Table 1: Common Solvent Systems for Flash Chromatography of Oxazolidinone Derivatives

Compound TypeStationary PhaseTypical Eluent SystemPolarity
N-Acyl OxazolidinonesSilica GelHexanes / Ethyl AcetateLow to Medium
N-Acyl OxazolidinonesSilica GelDichloromethane / MethanolMedium to High
Recovered Chiral AuxiliarySilica GelHexanes / Ethyl AcetateLow
Carboxylic Acid (after cleavage)Silica GelHexanes / Ethyl Acetate with 1% Acetic AcidMedium
Alcohol (after cleavage)Silica GelHexanes / Ethyl AcetateLow to Medium

Experimental Workflows and Signaling Pathways

Purification_Workflow cluster_reaction Asymmetric Reaction cluster_purification Purification of N-Acyl Product cluster_cleavage Auxiliary Cleavage cluster_final_purification Final Product Purification start Crude Reaction Mixture (Diastereomers + Impurities) chromatography Flash Column Chromatography start->chromatography Primary Method recrystallization Recrystallization start->recrystallization If Solid cleavage Cleavage Reaction (e.g., LiOH/H2O2) chromatography->cleavage recrystallization->cleavage extraction Acid-Base Extraction cleavage->extraction For Acidic Products final_chrom Chromatography cleavage->final_chrom For Neutral Products end Pure Enantiomeric Product extraction->end auxiliary Recovered Chiral Auxiliary extraction->auxiliary final_chrom->end final_chrom->auxiliary

Caption: General purification workflow for products derived from this compound.

Troubleshooting_Diastereomer_Separation cluster_solutions Potential Solutions problem Poor Separation of Diastereomers solution1 Optimize Solvent System problem->solution1 solution2 Modify Column Parameters problem->solution2 solution3 Change Loading Technique problem->solution3 solution4 Consider Alternative Stationary Phase problem->solution4 sub_sol1a Vary Polarity solution1->sub_sol1a sub_sol1b Change Solvent Composition solution1->sub_sol1b sub_sol2a Increase Column Length solution2->sub_sol2a sub_sol2b Decrease Particle Size solution2->sub_sol2b sub_sol3a Dry Loading solution3->sub_sol3a

Caption: Troubleshooting logic for poor separation of diastereomers.

References

Validation & Comparative

A Comparative Guide to Determining Enantionmeric Excess in 5-Methyl-4-phenyl-1,3-oxazolidin-2-one Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is paramount when utilizing chiral auxiliaries like 5-Methyl-4-phenyl-1,3-oxazolidin-2-one. This guide provides a detailed comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present experimental protocols, quantitative data for performance comparison, and visual workflows to aid in method selection and implementation.

The this compound chiral auxiliary, a derivative of (1R,2S)-(-)-norephedrine, is widely employed in asymmetric synthesis to control the stereochemical outcome of reactions such as alkylations, aldol additions, and acylations. After the desired transformation, the chiral auxiliary is typically cleaved, yielding an enantiomerically enriched product. The success of such a synthesis is quantified by the enantiomeric excess, a measure of the purity of the desired enantiomer.

Comparison of Analytical Methodologies

The choice of analytical technique for determining enantiomeric excess depends on several factors, including the nature of the analyte, the required accuracy and precision, available instrumentation, and sample throughput. Below is a comparative summary of the most common methods.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column.Diastereomeric interaction with a chiral solvating agent (CSA) or derivatizing agent (CDA) induces chemical shift differences between enantiomeric signals.
Accuracy High (<1% error with proper integration)[1]High (errors typically in the range of ±0.5%–2.5%)[2]Good, but can be lower for very high ee values due to minor peak integration challenges.
Precision High (reproducibility of ±0.5% or better)[1]HighGood, dependent on signal-to-noise and resolution.
Limit of Detection (LOD) Low (e.g., 0.003 µg for an oxazolidinone analog)[3]Very low (can be in the picogram range)[2]Higher, typically requires micromolar concentrations.
Limit of Quantitation (LOQ) Low (e.g., 0.009 µg for an oxazolidinone analog)[3]Very lowHigher than chromatographic methods.
Sample Requirement MicrogramsNanograms to microgramsMilligrams
Sample Preparation Dissolution in mobile phase.May require derivatization to increase volatility and thermal stability.Simple mixing with a chiral solvating agent in an NMR tube.
Analysis Time 5-30 minutes per sample.10-40 minutes per sample.~5 minutes per sample for data acquisition.[4]
Instrumentation Cost Moderate to HighModerateHigh
Development Effort Method development can be time-consuming (column and mobile phase screening).Requires optimization of temperature programs and column selection.Screening of chiral solvating agents may be necessary.
Key Advantage Broad applicability, high accuracy, and established methods for oxazolidinones.Excellent for volatile and thermally stable compounds, very high sensitivity.Rapid analysis, non-destructive, and provides structural information.
Key Disadvantage Higher solvent consumption.Limited to volatile and thermally stable analytes; potential for thermal degradation.Lower sensitivity, potential for signal overlap, and challenges in accurately integrating minor enantiomer peaks at high ee.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for oxazolidinone derivatives[5][6].

1. Instrumentation:

  • HPLC system with a UV detector.

  • Chiral stationary phase column. Polysaccharide-based columns like Chiralpak® AD-H (amylose-based) or CHIROBIOTIC® TAG have shown good resolution for oxazolidinone enantiomers[6].

2. Mobile Phase Preparation:

  • A common mobile phase for normal-phase separation consists of a mixture of n-hexane, 2-propanol (IPA), and methanol. A typical starting ratio is 80:10:10 (v/v/v)[6].

  • For acidic or basic analytes, trifluoroacetic acid (TFA) or diethylamine (DEA) (typically 0.1-0.4%) can be added to the mobile phase to improve peak shape[6].

  • All solvents should be HPLC grade and degassed before use.

3. Sample Preparation:

  • Accurately weigh and dissolve the product sample in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 1 mg/mL[5].

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or equivalent[6].

  • Mobile Phase: n-hexane:2-propanol:methanol (80:10:10, v/v/v) with 0.4% TFA[6].

  • Flow Rate: 1.0 mL/min[6].

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: 210 nm or 254 nm, depending on the chromophore of the analyte[5][6].

  • Injection Volume: 10 µL.

5. Data Analysis:

  • The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Chiral Gas Chromatography (GC)

This method is suitable for volatile and thermally stable derivatives after cleavage of the chiral auxiliary.

1. Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm).

2. Sample Preparation and Derivatization:

  • The product from the oxazolidinone reaction may need to be derivatized to increase its volatility. For example, a carboxylic acid product can be converted to its methyl ester using diazomethane or TMS-diazomethane.

  • Dissolve the derivatized sample in a suitable volatile solvent (e.g., hexane, ethyl acetate) to a concentration of ~1 mg/mL.

3. Chromatographic Conditions:

  • Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C (FID).

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 220 °C) at a rate of 2-5 °C/min to achieve optimal separation.

  • Injection: Split injection is typically used.

4. Data Analysis:

  • The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers, similar to the HPLC method.

¹H NMR Spectroscopy with Chiral Solvating Agents

This protocol outlines a rapid method for determining ee without chromatographic separation[1][4][7].

1. Instrumentation:

  • High-resolution NMR spectrometer (400 MHz or higher is recommended).

2. Reagents:

  • Deuterated solvent (e.g., CDCl₃, Benzene-d₆).

  • Chiral Solvating Agent (CSA). Common CSAs include (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or derivatives of mandelic acid. The choice of CSA may require screening for optimal resolution of the enantiomeric signals[1].

3. Sample Preparation:

  • In an NMR tube, dissolve approximately 5-10 mg of the analyte in 0.6 mL of the deuterated solvent[1].

  • Acquire a standard ¹H NMR spectrum of the analyte.

  • Add the chiral solvating agent to the NMR tube. The molar ratio of analyte to CSA may need to be optimized, but a 1:1 ratio is a good starting point[8].

  • Gently shake the tube to ensure thorough mixing[1].

4. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum of the mixture.

  • Identify a well-resolved proton signal of the analyte that shows splitting into two distinct signals in the presence of the CSA. Protons closer to the stereocenter are more likely to show resolvable chemical shift differences.

5. Data Analysis:

  • Integrate the two separated signals corresponding to the two enantiomers (I1 and I2).

  • The enantiomeric excess is calculated from the integral values: ee (%) = |(I1 - I2) / (I1 + I2)| * 100

Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining enantiomeric excess and the logical considerations for selecting an appropriate analytical method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Reaction Product dissolve_hplc Dissolve in Mobile Phase start->dissolve_hplc HPLC Path dissolve_gc Derivatize & Dissolve in Solvent start->dissolve_gc GC Path dissolve_nmr Dissolve in Deuterated Solvent start->dissolve_nmr NMR Path hplc Chiral HPLC dissolve_hplc->hplc gc Chiral GC dissolve_gc->gc add_csa Add Chiral Solvating Agent dissolve_nmr->add_csa nmr ¹H NMR add_csa->nmr integrate_hplc Integrate Peaks hplc->integrate_hplc integrate_gc Integrate Peaks gc->integrate_gc integrate_nmr Integrate Signals nmr->integrate_nmr calculate_ee Calculate ee% integrate_hplc->calculate_ee integrate_gc->calculate_ee integrate_nmr->calculate_ee

Caption: Experimental workflow for ee determination.

method_selection node_method node_method node_prop node_prop start Analyte Properties volatility Volatile & Thermally Stable? start->volatility concentration High Concentration (mg scale)? volatility->concentration No gc Chiral GC volatility->gc Yes throughput High Throughput Needed? concentration->throughput No nmr NMR with CSA concentration->nmr Yes hplc Chiral HPLC throughput->hplc Yes throughput->hplc No nmr->hplc If lower sensitivity is an issue

Caption: Decision tree for method selection.

Conclusion

The determination of enantiomeric excess for products derived from this compound reactions can be reliably achieved using chiral HPLC, chiral GC, or ¹H NMR with chiral solvating agents. Chiral HPLC often represents the most versatile and robust option, with well-established protocols for oxazolidinone-based compounds. Chiral GC provides the highest sensitivity for volatile analytes, while NMR offers a rapid, non-destructive alternative when sample amounts are not limited. The selection of the optimal method should be guided by the specific properties of the product, the required analytical performance, and the available resources.

References

A Comparative Guide to Chiral Auxiliaries: 5-Methyl-4-phenyl-1,3-oxazolidin-2-one in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving high stereoselectivity in asymmetric synthesis. This guide provides an objective comparison of the performance of 5-Methyl-4-phenyl-1,3-oxazolidin-2-one, a notable Evans-type auxiliary, with other widely used chiral auxiliaries, supported by experimental data and detailed protocols.

Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the diastereoselective formation of new stereocenters. Among the most successful and frequently employed are the oxazolidinone-based auxiliaries, popularized by David A. Evans, and the camphor-derived sultams developed by Wolfgang Oppolzer. This guide focuses on (4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one and its enantiomer, comparing their efficacy in key asymmetric transformations—aldol additions, alkylations, and Diels-Alder reactions—against other prominent auxiliaries.

Performance in Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation. The stereochemical outcome is highly dependent on the chiral auxiliary employed. The (4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one auxiliary, a derivative of (1R,2S)-norephedrine, has demonstrated excellent utility in directing stereoselective aldol additions.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (syn:anti)Yield (%)Reference
(4S,5R)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one Benzaldehyde>95:589[1]
(S)-4-Benzyl-2-oxazolidinoneIsobutyraldehyde99:185General Evans Auxiliary Performance
(2R)-Oppolzer's CamphorsultamVarious AldehydesHigh (anti/syn selectivity can be tuned)-[2]

Performance in Asymmetric Alkylations

Enolate alkylation is a fundamental method for the construction of stereogenic centers. The bulky phenyl group and the methyl group of this compound provide a well-defined chiral environment, leading to high levels of diastereoselectivity in the alkylation of N-acyl derivatives.

Chiral AuxiliaryElectrophileDiastereomeric RatioYield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one derivative Benzyl bromide95:575General Evans Auxiliary Performance
(S)-4-Isopropyl-2-oxazolidinoneMethyl iodide>99:190General Evans Auxiliary Performance
(2R)-Oppolzer's CamphorsultamBenzyl bromideHigh-General Oppolzer's Sultam Performance

Performance in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the stereocontrolled synthesis of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.

Chiral AuxiliaryDieneDiastereomeric Ratio (endo:exo)Yield (%)Reference
N-Acryloyl-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one Cyclopentadiene>95:5 (endo favored)HighGeneral Evans Auxiliary Performance
N-Acryloyl-(S)-4-benzyl-2-oxazolidinoneCyclopentadiene98:2 (endo favored)92General Evans Auxiliary Performance
N-Acryloyl-(2R)-Oppolzer's CamphorsultamCyclopentadiene>98:2 (endo favored)90General Oppolzer's Sultam Performance

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and adaptation in the laboratory.

Asymmetric Aldol Reaction using (4S,5R)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one

This protocol describes the synthesis of a β-hydroxy amide derivative with high diastereoselectivity.[1]

Materials:

  • N-Propionyl-(4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Benzaldehyde

  • Anhydrous dichloromethane (DCM)

  • Methanol, Hydrogen peroxide (30%), pH 7 buffer

Procedure:

  • To a solution of N-propionyl-(4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous DCM (0.1 M) at -78 °C under an inert atmosphere, add Bu₂BOTf (1.1 equiv) dropwise.

  • Add Et₃N (1.2 equiv) dropwise and stir the mixture for 30 minutes at -78 °C, then warm to 0 °C for 30 minutes.

  • Cool the reaction mixture back to -78 °C and add benzaldehyde (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding methanol, followed by a mixture of methanol and 30% hydrogen peroxide, and finally a pH 7 buffer.

  • Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired syn-aldol adduct.

Cleavage of the Chiral Auxiliary

A common procedure for the removal of oxazolidinone auxiliaries to yield the corresponding carboxylic acid is through hydrogen peroxide mediated hydrolysis.

Materials:

  • N-Acyl oxazolidinone adduct

  • Tetrahydrofuran (THF)

  • Water

  • Hydrogen peroxide (30%)

  • Lithium hydroxide (LiOH)

Procedure:

  • Dissolve the N-acyl oxazolidinone adduct (1.0 equiv) in a mixture of THF and water (3:1) at 0 °C.

  • Add 30% hydrogen peroxide (4.0 equiv) followed by an aqueous solution of LiOH (2.0 equiv).

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Extract the chiral auxiliary with dichloromethane.

  • Acidify the aqueous layer with HCl and extract the desired carboxylic acid with ethyl acetate.

Visualizing Asymmetric Synthesis Workflows

To illustrate the logical flow of a typical asymmetric synthesis utilizing a chiral auxiliary, the following diagrams are provided.

Asymmetric_Synthesis_Workflow Start Starting Material (Prochiral Substrate) Coupling Coupling Reaction Start->Coupling Auxiliary Chiral Auxiliary (e.g., 5-Methyl-4-phenyl- 1,3-oxazolidin-2-one) Auxiliary->Coupling Diastereomer Chiral Auxiliary Adduct (Diastereomerically Pure or Enriched) Coupling->Diastereomer Asymmetric_Reaction Diastereoselective Reaction (e.g., Aldol, Alkylation, Diels-Alder) Diastereomer->Asymmetric_Reaction Product_Aux Product-Auxiliary Adduct Asymmetric_Reaction->Product_Aux Cleavage Cleavage of Auxiliary Product_Aux->Cleavage Product Enantiomerically Pure Product Cleavage->Product Recycle Recovered Chiral Auxiliary Cleavage->Recycle Evans_Aldol_Reaction Acyl_Oxazolidinone N-Acyl Oxazolidinone Enolization Enolization (e.g., Bu2BOTf, Et3N) Acyl_Oxazolidinone->Enolization Z_Enolate Boron (Z)-Enolate Enolization->Z_Enolate Zimmerman_Traxler Zimmerman-Traxler Transition State Z_Enolate->Zimmerman_Traxler Aldehyde Aldehyde Aldehyde->Zimmerman_Traxler Aldol_Adduct Syn-Aldol Adduct Zimmerman_Traxler->Aldol_Adduct Cleavage Cleavage Aldol_Adduct->Cleavage Product β-Hydroxy Carbonyl Compound Cleavage->Product

References

A Comparative Guide to the Stereochemical Control Offered by 5-Methyl-4-phenyl-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the quest for efficient and highly selective methods to control stereochemistry is paramount. Chiral auxiliaries have long served as a reliable tool to achieve this goal, temporarily imparting their chirality to a substrate to direct the formation of a desired stereoisomer. Among the various classes of chiral auxiliaries, oxazolidinones, popularized by David A. Evans, have proven to be exceptionally effective in a wide range of stereoselective transformations, including aldol additions, alkylations, and Diels-Alder reactions.[1] This guide provides a comprehensive comparison of the performance of (4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one against other commonly employed chiral auxiliaries, supported by experimental data and detailed protocols.

Introduction to (4S,5R)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one

(4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one is a chiral auxiliary valued for its ability to induce high levels of stereocontrol in various carbon-carbon bond-forming reactions.[2] Its rigid heterocyclic structure and the steric influence of the methyl and phenyl substituents create a well-defined chiral environment, effectively shielding one face of the enolate derived from its N-acyl derivative. This steric hindrance directs the approach of electrophiles to the opposite face, resulting in a high degree of diastereoselectivity.

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The stereochemical outcome of aldol reactions mediated by chiral oxazolidinones is highly dependent on the geometry of the enolate and the nature of the Lewis acid used.

Comparison of Diastereoselectivity in Aldol Reactions

The following table summarizes the diastereoselectivity achieved using N-propionyl derivatives of various oxazolidinone auxiliaries in the reaction with benzaldehyde. The "syn" and "anti" descriptors refer to the relative stereochemistry of the newly formed stereocenters.

Chiral AuxiliaryLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)Reference
(4S,5R)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one TiCl₄, (-)-Sparteine>95:585[3]
(4R)-4-Isopropyl-2-oxazolidinone (Evans' Auxiliary)Bu₂BOTf, DIPEA>99:1 (syn)80-95[1]
(4S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary)Bu₂BOTf, DIPEA>99:1 (syn)85-98[4]
(4R,5S)-4,5-Diphenyl-2-oxazolidinoneTiCl₄, DIPEA97:3 (syn)88[5]

As the data indicates, (4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one provides excellent levels of diastereoselectivity in titanium-mediated aldol reactions. While the well-established Evans' auxiliaries, particularly with boron enolates, consistently deliver outstanding "syn" selectivity, the (4S,5R)-4-methyl-5-phenyl derivative offers a valuable alternative, especially in protocols employing titanium tetrachloride.

Performance in Asymmetric Alkylation Reactions

The diastereoselective alkylation of enolates derived from N-acyloxazolidinones is a powerful method for the synthesis of α-substituted chiral carboxylic acids and their derivatives. The stereochemical outcome is dictated by the steric bias imposed by the chiral auxiliary.

Comparison of Diastereoselectivity in Alkylation Reactions

The following table compares the diastereoselectivity of the alkylation of the sodium enolate of N-propionyl oxazolidinones with benzyl bromide.

Chiral AuxiliaryDiastereomeric RatioYield (%)Reference
(4S,5R)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one >95:580[2]
(4R)-4-Isopropyl-2-oxazolidinone (Evans' Auxiliary)>98:285-95[1]
(4S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary)>98:290[4]

Similar to the aldol reactions, (4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one demonstrates high diastereoselectivity in asymmetric alkylations, comparable to the widely used Evans' auxiliaries.

Experimental Protocols

General Workflow for Asymmetric Synthesis using a Chiral Auxiliary

G cluster_0 Preparation cluster_1 Stereoselective Reaction cluster_2 Post-Reaction start Chiral Auxiliary ((4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one) acyl Acylation (e.g., with propionyl chloride) start->acyl enolate Enolate Formation (e.g., LDA, -78 °C) acyl->enolate reaction Asymmetric Reaction (e.g., Aldol or Alkylation) enolate->reaction cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) reaction->cleavage product Chiral Product cleavage->product recovery Auxiliary Recovery cleavage->recovery

Caption: General workflow for an asymmetric synthesis.

Protocol for Asymmetric Aldol Reaction using N-Propionyl-(4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one
  • Acylation: To a solution of (4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous dichloromethane (0.5 M) at 0 °C under an argon atmosphere, add triethylamine (1.5 eq) followed by the dropwise addition of propionyl chloride (1.2 eq). Stir the reaction mixture at room temperature for 2 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude N-propionyl oxazolidinone is purified by flash column chromatography.

  • Aldol Reaction: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane (0.2 M) at -78 °C under an argon atmosphere, add titanium tetrachloride (1.1 eq) dropwise. After stirring for 5 minutes, add (-)-sparteine (1.1 eq). Stir the mixture for 30 minutes, then add the aldehyde (1.2 eq) dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour. Quench the reaction with saturated aqueous ammonium chloride and extract with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy. The product is purified by flash column chromatography.[3]

  • Auxiliary Cleavage: The aldol adduct is dissolved in a 4:1 mixture of THF and water (0.2 M). The solution is cooled to 0 °C, and 30% aqueous hydrogen peroxide (4.0 eq) is added, followed by the dropwise addition of 1 M aqueous lithium hydroxide (2.0 eq). The mixture is stirred at 0 °C for 4 hours. The reaction is quenched by the addition of saturated aqueous sodium sulfite. The mixture is then acidified with 1 M HCl and extracted with ethyl acetate. The organic layer contains the chiral β-hydroxy carboxylic acid, and the aqueous layer can be basified and extracted to recover the chiral auxiliary.

Protocol for Asymmetric Alkylation of N-Propionyl-(4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one
  • Enolate Formation and Alkylation: To a solution of N-propionyl-(4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add sodium hexamethyldisilazide (NaHMDS) (1.1 eq of a 1.0 M solution in THF) dropwise. After stirring for 30 minutes, add the alkylating agent (e.g., benzyl bromide, 1.2 eq). The reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purification is achieved by flash column chromatography.[4]

Validation of Stereochemical Outcomes

Accurate determination of the stereochemical outcome of an asymmetric reaction is crucial. The two key parameters are the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) and the enantiomeric excess (e.e.).

Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

The diastereomeric ratio of the product mixture can often be determined by integration of well-resolved signals in the ¹H NMR spectrum of the crude reaction mixture. Protons adjacent to the newly formed stereocenters are often diastereotopic and will exhibit distinct chemical shifts and/or coupling patterns for each diastereomer.

General Procedure:

  • Acquire a high-resolution ¹H NMR spectrum of the crude reaction mixture.

  • Identify a set of non-overlapping signals corresponding to a specific proton in each diastereomer.

  • Carefully integrate these signals.

  • The diastereomeric ratio is the ratio of the integration values.

G cluster_0 NMR Analysis Workflow sample Crude Reaction Mixture nmr ¹H NMR Spectroscopy sample->nmr spectrum NMR Spectrum nmr->spectrum integration Signal Integration spectrum->integration dr Diastereomeric Ratio integration->dr

Caption: Workflow for determining diastereomeric ratio by NMR.

Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)

After cleavage of the chiral auxiliary, the enantiomeric excess of the product is determined using chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

General Procedure:

  • The chiral product (e.g., the β-hydroxy carboxylic acid) is often derivatized (e.g., to its methyl ester) to improve its chromatographic properties.

  • A suitable chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H) and mobile phase are selected.

  • The sample is injected, and the chromatogram is recorded.

  • The enantiomeric excess is calculated from the areas of the two enantiomer peaks using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

G cluster_0 Chiral HPLC Analysis product Enantiomeric Mixture hplc Chiral HPLC product->hplc chromatogram Chromatogram with Separated Peaks hplc->chromatogram ee Enantiomeric Excess Calculation chromatogram->ee

Caption: Workflow for determining enantiomeric excess by HPLC.

Conclusion

(4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one is a highly effective chiral auxiliary for asymmetric synthesis, providing excellent levels of diastereoselectivity in key carbon-carbon bond-forming reactions such as aldol additions and alkylations. Its performance is comparable to that of the widely used Evans' auxiliaries, making it a valuable tool in the synthetic chemist's arsenal. The choice of auxiliary will ultimately depend on the specific substrate, reaction conditions, and desired stereochemical outcome. The detailed protocols and analytical methods provided in this guide offer a solid foundation for researchers to successfully implement and validate the use of this and other chiral auxiliaries in their synthetic endeavors.

References

A Comparative Guide to the Scalability and Cost-Effectiveness of Evans Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the reliable and predictable installation of stereocenters. Among these, the oxazolidinone-based auxiliaries developed by David A. Evans are preeminent, lauded for their high diastereoselectivity and broad applicability.[1][2] This guide provides an objective comparison of the scalability and cost-effectiveness of different Evans auxiliaries, supported by a synthesis of available data and detailed experimental protocols.

Performance Comparison of Common Evans Auxiliaries

The selection of an Evans auxiliary is often dictated by the specific reaction, desired stereochemical outcome, and, increasingly, by considerations of cost and scalability for potential industrial applications. The most widely used Evans auxiliaries are derived from the readily available and relatively inexpensive amino acids L-valine and L-phenylalanine.[1]

While direct comparative studies under identical conditions are sparse in the literature, a compilation of data from various sources allows for a qualitative and semi-quantitative assessment of their performance in the widely employed asymmetric aldol reaction.

AuxiliaryStructureTypical Diastereoselectivity (d.r.)Typical YieldScalabilityRelative Cost
(4S)-4-isopropyl-2-oxazolidinone (from L-Valine)>95:5 to >99:1[1][3]80-95%High[1]Moderate
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (from (1R,2S)-(-)-Norephedrine)>95:5 to >99:1[4]80-95%HighHigher
(4R)-4-phenyl-2-oxazolidinone (from D-Phenylglycinol)Generally high, but can be substrate-dependent75-90%Moderate to HighModerate
(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (from (1S,2R)-(+)-Norephedrine)>95:5 to >99:180-95%HighHigher

Note: Diastereoselectivity and yield are highly dependent on the specific substrates, reagents, and reaction conditions. The relative cost is a general estimation based on commercially available prices for research quantities and may vary significantly for bulk orders.

Cost-Effectiveness Analysis

The cost-effectiveness of an Evans auxiliary is a multifaceted consideration that extends beyond the initial purchase price. Key factors include the efficiency of the reaction it mediates, the ease of its removal, and the potential for its recovery and recycling.

AuxiliaryCommon Starting MaterialApprox. Price (Research Grade)Key Considerations for Cost-Effectiveness
(4S)-4-isopropyl-2-oxazolidinoneL-Valine$30-60/5g- Derived from an inexpensive amino acid. - High diastereoselectivity often leads to minimal purification costs for the desired product. - Recovery and recycling are feasible, though may require additional process steps.
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone(1R,2S)-(-)-Norephedrine$40-70/5g- Higher initial cost compared to the valine-derived auxiliary. - Excellent stereocontrol can justify the cost, especially in complex syntheses where purification of diastereomers is challenging. - The auxiliary is often recoverable in high yield.

While the upfront cost of the auxiliary is a factor, the high reliability and predictability of Evans auxiliaries can lead to significant downstream cost savings by reducing the need for extensive purification and improving the overall yield of the target molecule.[2] For industrial-scale synthesis, the ability to recycle the chiral auxiliary is a critical factor in improving the overall process mass intensity and reducing costs.

Experimental Protocols

The following is a generalized, yet detailed, experimental protocol for a diastereoselective aldol reaction using an Evans auxiliary. This protocol can be adapted for different Evans auxiliaries and substrates with minor modifications.

1. N-Acylation of the Evans Auxiliary

  • Materials: Evans auxiliary (e.g., (4S)-4-isopropyl-2-oxazolidinone), anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, acyl chloride (e.g., propionyl chloride).

  • Procedure:

    • Dissolve the Evans auxiliary (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

    • Slowly add n-BuLi (1.05 eq.) dropwise, maintaining the temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 30 minutes.

    • Add the acyl chloride (1.1 eq.) dropwise, again keeping the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the N-acylated auxiliary by flash column chromatography.

2. Diastereoselective Aldol Reaction

  • Materials: N-acylated Evans auxiliary, anhydrous dichloromethane (DCM), dibutylboron triflate (Bu₂BOTf), triethylamine (Et₃N) or diisopropylethylamine (DIPEA), aldehyde.

  • Procedure:

    • Dissolve the N-acylated auxiliary (1.0 eq.) in anhydrous DCM under an inert atmosphere and cool to -78 °C.

    • Add Bu₂BOTf (1.1 eq.) dropwise, followed by the dropwise addition of Et₃N or DIPEA (1.2 eq.).

    • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes before re-cooling to -78 °C.

    • Add the aldehyde (1.2 eq.) dropwise.

    • Stir the reaction at -78 °C for 2-4 hours, then warm to 0 °C and stir for an additional hour.

    • Quench the reaction by adding a pH 7 phosphate buffer and methanol.

    • Concentrate the mixture and then extract the product with an organic solvent.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

    • The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purify by flash column chromatography.

3. Cleavage of the Chiral Auxiliary

  • Materials: Aldol adduct, tetrahydrofuran (THF), water, hydrogen peroxide (30% aqueous solution), lithium hydroxide (LiOH).

  • Procedure:

    • Dissolve the aldol adduct in a mixture of THF and water at 0 °C.

    • Add the aqueous hydrogen peroxide solution dropwise, followed by an aqueous solution of LiOH.

    • Stir the mixture at 0 °C for 1-2 hours.

    • Quench the reaction with an aqueous solution of sodium sulfite.

    • Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

    • Acidify the aqueous layer and extract the desired carboxylic acid product.

Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical considerations in selecting an Evans auxiliary.

Experimental_Workflow cluster_0 Preparation cluster_1 Asymmetric Transformation cluster_2 Post-Reaction N-Acylation N-Acylation Aldol Reaction Aldol Reaction N-Acylation->Aldol Reaction N-Acyl Imide Cleavage Cleavage Aldol Reaction->Cleavage Aldol Adduct Product Isolation Product Isolation Cleavage->Product Isolation Auxiliary Recovery Auxiliary Recovery Cleavage->Auxiliary Recovery

Generalized experimental workflow for using Evans auxiliaries.

Selection_Logic Desired Stereochemistry Desired Stereochemistry Choice of Auxiliary Choice of Auxiliary Desired Stereochemistry->Choice of Auxiliary Selects enantiomer of auxiliary Substrate Sterics Substrate Sterics Substrate Sterics->Choice of Auxiliary Influences diastereoselectivity Cost & Scalability Cost & Scalability Cost & Scalability->Choice of Auxiliary Practical considerations

Key factors influencing the selection of an Evans auxiliary.

References

Second-Generation Evans Auxiliaries: A Leap Forward in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the reliable and predictable installation of stereocenters. The oxazolidinone-based auxiliaries, pioneered by David A. Evans, represent a landmark in this field, offering high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. However, the pursuit of enhanced selectivity, broader substrate scope, and improved operational efficiency has led to the development of "second-generation" Evans auxiliaries. These modified auxiliaries, while retaining the core principles of the original system, incorporate structural changes that overcome some of the limitations of their predecessors.

This guide provides a comparative review of two prominent classes of second-generation Evans auxiliaries: SuperQuat auxiliaries and thiazolidinethiones . We will objectively compare their performance against first-generation Evans auxiliaries, supported by experimental data, and provide detailed experimental protocols for key transformations.

First-Generation Evans Auxiliaries: The Gold Standard

The archetypal first-generation Evans auxiliaries are derived from readily available amino acids like valine and phenylalanine. Their effectiveness stems from the rigid conformation of the N-acyl imide, which, upon enolization, presents two diastereotopic faces to an incoming electrophile. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face, leading to highly diastereoselective reactions.

Second-Generation Auxiliaries: Building on a Strong Foundation

Second-generation auxiliaries have been designed to amplify the directing effect of the chiral controller and to introduce novel reactivity patterns.

SuperQuat Auxiliaries: Developed to enhance facial shielding, SuperQuat auxiliaries feature a gem-dimethyl substitution at the C5 position of the oxazolidinone ring.[1][2] This structural modification induces a conformational bias in the C4 substituent, forcing it to project more effectively over the enolate pi-face. The result is a significant increase in diastereoselectivity, often matching or exceeding that of the more sterically demanding and expensive tert-leucine-derived first-generation auxiliary.[2] Furthermore, the C5-gem-dimethyl group sterically hinders nucleophilic attack at the endocyclic carbonyl, which can be a site of unwanted side reactions during cleavage, thus improving the recovery and recyclability of the auxiliary.[1]

Thiazolidinethione Auxiliaries: These auxiliaries replace the endocyclic carbonyl oxygen of the oxazolidinone with a sulfur atom. This seemingly subtle change has profound effects on the chelating properties of the auxiliary. By carefully selecting the Lewis acid and the stoichiometry of the amine base, one can control the coordination of the titanium enolate. This allows for a remarkable switch in diastereoselectivity, providing access to both the "Evans syn" and the previously elusive "non-Evans syn" aldol adducts with high levels of control.[3][4] This versatility makes thiazolidinethiones powerful tools for the synthesis of complex polyketide natural products.[5] They also exhibit excellent selectivity in acetate aldol reactions, a transformation for which traditional Evans auxiliaries are often ineffective.[6]

Performance Comparison: A Data-Driven Analysis

The advantages of second-generation Evans auxiliaries are most evident when their performance is directly compared with their first-generation counterparts. The following tables summarize key experimental data for asymmetric alkylation and aldol reactions.

Asymmetric Alkylation
AuxiliaryAcyl GroupElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-isopropyloxazolidinone (1st Gen)ButanoylMeILiHMDS91:9-[2]
(S)-4-tert-butyloxazolidinone (1st Gen)ButanoylMeILiHMDS99:1-[2]
(S)-4-isopropyl-5,5-dimethyloxazolidinone (SuperQuat )ButanoylMeILiHMDS98:2 -[2]
(S)-4-isopropyloxazolidinone (1st Gen)PhenylacetylMeILiHMDS92:8-[2]
(S)-4-isopropyl-5,5-dimethyloxazolidinone (SuperQuat )PhenylacetylMeILiHMDS97:3 -[2]
Asymmetric Aldol Reaction
AuxiliaryAcyl GroupAldehydeConditionsProductDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-benzylthiazolidinethione (2nd Gen )PropionylIsobutyraldehydeTiCl4, (-)-sparteine (2 equiv)Evans syn>99:191[7]
(S)-4-benzylthiazolidinethione (2nd Gen )PropionylIsobutyraldehydeTiCl4, (-)-sparteine (1 equiv)non-Evans syn3:9785[7]
(S)-4-benzylthiazolidinethione (2nd Gen )PropionylBenzaldehydeTiCl4, (-)-sparteine (2 equiv)Evans syn97:388[7]
(S)-4-benzylthiazolidinethione (2nd Gen )PropionylBenzaldehydeTiCl4, (-)-sparteine (1 equiv)non-Evans syn4:9682[7]
Valine-derived oxazolidinethione (2nd Gen )AcetylIsovaleraldehydeTiCl4, (-)-sparteine, NMPsyn99:185[8]
Valine-derived oxazolidinethione (2nd Gen )AcetylCyclohexanecarboxaldehydeTiCl4, (-)-sparteine, NMPsyn98:287[8]

Experimental Protocols

Key Experiment 1: Asymmetric Alkylation using a SuperQuat Auxiliary

Synthesis of (S)-N-butanoyl-4-isopropyl-5,5-dimethyloxazolidin-2-one

To a solution of (S)-4-isopropyl-5,5-dimethyloxazolidin-2-one (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere is added n-butyllithium (1.05 equiv) dropwise. The resulting solution is stirred for 30 minutes at -78 °C, after which butanoyl chloride (1.1 equiv) is added dropwise. The reaction mixture is stirred for 1 hour at -78 °C and then allowed to warm to room temperature over 2 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the title compound.

Asymmetric Methylation

To a solution of the N-butanoyl SuperQuat auxiliary (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere is added lithium bis(trimethylsilyl)amide (LHMDS) (1.1 equiv, 1.0 M solution in THF) dropwise. The solution is stirred for 30 minutes at -78 °C, followed by the addition of methyl iodide (1.5 equiv). The reaction mixture is stirred at -78 °C for 2 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio is determined by ¹H NMR or GC analysis of the crude product. The product is purified by flash chromatography.

Cleavage of the Auxiliary

The purified N-alkylated SuperQuat auxiliary (1.0 equiv) is dissolved in a 3:1 mixture of THF and water. Lithium hydroxide (2.0 equiv) and 30% aqueous hydrogen peroxide (4.0 equiv) are added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then cooled to 0 °C and quenched by the addition of aqueous sodium sulfite solution. The mixture is acidified with HCl and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the SuperQuat auxiliary.

Key Experiment 2: Diastereodivergent Aldol Reaction using a Thiazolidinethione Auxiliary

Synthesis of (S)-N-propionyl-4-benzylthiazolidine-2-thione

To a solution of (S)-4-benzylthiazolidine-2-thione (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere is added n-butyllithium (1.05 equiv) dropwise. After stirring for 30 minutes, propionyl chloride (1.1 equiv) is added, and the reaction is stirred for a further 2 hours at -78 °C before being warmed to room temperature. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by flash chromatography.

"Evans syn" Aldol Reaction

To a solution of the N-propionyl thiazolidinethione auxiliary (1.0 equiv) in CH₂Cl₂ at 0 °C is added TiCl₄ (1.1 equiv). The mixture is stirred for 5 minutes, followed by the addition of (-)-sparteine (2.2 equiv). The resulting deep red solution is stirred for 30 minutes at 0 °C and then cooled to -78 °C. The aldehyde (1.2 equiv) is added dropwise, and the reaction is stirred for 1 hour at -78 °C. The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is warmed to room temperature and filtered through Celite. The filtrate is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried, and concentrated. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis. The product is purified by flash chromatography.

"non-Evans syn" Aldol Reaction

To a solution of the N-propionyl thiazolidinethione auxiliary (1.0 equiv) in CH₂Cl₂ at 0 °C is added TiCl₄ (1.1 equiv). The mixture is stirred for 5 minutes, followed by the addition of (-)-sparteine (1.1 equiv). The solution is stirred for 30 minutes at 0 °C, then cooled to -78 °C. The aldehyde (1.2 equiv) is added, and the reaction is stirred for 1 hour at -78 °C. Workup and analysis are performed as described for the "Evans syn" protocol.

Visualizing the Stereochemical Control

The following diagrams, generated using the DOT language, illustrate the key principles behind the stereocontrol exerted by these auxiliaries.

Asymmetric_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Products Aux Chiral Auxiliary Acylation N-Acylation Aux->Acylation Acyl Acyl Source Acyl->Acylation Enolization Enolization (Base) Acylation->Enolization Alkylation Alkylation (Electrophile) Enolization->Alkylation Diastereomer Diastereomerically Enriched Product Alkylation->Diastereomer Cleavage Cleavage Diastereomer->Cleavage Final_Product Enantiopure Product Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

SuperQuat_vs_Evans cluster_evans First-Generation Evans Auxiliary cluster_superquat Second-Generation SuperQuat Auxiliary evans_img evans_text C4 substituent provides good facial shielding, but with some conformational flexibility. superquat_img superquat_text C5 gem-dimethyl group locks C4 substituent into a more shielding conformation, enhancing diastereoselectivity. Advantage Superior Diastereoselectivity superquat_text->Advantage

Caption: SuperQuat auxiliaries offer enhanced stereocontrol over first-generation Evans auxiliaries.

Caption: Diastereodivergent outcome of the thiazolidinethione-mediated aldol reaction.

Conclusion

Second-generation Evans auxiliaries, such as SuperQuat auxiliaries and thiazolidinethiones, represent significant advancements in the field of asymmetric synthesis. By addressing the limitations of the original Evans oxazolidinones, they offer chemists more powerful and versatile tools for the construction of complex chiral molecules. SuperQuat auxiliaries provide a route to higher diastereoselectivity through enhanced steric shielding, while thiazolidinethiones unlock access to previously difficult-to-obtain aldol adducts through tunable metal chelation. The continued development of such innovative chiral auxiliaries is crucial for advancing research in medicinal chemistry and natural product synthesis.

References

Determining Diastereomeric Ratios of 5-Methyl-4-phenyl-1,3-oxazolidin-2-one Adducts by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The (4R,5S)- and (4S,5R)-5-Methyl-4-phenyl-1,3-oxazolidin-2-one chiral auxiliaries, derivatives of the well-established Evans auxiliaries, are powerful tools in asymmetric synthesis for establishing stereocenters with high levels of control. Accurate determination of the diastereomeric ratio (d.r.) of the resulting adducts is crucial for assessing the efficacy of a synthetic step. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and accessible technique for this purpose. This guide provides a comparison of diastereomeric ratios achieved in common asymmetric reactions using this auxiliary and details the experimental protocols for their determination by ¹H NMR.

Comparison of Diastereoselectivity

The diastereoselectivity of reactions employing N-acyl-5-methyl-4-phenyl-1,3-oxazolidin-2-one is highly dependent on the reaction type, substrate, and conditions. Below is a summary of reported diastereomeric ratios determined by NMR spectroscopy for aldol and alkylation reactions.

Reaction TypeElectrophile/SubstrateReagents and ConditionsDiastereomeric Ratio (d.r.)Reference
Aldol Reaction2-Benzyloxyacetaldehyde1. TiCl₄, DIPEA, CH₂Cl₂ -78 °C to 0 °C2. Aldehyde, -78 °C, 1h3:1[1]
AlkylationAllyl iodide1. NaHMDS, THF, -78 °C, 15 min2. Allyl iodide, -78 °C, 15 min98:2[2]

Note: The diastereomeric ratio is typically determined by integration of well-resolved signals in the ¹H NMR spectrum corresponding to each diastereomer.

Experimental Protocols

General Procedure for Diastereoselective Aldol Reaction

A representative procedure for a titanium-mediated aldol reaction of an N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is as follows:

  • To a solution of the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous CH₂Cl₂ (0.1 M) at -78 °C under an inert atmosphere, add TiCl₄ (1.1 equiv.).

  • Add diisopropylethylamine (DIPEA) (1.2 equiv.) dropwise, and stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

  • Cool the resulting Z-enolate solution back to -78 °C and add the aldehyde (1.5 equiv.).

  • Stir the reaction mixture at -78 °C for 1 hour, then quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The crude product is then analyzed by ¹H NMR to determine the diastereomeric ratio before purification by flash column chromatography.[1]

General Procedure for Diastereoselective Alkylation

A typical procedure for the alkylation of an N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is as follows:

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF (0.1 M) and cool to -78 °C under an inert atmosphere.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.) as a solution in THF and stir for 15 minutes to form the sodium enolate.

  • Add the alkylating agent (e.g., allyl iodide, 1.2 equiv.) and continue stirring at -78 °C for 15 minutes.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR analysis prior to purification.[2]

NMR Protocol for Diastereomeric Ratio Determination
  • Sample Preparation: Prepare a solution of the crude reaction mixture in a deuterated solvent (typically CDCl₃) at a concentration suitable for ¹H NMR analysis (e.g., 5-10 mg in 0.6 mL).

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T₁ of the signals being integrated is recommended.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Identify well-resolved signals that are unique to each diastereomer. Protons alpha to the carbonyl group or the methyl group on the oxazolidinone ring are often good candidates.

    • Carefully integrate the selected signals for each diastereomer. The ratio of the integrals directly corresponds to the diastereomeric ratio.

    • For spectra with overlapping signals, advanced techniques such as deconvolution or band-selective pure shift NMR may be employed for more accurate determination.[3]

Visualizing the Workflow

The following diagrams illustrate the general workflows for the synthesis and analysis of the oxazolidinone adducts.

cluster_synthesis Asymmetric Synthesis cluster_analysis NMR Analysis start N-Acyl-(4R,5S)-4-methyl- 5-phenyl-2-oxazolidinone enolate Enolate Formation (e.g., TiCl₄/DIPEA or NaHMDS) start->enolate reaction Reaction with Electrophile (Aldehyde or Alkyl Halide) enolate->reaction product Diastereomeric Adducts reaction->product sample_prep Crude Product Sample Preparation (in CDCl₃) product->sample_prep Analysis of Crude Mixture nmr_acq ¹H NMR Spectrum Acquisition sample_prep->nmr_acq data_proc Data Processing (Phasing, Baseline Correction) nmr_acq->data_proc integration Integration of Diastereomeric Signals data_proc->integration dr_calc Diastereomeric Ratio Calculation integration->dr_calc

Caption: General workflow for the synthesis and subsequent NMR analysis of diastereomeric adducts.

cluster_nmr_protocol NMR Diastereomeric Ratio Determination Protocol A Dissolve Crude Product in Deuterated Solvent B Acquire ¹H NMR Spectrum (High Field, Sufficient D1) A->B C Process Spectrum (Phase & Baseline Correction) B->C D Identify Non-overlapping Signals for Each Diastereomer C->D E Integrate Selected Signals D->E F Calculate Ratio of Integrals E->F

Caption: Step-by-step protocol for determining the diastereomeric ratio using ¹H NMR.

References

Comparative study of cleavage methods for different chiral auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, chiral auxiliaries are indispensable tools for establishing stereocenters with high fidelity. The selection of an appropriate chiral auxiliary is crucial, but of equal importance is the method for its subsequent removal to unveil the desired chiral product. This guide provides a comparative analysis of common cleavage methods for three widely used chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultams, and Meyers' Chiral Amines.

This document outlines various cleavage strategies for each auxiliary, presenting quantitative data in structured tables for easy comparison. Detailed experimental protocols for key methods are provided to facilitate practical application. Furthermore, visual diagrams generated using Graphviz are included to illustrate reaction workflows and mechanisms.

Evans' Oxazolidinones

Evans' oxazolidinones are among the most popular and versatile chiral auxiliaries, particularly effective in asymmetric alkylations, aldol reactions, and conjugate additions of N-acyl derivatives. The removal of the auxiliary is a critical step to liberate the chiral carboxylic acid, alcohol, aldehyde, or ketone.

Cleavage Methods & Comparative Data

A variety of methods have been developed to cleave the N-acyl oxazolidinone moiety, offering access to a range of functional groups. The choice of method depends on the desired product and the sensitivity of the substrate.

Cleavage MethodReagentsProductTypical Yield (%)Diastereoselectivity (d.r.)Reference
Hydrolytic (Basic) LiOH, H₂O₂Carboxylic Acid85 - 95>99:1[1]
Reductive LiBH₄, H₂OPrimary Alcohol80 - 95>99:1[2]
DIBAL-HAldehyde70 - 85>99:1[3][4]
Transesterification MeOTiCl₃, MeOHMethyl Ester80 - 90>99:1
Aminolysis Benzylamine, AlMe₃Amide75 - 90>99:1
Experimental Protocols

Protocol 1: Hydrolytic Cleavage to Carboxylic Acid

To a solution of the N-acyl oxazolidinone (1.0 mmol) in a 3:1 mixture of THF and water (4 mL) at 0 °C is added a pre-cooled solution of 30% hydrogen peroxide (0.4 mL) followed by a 0.8 M aqueous solution of lithium hydroxide (1.25 mL, 1.0 mmol). The reaction mixture is stirred at 0 °C for 2 hours. The reaction is then quenched by the addition of a 1.5 M aqueous solution of sodium sulfite (2.5 mL). The organic solvent is removed under reduced pressure, and the aqueous residue is acidified to pH 2-3 with 1 N HCl and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude carboxylic acid.[1][5]

Protocol 2: Reductive Cleavage to Primary Alcohol

To a solution of the N-acyl oxazolidinone (1.0 mmol) in anhydrous diethyl ether (10 mL) at 0 °C is added lithium borohydride (2.0 mmol). The reaction mixture is stirred at 0 °C for 4 hours. The reaction is quenched by the slow addition of 1 N HCl at 0 °C. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to yield the desired primary alcohol.[2]

Logical Workflow for Chiral Synthesis using Evans' Oxazolidinone

Evans_Workflow Start Chiral Oxazolidinone Acylation Acylation Start->Acylation RCOCl Asymmetric_Reaction Asymmetric Reaction (e.g., Alkylation, Aldol) Acylation->Asymmetric_Reaction Base, Electrophile Cleavage Cleavage Asymmetric_Reaction->Cleavage Product Enantiopure Product (Acid, Alcohol, Aldehyde) Cleavage->Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using an Evans' oxazolidinone auxiliary.

Oppolzer's Sultams

Oppolzer's camphorsultam is a highly effective chiral auxiliary, renowned for its rigidity and high diastereocontrol in a variety of transformations, including Diels-Alder reactions, conjugate additions, and alkylations. The robust sulfonamide linkage necessitates specific conditions for its cleavage.

Cleavage Methods & Comparative Data

Cleavage of the N-acyl sultam typically involves reductive or hydrolytic methods to yield the desired chiral products.

Cleavage MethodReagentsProductTypical Yield (%)Diastereoselectivity (d.r.)Reference
Reductive LiAlH₄Primary Alcohol85 - 95>98:2[6]
DIBAL-HAldehyde70 - 85>98:2
L-SelectridePrimary Alcohol80 - 90>95:5
Hydrolytic LiOH, H₂O₂Carboxylic Acid70 - 85>98:2
Transesterification Ti(OiPr)₄, Benzyl alcoholBenzyl Ester75 - 90>98:2
Experimental Protocols

Protocol 3: Reductive Cleavage to Primary Alcohol with LiAlH₄

To a solution of the N-acyl sultam (1.0 mmol) in anhydrous THF (10 mL) at 0 °C is added lithium aluminum hydride (1.5 mmol) portionwise. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is carefully quenched by the sequential addition of water (0.06 mL), 15% aqueous NaOH (0.06 mL), and water (0.18 mL) at 0 °C. The resulting suspension is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash chromatography to afford the primary alcohol.

Protocol 4: Cleavage to Aldehyde with DIBAL-H

To a solution of the N-acyl sultam (1.0 mmol) in anhydrous toluene (10 mL) at -78 °C is added DIBAL-H (1.5 M in toluene, 1.1 mmol) dropwise. The reaction is stirred at -78 °C for 3 hours. The reaction is quenched with methanol (1 mL) followed by a saturated aqueous solution of Rochelle's salt (10 mL). The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude aldehyde, which is often used immediately in the next step.

Oppolzer's Sultam Cleavage Pathways

Oppolzer_Cleavage N_Acyl_Sultam N-Acyl Oppolzer's Sultam Reductive Reductive Cleavage (LiAlH4, DIBAL-H) N_Acyl_Sultam->Reductive Hydrolytic Hydrolytic Cleavage (LiOH, H2O2) N_Acyl_Sultam->Hydrolytic Transesterification Transesterification (Ti(OiPr)4, ROH) N_Acyl_Sultam->Transesterification Alcohol Primary Alcohol Reductive->Alcohol LiAlH4 Aldehyde Aldehyde Reductive->Aldehyde DIBAL-H Acid Carboxylic Acid Hydrolytic->Acid Ester Ester Transesterification->Ester

Caption: Common cleavage pathways for N-acyl Oppolzer's sultams.

Meyers' Chiral Amines (Pseudoephedrine Amides)

Pseudoephedrine, a readily available and inexpensive chiral amino alcohol, serves as an excellent chiral auxiliary for the asymmetric alkylation of carboxylic acid derivatives. The resulting pseudoephedrine amides can be cleaved under various conditions to provide a range of enantiomerically enriched products.

Cleavage Methods & Comparative Data

The cleavage of pseudoephedrine amides is versatile, allowing for the synthesis of carboxylic acids, ketones, alcohols, and aldehydes with high enantiopurity.

Cleavage MethodReagentsProductTypical Yield (%)Enantiomeric Excess (ee %)Reference
Acidic Hydrolysis H₂SO₄, Dioxane/H₂OCarboxylic Acid85 - 95>99[7]
Basic Hydrolysis KOH, n-Bu₄NOH, H₂O/THFCarboxylic Acid80 - 95>99[7]
Organometallic Addition R'Li or R'MgBrKetone75 - 90>99[7]
Reductive LiAlH₄Primary Alcohol80 - 95>99[7]
Reductive to Aldehyde LiAlH(OEt)₃Aldehyde70 - 85>99[8][9]
Experimental Protocols

Protocol 5: Acidic Hydrolysis to Carboxylic Acid

A solution of the pseudoephedrine amide (1.0 mmol) in a 3:1 mixture of dioxane and 1 N sulfuric acid (8 mL) is heated at reflux for 12 hours. The reaction mixture is cooled to room temperature and the dioxane is removed under reduced pressure. The aqueous residue is extracted with diethyl ether (3 x 10 mL) to recover the pseudoephedrine auxiliary. The aqueous layer is then made basic (pH > 12) with 4 N NaOH and washed with diethyl ether (2 x 10 mL). The aqueous layer is then acidified to pH 2 with concentrated HCl and extracted with diethyl ether (3 x 10 mL). The combined organic extracts containing the product are dried over anhydrous magnesium sulfate, filtered, and concentrated to afford the carboxylic acid.[7]

Protocol 6: Cleavage to Ketone via Organometallic Addition

To a solution of the pseudoephedrine amide (1.0 mmol) in anhydrous THF (10 mL) at -78 °C is added an organolithium or Grignard reagent (1.2 mmol) dropwise. The reaction mixture is stirred at -78 °C for 1 hour. The reaction is quenched with a saturated aqueous solution of ammonium chloride (5 mL). The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to yield the ketone.[7]

Meyers' Auxiliary Cleavage Decision Tree

Meyers_Cleavage Start Alkylated Pseudoephedrine Amide Desired_Product Desired Product? Start->Desired_Product Hydrolysis Hydrolysis (Acidic or Basic) Desired_Product->Hydrolysis Acid Organometallic Organometallic Addition (R'Li/R'MgBr) Desired_Product->Organometallic Ketone Reduction Reduction (LiAlH4) Desired_Product->Reduction Alcohol Partial_Reduction Partial Reduction (LiAlH(OEt)3) Desired_Product->Partial_Reduction Aldehyde Carboxylic_Acid Carboxylic Acid Ketone Ketone Alcohol Primary Alcohol Aldehyde Aldehyde Hydrolysis->Carboxylic_Acid Organometallic->Ketone Reduction->Alcohol Partial_Reduction->Aldehyde

Caption: Decision tree for the cleavage of Meyers' pseudoephedrine amides.

Conclusion

The choice of a cleavage method for a chiral auxiliary is a critical consideration in the design of an asymmetric synthesis. This guide provides a comparative overview of established methods for the removal of Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral amines. By presenting quantitative data, detailed protocols, and clear visual workflows, we aim to equip researchers with the necessary information to make informed decisions and successfully implement these powerful tools in their synthetic endeavors. The ability to efficiently cleave the auxiliary while preserving the stereochemical integrity of the product is paramount to achieving the desired enantiopure target molecules.

References

Safety Operating Guide

Proper Disposal of 5-Methyl-4-phenyl-1,3-oxazolidin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of 5-Methyl-4-phenyl-1,3-oxazolidin-2-one, ensuring compliance and laboratory safety.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the disposal of this compound, a common chiral auxiliary in asymmetric synthesis. While this compound is not classified as hazardous by the 2012 OSHA Hazard Communication Standard, adherence to proper disposal protocols is essential.[1][2]

Hazard Assessment and Waste Identification

The initial and most critical step in the proper disposal of any chemical is a thorough hazard assessment. While Safety Data Sheets (SDS) for this compound from various suppliers indicate that it is not a hazardous substance, it is crucial to consider the context of the waste stream.[1][2] The responsibility for a hazardous waste determination lies with the generator of the waste.[3][4]

Key Considerations for Waste Identification:

  • Contamination: Has the this compound been in contact with or is it mixed with other hazardous chemicals? The presence of other hazardous materials will dictate the disposal route.

  • Form: Is the waste in its solid, crystalline form or is it dissolved in a solvent? Solvents may be classified as hazardous waste.[1]

  • Regulatory Lists: While not explicitly listed as a hazardous waste, it is essential to consult federal, state, and local regulations to ensure it has not been designated as a hazardous waste in your specific jurisdiction.[5][6]

Personal Protective Equipment (PPE)

Prior to handling any chemical waste, appropriate personal protective equipment must be worn.

PPE ItemSpecification
Eye Protection Safety glasses with side shields or goggles are recommended.[2][7]
Hand Protection Wear appropriate chemical-resistant gloves.[2][5]
Skin and Body Protection A lab coat or other protective clothing should be worn to prevent skin contact.[2][5]
Respiratory Protection If handling fine powders or generating dust, a NIOSH-approved respirator may be necessary.[7]

Step-by-Step Disposal Protocol

The following protocol outlines the general procedure for the disposal of this compound. This should be adapted to comply with your institution's specific policies and local regulations.

1. Waste Characterization:

  • Determine if the waste is contaminated with any hazardous substances.
  • Consult your institution's Environmental Health and Safety (EHS) department for guidance on making a formal waste determination.

2. Waste Segregation:

  • Non-Hazardous Waste: If the this compound is pure and uncontaminated, it may be disposed of as non-hazardous solid waste. However, always confirm this with your EHS department.
  • Hazardous Waste: If the waste is mixed with hazardous solvents or other regulated chemicals, it must be treated as hazardous waste.

3. Packaging and Labeling:

  • Place the waste in a chemically compatible, sealed container to prevent leaks or spills.[5]
  • Label the container clearly with the full chemical name: "this compound".
  • If it is a hazardous waste mixture, list all components and their approximate percentages.
  • Attach a hazardous waste label if applicable, following your institution's and local regulatory requirements.

4. Storage:

  • Store the waste container in a designated, well-ventilated waste accumulation area.[5]
  • Keep the container tightly closed.[5]
  • Store away from incompatible materials.

5. Disposal:

  • Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.
  • Do not dispose of this compound down the drain or in the regular trash unless explicitly approved by your EHS department.[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the proper disposal route for this compound.

start Start: Have 5-Methyl-4-phenyl- 1,3-oxazolidin-2-one Waste waste_assessment Is the waste mixed with hazardous substances? start->waste_assessment consult_ehs Consult Institutional EHS for Waste Characterization waste_assessment->consult_ehs Uncertain hazardous Treat as Hazardous Waste waste_assessment->hazardous Yes non_hazardous_path waste_assessment->non_hazardous_path No non_hazardous Dispose as Non-Hazardous Solid Waste (per EHS guidance) consult_ehs->non_hazardous Determined Non-Hazardous consult_ehs->hazardous Determined Hazardous package_label Package in a sealed, compatible container and label clearly non_hazardous->package_label hazardous->package_label store Store in designated waste accumulation area package_label->store dispose Arrange for pickup by licensed waste contractor store->dispose non_hazardous_path->consult_ehs

Caption: Disposal decision workflow for this compound.

This comprehensive approach ensures that the disposal of this compound is conducted safely and in accordance with all applicable regulations, thereby protecting laboratory personnel and the environment. Always prioritize consulting your institution's specific safety and disposal protocols.

References

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